Hydroxy Darunavir
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCRIIMIUNTCF-ARXROMJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857750 | |
| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809154-88-8, 1130635-75-4 | |
| Record name | R-426857 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxy darunavir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed chemical synthesis for a key hydroxylated metabolite of Darunavir, a potent HIV protease inhibitor. Darunavir is primarily metabolized in humans via oxidation, mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.[] Understanding the synthesis and properties of these metabolites is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for the development of second-generation analogs with improved metabolic stability. This document outlines a plausible synthetic route to an aniline-hydroxylated Darunavir metabolite, leveraging established synthetic methodologies for Darunavir itself. Detailed experimental protocols, tabulated quantitative data, and process diagrams are provided to facilitate further research and development in this area.
Introduction to Darunavir Metabolism
Darunavir is a second-generation HIV protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant HIV-1 strains. Its robust clinical profile is, in part, attributed to its metabolic stability. However, like most xenobiotics, Darunavir undergoes metabolic transformation in the body, primarily in the liver. The major metabolic pathways for Darunavir involve oxidation by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.
The main oxidative metabolic routes are:
-
Aniline Aromatic Hydroxylation: Introduction of a hydroxyl group onto the p-aminophenyl sulfonamide moiety.
-
Isobutyl Aliphatic Hydroxylation: Hydroxylation of the isobutyl group attached to the sulfonamide nitrogen.
-
Carbamate Hydrolysis: Cleavage of the carbamate linkage.[]
This guide focuses on a proposed synthesis of the aniline-hydroxylated metabolite, a significant product of Darunavir's in vivo transformation. The ability to chemically synthesize this metabolite is essential for its use as an analytical standard in metabolic studies, for the evaluation of its biological activity and potential toxicity, and as a starting point for further medicinal chemistry efforts.
Proposed Synthetic Route for Aniline-Hydroxylated Darunavir
Currently, there is a lack of published literature detailing a direct, multi-step chemical synthesis of Hydroxy Darunavir metabolites. Therefore, a plausible synthetic route has been devised based on well-established synthetic strategies for Darunavir and its analogs.[2][3][4] The proposed approach involves the synthesis of a protected p-hydroxylated aniline precursor, which is then incorporated into the Darunavir scaffold.
The overall synthetic strategy can be visualized as a convergent synthesis, where two key fragments are prepared separately and then coupled in the final steps.
Diagram 1: Proposed Overall Synthetic Workflow
Caption: A high-level overview of the proposed convergent synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of Darunavir and related molecules. Researchers should exercise standard laboratory safety precautions.
Synthesis of the Protected Hydroxylated Sulfonamide (Fragment A)
Step 1: Protection of p-Aminophenol
A suitable protecting group for the phenolic hydroxyl is crucial. A benzyl ether is a common choice due to its stability and ease of removal via hydrogenolysis.
-
Reaction: To a solution of p-aminophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and heat the reaction to 60-70 °C for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the protected p-aminophenol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Sulfonylation of the Protected p-Aminophenol
-
Reaction: The protected p-aminophenol (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or pyridine. The solution is cooled to 0 °C. A solution of p-nitrobenzenesulfonyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction is allowed to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: The reaction mixture is diluted with DCM and washed successively with 1N HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The resulting protected hydroxylated sulfonamide can be purified by recrystallization or column chromatography.
Synthesis of the Amino Alcohol Intermediate (Fragment B)
This fragment is a common intermediate in the synthesis of Darunavir.
Step 1: Epoxide Ring-Opening
-
Reaction: A mixture of (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane (1.0 eq) and isobutylamine (3.0 eq) in isopropanol is heated to reflux for 4-6 hours.
-
Work-up: The solvent and excess isobutylamine are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated.
-
Purification: The crude amino alcohol can be purified by column chromatography.
Final Assembly and Deprotection
Step 1: Coupling of Fragments A and B
-
Reaction: The amino alcohol intermediate (Fragment B, 1.0 eq) and the protected hydroxylated sulfonamide (Fragment A, 1.1 eq) are dissolved in a suitable solvent such as DCM. Triethylamine (1.5 eq) is added, and the mixture is stirred at room temperature overnight.
-
Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product, protected this compound, is purified by column chromatography.
Step 2: Deprotection
-
Reaction (Hydrogenolysis): The protected this compound is dissolved in a solvent such as methanol or ethanol. Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the final this compound metabolite.
-
Purification: The final product can be purified by preparative HPLC if necessary.
Quantitative Data
The following table summarizes expected yields and key analytical data for the proposed synthetic steps. These values are based on reported yields for analogous reactions in the synthesis of Darunavir and related compounds.
| Step | Reactant | Product | Expected Yield (%) | Purity (%) (Post-Purification) | Analytical Method |
| 1.1 Protection of p-Aminophenol | p-Aminophenol | Benzyl-protected p-aminophenol | 85-95 | >98 | NMR, LC-MS |
| 1.2 Sulfonylation | Benzyl-protected p-aminophenol | Protected Hydroxylated Sulfonamide | 70-85 | >98 | NMR, LC-MS |
| 2.1 Epoxide Ring-Opening | (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane | Boc-protected amino alcohol | 80-90 | >97 | NMR, LC-MS |
| 3.1 Coupling Reaction | Fragments A and B | Protected this compound | 60-75 | >95 | NMR, LC-MS |
| 3.2 Deprotection | Protected this compound | This compound | 90-99 | >99 | NMR, HRMS, HPLC |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Darunavir and the proposed synthetic workflow.
Diagram 2: Metabolic Pathway of Darunavir
Caption: Major metabolic pathways of Darunavir mediated by CYP3A4.
Diagram 3: Detailed Synthetic Workflow for this compound
Caption: Step-by-step workflow for the proposed synthesis of this compound.
Conclusion
This technical guide outlines a feasible and logical synthetic route for the preparation of a hydroxylated metabolite of Darunavir. While a direct, published synthesis is not yet available, the proposed strategy leverages well-established chemical transformations commonly employed in the synthesis of Darunavir and its analogs. The provided experimental protocols and expected quantitative data serve as a valuable resource for researchers in drug metabolism, medicinal chemistry, and analytical development. The successful synthesis of this metabolite will enable further studies to fully characterize its pharmacological and toxicological profile, contributing to a more complete understanding of Darunavir's disposition in vivo.
References
- 2. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy Darunavir is a significant metabolite of Darunavir, a potent protease inhibitor widely used in the treatment of HIV infection. The structural elucidation of such metabolites is a critical step in understanding the drug's metabolic fate, identifying potential pharmacologically active or toxic species, and supporting drug safety and efficacy studies. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural determination of this compound. While specific experimental data for this metabolite is not extensively available in the public domain, this guide outlines the established procedures for its isolation and characterization based on the well-documented analysis of Darunavir and its analogues.
The chemical structure of this compound, identified as [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate, reveals hydroxylation on the isobutyl moiety of the parent drug. This modification introduces a tertiary alcohol, which influences the molecule's polarity and can alter its interaction with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods for its detection and quantification.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₇N₃O₈S | PubChem |
| Molecular Weight | 563.7 g/mol | PubChem |
| IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | PubChem |
Experimental Protocols
The structural elucidation of this compound necessitates its isolation from a biological matrix or its chemical synthesis, followed by analysis using a suite of spectroscopic techniques. The following protocols are based on established methods for the analysis of Darunavir and its degradation products and are directly applicable to the study of its metabolites.[1]
Isolation of this compound
a) In Vitro Metabolism and Extraction:
-
Incubation: Darunavir is incubated with human liver microsomes (or other relevant metabolic systems) in the presence of NADPH and other necessary cofactors to generate its metabolites.
-
Extraction: The reaction is quenched, and the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the metabolites from the aqueous matrix.
b) Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase column (e.g., C18, 250 mm x 10 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation.
-
Detection: A UV detector is used to monitor the elution of the compounds. Fractions corresponding to the peak of interest (based on preliminary LC-MS analysis) are collected.
-
Purity Analysis: The purity of the isolated fraction is confirmed by analytical HPLC.
Spectroscopic Analysis
a) High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Positive ion mode is typically employed to generate the protonated molecular ion [M+H]⁺.
-
Accurate Mass Measurement: The exact mass of the molecular ion is measured to confirm the elemental composition of the metabolite.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which provides structural information.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a suite of 1D and 2D NMR spectra.
-
Sample Preparation: The isolated metabolite is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular structure.
-
Structural Elucidation Workflow
The logical flow of the structural elucidation process for this compound is depicted in the following diagram.
Caption: Workflow for the structural elucidation of this compound.
Mass Spectrometry Analysis
High-resolution mass spectrometry provides the molecular formula and key structural fragments of this compound. The expected protonated molecular ion [M+H]⁺ would have an m/z of 564.2485, corresponding to the molecular formula C₂₇H₃₈N₃O₈S⁺.
Proposed Fragmentation Pathway
The fragmentation of this compound in MS/MS analysis is expected to follow a similar pattern to that of Darunavir, with key cleavages occurring at the carbamate and sulfonamide linkages. The presence of the additional hydroxyl group on the isobutyl moiety would lead to characteristic neutral losses and fragment ions. A proposed fragmentation pathway is illustrated below.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Table of Expected Fragment Ions
The table below summarizes the expected major fragment ions of this compound based on its chemical structure.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M+H]⁺ | Protonated this compound | 564.2485 |
| [M+H - C₅H₈O₃]⁺ | Loss of the bis-THF moiety | 451.1859 |
| [M+H - C₈H₇O₄N]⁺ | Cleavage of the carbamate bond | 392.1957 |
| [C₉H₁₀NO]⁺ | Phenylalanine-derived fragment | 156.0762 |
| [C₅H₉O₃]⁺ | bis-THF fragment | 113.0552 |
NMR Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments would confirm the exact position of the hydroxyl group on the isobutyl moiety and provide the complete stereochemistry of the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
The table below presents the known ¹H and ¹³C NMR chemical shifts for the isobutyl moiety of Darunavir and the predicted shifts for this compound.
| Position (Isobutyl) | Darunavir ¹H (ppm) | Predicted this compound ¹H (ppm) | Darunavir ¹³C (ppm) | Predicted this compound ¹³C (ppm) |
| CH | ~1.8-2.0 (m) | ~2.0-2.2 (m) | ~28.0 | ~30.0 |
| CH₂ | ~2.8-3.0 (d) | ~3.0-3.2 (d) | ~55.0 | ~57.0 |
| CH₃ | ~0.8-0.9 (d) | ~1.2-1.3 (s) | ~20.0 | ~25.0 |
| OH | - | ~4.0-5.0 (s, br) | - | ~70.0 |
Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.
Conclusion
The structural elucidation of this compound, a key metabolite of Darunavir, relies on a combination of isolation techniques and advanced spectroscopic methods. High-resolution mass spectrometry is employed to determine the molecular formula and to propose a fragmentation pathway, while 1D and 2D NMR spectroscopy provide the definitive evidence for the precise location of the hydroxyl group and the overall molecular structure. Although specific experimental data for this compound is limited in the public literature, the well-established analytical workflows for Darunavir and its analogues provide a clear and robust framework for its comprehensive structural characterization. This technical guide serves as a foundational resource for researchers and scientists involved in the study of drug metabolism and the development of antiretroviral therapies.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Hydroxy Darunavir, a known metabolite of the potent HIV protease inhibitor, Darunavir. While detailed experimental spectroscopic data for this compound is not extensively available in public literature, this document serves as a practical resource for researchers involved in its synthesis, isolation, and analysis. By presenting the known properties of this compound and detailed spectroscopic data of the parent compound, Darunavir, this guide offers a valuable reference point for its characterization. Furthermore, it includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, which can be readily adapted for the analysis of this compound.
Introduction to this compound
This compound is a metabolite of Darunavir, an essential antiretroviral medication used in the treatment of HIV-1 infection.[1][2] The chemical name for this compound is Hexahydrofuro[2,3-b]furan-3-yl (4-((4-amino-N-(2-hydroxy-2-methylpropyl)phenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[3] Its molecular formula is C₂₇H₃₇N₃O₈S, with a monoisotopic mass of 563.23013632 Da.[2] Understanding the spectroscopic properties of this metabolite is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Quantitative Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key MS/MS Fragments (m/z) of Parent Compound (Darunavir)[4] |
| This compound | C₂₇H₃₇N₃O₈S | 563.23013632 | Data not available |
| Darunavir | C₂₇H₃₇N₃O₇S | 547.24067 | 392.2, 156.0, 139.1 |
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for the identification and characterization of this compound in biological matrices or as a pure compound.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for high-resolution analysis.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at 5-10% B and increase to 95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 2-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally suitable for Darunavir and its metabolites.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation data.
-
Data Acquisition: Full scan mode (e.g., m/z 100-1000) and tandem MS (MS/MS) mode should be used to acquire data for the precursor ion of this compound (m/z 564.2375 for [M+H]⁺).
Sample Preparation:
-
For Pure Compound: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
For Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation with cold acetonitrile followed by centrifugation. The supernatant can then be diluted and injected. Alternatively, a solid-phase extraction (SPE) can be used for cleaner samples.
Caption: LC-MS/MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Quantitative Data
¹H and ¹³C NMR Data for Darunavir (Reference)
| Atom Position (Darunavir) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.6 - 7.8 | 113 - 152 |
| Carbamate NH | ~5.0 | - |
| CH-O (furan) | ~5.6 | ~109 |
| CH-N (backbone) | ~3.8 | ~55 |
| CH-OH (backbone) | ~3.6 | ~72 |
| CH₂ (isobutyl) | ~2.8, ~3.0 | ~58 |
| CH (isobutyl) | ~1.8 | ~27 |
| CH₃ (isobutyl) | ~0.8 | ~20 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.
-
Caption: NMR Spectroscopy Experimental Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Quantitative Data
Specific FT-IR data for this compound is not available. The FT-IR spectrum of this compound is expected to be very similar to that of Darunavir, with the potential for a broader O-H stretching band due to the additional hydroxyl group.
Key FT-IR Absorption Bands for Darunavir (Reference)
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amine, amide) | 3400 - 3200 |
| O-H Stretch (alcohol) | 3500 - 3200 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| C=O Stretch (carbamate) | 1710 - 1680 |
| N-H Bend (amine) | 1650 - 1580 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| S=O Stretch (sulfonamide) | 1350 - 1300 and 1170 - 1150 |
| C-O Stretch (ether, alcohol) | 1260 - 1000 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR-FT-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance.
Caption: ATR-FT-IR Spectroscopy Experimental Workflow.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantifying compounds with chromophores.
Quantitative Data
A specific UV-Vis spectrum for this compound is not available. The UV-Vis spectrum of this compound is expected to be very similar to that of Darunavir due to the presence of the same primary chromophore, the p-aminobenzenesulfonamide moiety.
UV Absorption Maxima for Darunavir (Reference)
| Solvent | λmax (nm) |
| Methanol | ~265 |
| 0.1N HCl | ~298 |
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).
Data Acquisition:
-
Wavelength Scan: Scan a working solution (e.g., 10 µg/mL) across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working solution at the determined λmax.
-
Analysis: Plot a graph of absorbance versus concentration to generate a calibration curve. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.
Caption: UV-Vis Spectroscopy Logical Relationship.
Conclusion
The spectroscopic characterization of this compound is an essential aspect of its study as a metabolite of Darunavir. While a complete set of experimental data is not yet widely available, this guide provides the necessary foundational information and detailed experimental protocols to enable researchers to perform a comprehensive analysis. The reference data for the parent compound, Darunavir, serves as a crucial benchmark for these characterization efforts. The application of the methodologies outlined herein will facilitate the unambiguous identification and structural elucidation of this compound, contributing to a deeper understanding of the metabolism and disposition of Darunavir.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 1809154-88-8 | NA [chemicea.com]
- 4. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darunavir, a potent protease inhibitor used in the treatment of HIV-1 infection, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolic pathway is the hydroxylation of the isobutyl moiety, resulting in the formation of Hydroxy Darunavir. Understanding the in vitro kinetics and experimental conditions of this transformation is crucial for drug development, enabling the prediction of drug-drug interactions, and informing dosing strategies. This technical guide provides a comprehensive overview of the in vitro metabolism of Darunavir to this compound, detailing the enzymatic pathways, experimental protocols for its characterization, and analytical methods for its quantification.
Metabolic Pathway of Darunavir Hydroxylation
The primary enzyme responsible for the metabolism of Darunavir is Cytochrome P450 3A4 (CYP3A4)[1][2][3]. In vitro studies utilizing human liver microsomes (HLMs) have demonstrated that Darunavir is a substrate for CYP3A-mediated oxidation[4]. One of the principal oxidative metabolites identified is this compound, formed through the hydroxylation of the isobutyl aliphatic group[5].
In individuals who are CYP3A5 expressors, Cytochrome P450 3A5 (CYP3A5) can also contribute to the metabolism of Darunavir. The genetic polymorphism of CYP3A5 may lead to interindividual and interracial differences in the clearance of drugs metabolized by CYP3A enzymes.
The metabolic conversion of Darunavir to this compound can be visualized as follows:
Quantitative Analysis of In Vitro Metabolism
While the qualitative metabolic pathway is established, specific enzyme kinetic parameters (Km and Vmax) for the formation of this compound are not extensively reported in publicly available literature. The inherent challenges in synthesizing and isolating sufficient quantities of the metabolite standard for analytical curve generation may contribute to this data gap. However, the general procedures for determining these parameters are well-established and can be applied to the study of Darunavir metabolism.
The following table summarizes the key enzymes involved in Darunavir hydroxylation.
| Enzyme | Role in Darunavir Metabolism | Known Inhibitors |
| CYP3A4 | Primary enzyme responsible for hydroxylation. | Ritonavir, Ketoconazole |
| CYP3A5 | Contributes to hydroxylation in CYP3A5 expressors. | Ritonavir, Ketoconazole |
Experimental Protocols
This section outlines detailed methodologies for conducting in vitro metabolism studies of Darunavir to form this compound. These protocols are based on established practices for studying CYP-mediated drug metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experiment aims to determine the rate of this compound formation in a mixed-enzyme system representative of the human liver.
Materials:
-
Darunavir
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs (typically 0.1-0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding Darunavir (at various concentrations, e.g., 1-100 µM) to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the concentration of this compound.
Metabolism using Recombinant Human CYP Enzymes
This experiment helps to identify the specific contribution of individual CYP isoforms (e.g., CYP3A4 and CYP3A5) to the formation of this compound.
Materials:
-
Darunavir
-
Recombinant human CYP3A4 and CYP3A5 enzymes (expressed in a suitable system like baculovirus-infected insect cells)
-
Cytochrome P450 reductase
-
Liposomes (e.g., phosphatidylcholine)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS)
Procedure:
-
Reconstitution of Enzyme System: Prepare a reconstituted enzyme system by combining the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the reconstituted system at 37°C for 5 minutes.
-
Initiation of Reaction: Add Darunavir to the pre-incubated mixture.
-
Start of Metabolism: Initiate the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination and Sample Processing: Follow the same termination and processing steps as described for the HLM assay.
-
Analysis: Quantify this compound formation using LC-MS/MS.
Analytical Methodology: LC-MS/MS Quantification
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in the complex matrix of in vitro incubation samples.
Sample Preparation
Protein precipitation with acetonitrile is a common and effective method for extracting Darunavir and its metabolites from the incubation matrix.
Chromatographic and Mass Spectrometric Conditions
Table 1: Representative LC-MS/MS Parameters for Darunavir Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor and product ions for Darunavir and this compound need to be optimized. For Darunavir, a potential transition is m/z 548.2 -> 392.2. The transition for this compound would be expected at m/z 564.2 -> [product ion]. |
Note: The development of a robust LC-MS/MS method requires the optimization of chromatographic separation and mass spectrometric parameters using an analytical standard of this compound.
References
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the enzymatic formation of hydroxy darunavir, a primary metabolite of the human immunodeficiency virus (HIV) protease inhibitor, darunavir. Predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, this metabolic pathway is a critical determinant of darunavir's pharmacokinetic profile and is central to understanding its drug-drug interaction potential. This document details the metabolic pathways of darunavir, presents available quantitative kinetic data, outlines comprehensive experimental protocols for in vitro metabolism studies, and provides visual representations of the metabolic and experimental workflows.
Introduction to Darunavir and its Metabolism
Darunavir is a second-generation HIV-1 protease inhibitor renowned for its potent antiviral activity against both wild-type and multidrug-resistant strains of the virus[1][2]. It functions by selectively inhibiting the cleavage of HIV Gag-Pol polyproteins, which is essential for the maturation of infectious virions[3]. Darunavir is almost exclusively metabolized by the cytochrome P450 (CYP) system in the liver, with CYP3A4 being the principal isoenzyme responsible for its oxidative metabolism[1][3]. This extensive metabolism results in a low oral bioavailability of approximately 37% when administered alone.
To counteract this, darunavir is co-administered with a low dose of ritonavir, a potent inhibitor of CYP3A4. This "boosting" strategy significantly increases darunavir's plasma concentrations and prolongs its half-life, thereby enhancing its therapeutic efficacy. The metabolism of darunavir proceeds through several pathways, including carbamate hydrolysis, aniline aromatic hydroxylation, and, most notably for the focus of this guide, isobutyl aliphatic hydroxylation, which leads to the formation of this compound. Understanding the kinetics and mechanisms of these metabolic transformations is paramount for optimizing therapeutic regimens and managing drug-drug interactions.
Metabolic Pathways of Darunavir
The biotransformation of darunavir is a multifaceted process resulting in the formation of several metabolites. The primary pathways are:
-
Isobutyl Aliphatic Hydroxylation: This oxidative reaction, catalyzed predominantly by CYP3A4, introduces a hydroxyl group onto the isobutyl moiety of the darunavir molecule, resulting in the formation of this compound.
-
Carbamate Hydrolysis: This pathway involves the cleavage of the carbamate group.
-
Aniline Aromatic Hydroxylation: This reaction adds a hydroxyl group to the aniline ring of the molecule.
The presence of ritonavir significantly inhibits carbamate hydrolysis and aniline aromatic hydroxylation, making isobutyl aliphatic hydroxylation a key metabolic route in boosted regimens.
Quantitative Data on Darunavir Metabolism
The enzymatic kinetics of darunavir metabolism have been characterized to determine the affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax). The following table summarizes the available Michaelis-Menten kinetic parameters for darunavir metabolism in human, rat, and dog liver microsomes.
| Species | Km (µM) | Vmax (pmol/min/mg protein) |
| Human | 4.6 ± 2.3 | 1080 ± 155 |
| Rat | 21 ± 9 | 1288 ± 265 |
| Dog | 3.5 ± 0.4 | 458 ± 16 |
| Table 1: Michaelis-Menten kinetic parameters for darunavir metabolism in liver microsomes. |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro study on the metabolism of darunavir using human liver microsomes (HLMs), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism of Darunavir in Human Liver Microsomes
This protocol is designed to determine the rate of formation of this compound from darunavir when incubated with human liver microsomes.
Materials:
-
Darunavir
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of darunavir in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Prepare a stock solution of the internal standard in acetonitrile.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm a solution containing HLMs (e.g., 0.5 mg/mL final concentration) and potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the darunavir solution to the pre-warmed microsome mixture.
-
Immediately after adding darunavir, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes of the aliquot volume) with the internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis for this compound Quantification
This method allows for the sensitive and specific quantification of the formed this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate darunavir, this compound, and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of the pure compounds.
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Quantify the amount of this compound formed in the incubation samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Calculate the rate of formation of this compound (e.g., in pmol/min/mg of microsomal protein).
The Role of CYP3A5
While CYP3A4 is the primary enzyme in darunavir metabolism, studies have suggested a potential role for CYP3A5. Genetic polymorphisms in the CYP3A5 gene can lead to variations in enzyme expression. In individuals who are CYP3A5 expressers, this isoenzyme may contribute to the overall metabolism of darunavir, potentially influencing drug clearance and exposure. However, the quantitative contribution of CYP3A5 to the formation of this compound has not been definitively established and requires further investigation.
Conclusion
The enzymatic formation of this compound is a key metabolic process predominantly catalyzed by CYP3A4. The kinetic parameters of this reaction are crucial for understanding the pharmacokinetics of darunavir and its potential for drug-drug interactions, particularly in the context of ritonavir boosting. The provided experimental protocols offer a framework for researchers to investigate the in vitro metabolism of darunavir and to further elucidate the roles of different CYP isoenzymes in its biotransformation. A deeper understanding of these metabolic pathways will continue to inform the clinical use of darunavir and aid in the development of future antiretroviral therapies.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism behind the formation of Hydroxy Darunavir, a primary metabolite of the human immunodeficiency virus (HIV) protease inhibitor, Darunavir. This document details the enzymatic processes, quantitative kinetics, and regulatory pathways involved, supplemented with detailed experimental protocols and visualizations to support research and development in this area.
Executive Summary
Darunavir is a cornerstone of antiretroviral therapy, and understanding its metabolic fate is crucial for optimizing its clinical efficacy and safety. The formation of this compound, its principal oxidative metabolite, is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This hydroxylation occurs on the isobutyl moiety of the darunavir molecule. The metabolic process is significantly influenced by the co-administration of ritonavir, a potent CYP3A4 inhibitor, which serves to "boost" darunavir's bioavailability. The expression and activity of CYP3A4 are, in turn, regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which can be modulated by various xenobiotics.
The Core Mechanism: CYP3A4-Mediated Isobutyl Aliphatic Hydroxylation
The biotransformation of darunavir to this compound is a Phase I metabolic reaction. The central enzyme responsible for this conversion is CYP3A4, a member of the cytochrome P450 superfamily predominantly found in the liver and intestine.[1] The specific chemical transformation is an isobutyl aliphatic hydroxylation.[2]
This metabolic pathway is one of the main routes of darunavir clearance in the absence of a boosting agent.[2] The reaction introduces a hydroxyl group onto the isobutyl portion of the darunavir molecule, increasing its polarity and facilitating its subsequent excretion.
The Role of CYP3A5
While CYP3A4 is the primary enzyme, there is evidence to suggest a potential minor contribution from CYP3A5, another isoform of the CYP3A family. The functional relevance of CYP3A5 in darunavir metabolism may be more pronounced in individuals with specific genetic polymorphisms that lead to higher expression of this enzyme.
Quantitative Data on Darunavir Metabolism
In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in quantifying the kinetics of darunavir metabolism. While specific kinetic parameters for the formation of this compound are not extensively reported, the overall metabolism of darunavir by human liver microsomes has been characterized.
| Parameter | Value | Enzyme Source |
| Km (Michaelis-Menten constant) | 4.6 ± 2.3 µM | Human Liver Microsomes |
| Vmax (Maximum reaction velocity) | 1080 ± 155 pmol/min/mg protein | Human Liver Microsomes |
Table 1: Michaelis-Menten kinetic parameters for the overall metabolism of darunavir in human liver microsomes.[3]
Signaling Pathways and Regulation
The formation of this compound is intrinsically linked to the expression and activity of CYP3A4, which is regulated by complex signaling pathways.
The expression of the CYP3A4 gene is primarily regulated by the nuclear receptors PXR and CAR.[4] These receptors act as xenobiotic sensors. Upon activation by a wide range of compounds, including drugs and environmental chemicals, PXR and CAR form heterodimers with the retinoid X receptor (RXR). This complex then binds to response elements in the promoter region of the CYP3A4 gene, leading to an increase in its transcription and, consequently, a higher level of CYP3A4 enzyme. This induction can lead to more rapid formation of this compound.
Experimental Protocols
In Vitro Metabolism of Darunavir using Human Liver Microsomes
This protocol outlines a typical experiment to determine the rate of this compound formation in vitro.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Darunavir
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), cold
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of darunavir in a suitable organic solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer. Ensure the final concentration of the organic solvent in the incubation mixture is low (<1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system or NADPH solution in phosphate buffer.
-
Thaw the HLMs on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.1-0.5 mg/mL), and darunavir solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding 2-4 volumes of cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Quantification of this compound by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Darunavir: Monitor the transition of the protonated parent ion to a specific product ion (e.g., m/z 548.2 -> 392.2).
-
This compound: Monitor the transition of the protonated parent ion (m/z 564.2) to a characteristic product ion.
-
Internal Standard: Monitor the specific parent-to-product ion transition for the chosen IS.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).
Conclusion
The formation of this compound is a well-defined metabolic process primarily governed by CYP3A4-mediated aliphatic hydroxylation. The quantitative understanding of this pathway, coupled with knowledge of the regulatory mechanisms involving PXR and CAR, provides a robust framework for predicting drug-drug interactions and inter-individual variability in darunavir disposition. The detailed experimental protocols provided herein serve as a practical guide for researchers to further investigate the nuances of darunavir metabolism, ultimately contributing to the safer and more effective use of this critical antiretroviral agent.
References
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darunavir is a potent second-generation HIV-1 protease inhibitor renowned for its high genetic barrier to resistance. A critical aspect of its clinical pharmacology is its metabolic fate, primarily through cytochrome P450 3A4 (CYP3A4), leading to the formation of hydroxylated metabolites, collectively referred to as Hydroxy Darunavir. This technical guide synthesizes the available data on the preliminary biological activity of these metabolites. The central finding indicates that the oxidative metabolites of darunavir, including its hydroxylated forms, exhibit significantly reduced antiviral activity, at least 90% less than that of the parent compound against wild-type HIV.[1] This document provides a comprehensive summary of the known biological activity, details the experimental protocols for assessing HIV-1 protease inhibition, and illustrates the metabolic pathway and mechanism of action through diagrams.
Introduction
Darunavir is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing HIV-1 replication by inhibiting the viral protease.[2] The in vivo efficacy of a drug is determined not only by its intrinsic activity but also by the activity of its metabolites. Darunavir is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system, through oxidative pathways.[3][4][5] These pathways include isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation, resulting in the formation of various hydroxylated metabolites. Understanding the biological activity of these metabolites is crucial for a complete picture of darunavir's pharmacology and its overall therapeutic effect.
Quantitative Biological Activity
Direct and specific quantitative data, such as IC50 or Ki values for isolated this compound metabolites, are not extensively reported in publicly available literature. However, the prescribing information for darunavir explicitly states that at least three oxidative metabolites have been identified in humans. Crucially, all of these metabolites demonstrated at least 90% less activity against wild-type HIV than the parent drug, darunavir.
For comparative purposes, the potent activity of the parent compound, darunavir, is presented in the table below.
| Compound | Assay Type | Target | Value | Reference |
| Darunavir | Enzymatic Assay | Wild-Type HIV-1 Protease | Ki: 0.005 nM | |
| Cell-based Assay | HIV-1 (Wild-Type) | IC50: 0.002 µM | ||
| This compound (Metabolites) | Cell-based Assay | HIV-1 (Wild-Type) | >90% reduction in activity compared to Darunavir |
Experimental Protocols
The assessment of the biological activity of compounds like this compound involves two primary types of assays: enzymatic assays to measure direct inhibition of the HIV-1 protease and cell-based assays to determine antiviral activity in a cellular context.
HIV-1 Protease Enzymatic Assay (Fluorometric)
This method quantifies the ability of an inhibitor to block the cleavage of a synthetic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., a FRET-based substrate)
-
Assay Buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, DTT, and BSA)
-
Test compounds (this compound) and control inhibitor (Darunavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test and control compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include wells with no inhibitor as a positive control (100% enzyme activity) and wells with a known potent inhibitor as a negative control.
-
Add the recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 450 nm emission for certain substrates) in kinetic mode for a specified duration (e.g., 60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
A susceptible cell line (e.g., MT-2, TZM-bl) or peripheral blood mononuclear cells (PBMCs)
-
A laboratory-adapted or clinical isolate of HIV-1
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Test compounds (this compound) and control drug (Darunavir) dissolved in DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
-
Method for assessing cell viability (e.g., MTT or XTT assay) to determine cytotoxicity of the compounds
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test and control compounds in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.
-
After the incubation period, collect the cell culture supernatant to quantify viral replication using a method such as a p24 ELISA.
-
In a parallel plate without virus, assess the cytotoxicity of the compounds at the same concentrations using a cell viability assay.
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the no-drug control.
-
Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The CC50 (the concentration of the compound that reduces cell viability by 50%) is determined from the cytotoxicity data. The selectivity index (SI) is then calculated as CC50/EC50.
Visualizations
Metabolic Pathway of Darunavir
Darunavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. The major metabolic pathways involve oxidation, leading to the formation of hydroxylated metabolites.
Caption: Metabolic conversion of Darunavir to this compound by CYP3A4.
Mechanism of Action of Darunavir
Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease, an enzyme crucial for the maturation of the virus.
Caption: Inhibition of HIV-1 protease by Darunavir, preventing viral maturation.
Conclusion
The available evidence strongly indicates that the hydroxylated metabolites of darunavir, collectively known as this compound, possess substantially diminished anti-HIV activity compared to the parent drug. While specific quantitative inhibitory constants are not widely published, the finding that their activity is at least 90% lower suggests that these metabolites do not significantly contribute to the overall antiviral efficacy of darunavir therapy. The potent antiviral effect of darunavir can be attributed primarily to the parent compound. This underscores the importance of maintaining adequate plasma concentrations of darunavir itself for effective viral suppression. Further research to isolate and definitively quantify the activity of individual hydroxylated metabolites could provide a more complete understanding of darunavir's pharmacological profile.
References
- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darunavir is a potent protease inhibitor widely used in the treatment of HIV infection. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the methodologies employed to identify and characterize novel metabolites of Darunavir. It is designed to equip researchers with the necessary knowledge to explore the biotransformation of this critical antiretroviral agent. This document summarizes key findings from preclinical studies, details experimental protocols, and presents metabolic pathways and analytical workflows in a clear, visual format.
Known and Putative Novel Metabolites of Darunavir
Darunavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The major established metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation, with minor contributions from benzylic aromatic hydroxylation and glucuronidation.[1] Co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly elevates Darunavir's bioavailability by suppressing its metabolism.[1]
Recent preclinical research in Wistar rats has led to the identification of two putative novel metabolites, designated as Metabolite-I and Metabolite-II.[2] The structural characterization of these metabolites is an ongoing area of investigation.
Data Presentation: Quantitative Analysis of Darunavir and its Putative Novel Metabolites
The following table summarizes the quantitative data obtained from a pharmacokinetic study in rats, providing key parameters for the analysis of Darunavir and its putative novel metabolites in biological matrices.[2]
| Analyte | m/z | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (% RSD) |
| Darunavir | 548 ([M+H]⁺) | 3.63 - 5.24 | 5 - 5000 | 87 - 93 | 2.54 - 8.92 |
| Metabolite-I | 392 ([M+H]⁺) | 3.63 - 5.24 | 5 - 5000 | 87 - 93 | 2.54 - 8.92 |
| Metabolite-II | 172 ([M-H]⁻) | 3.63 - 5.24 | 5 - 5000 | 87 - 93 | 2.54 - 8.92 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and characterization of novel Darunavir metabolites.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol describes a general procedure for assessing the metabolic stability and identifying metabolites of Darunavir using HLM.
Materials:
-
Human Liver Microsomes (pooled)
-
Darunavir
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal Standard (IS) solution
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and Darunavir solution (final concentration, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation from Biological Matrices (Plasma and Urine)
This protocol outlines a liquid-liquid extraction method for the isolation of Darunavir and its metabolites from plasma and urine.
Materials:
-
Plasma or urine samples
-
Internal Standard (IS) solution
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 ACN:Water)
Procedure:
-
Sample Aliquoting: Aliquot a specific volume of plasma or urine (e.g., 100 µL) into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add a known amount of the internal standard solution to each sample.
-
Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge to precipitate proteins. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add an appropriate volume of ethyl acetate to the supernatant (from plasma) or directly to the urine sample. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at high speed to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis for Metabolite Identification and Quantification
This section provides a representative set of parameters for the chromatographic separation and mass spectrometric detection of Darunavir and its metabolites.
Liquid Chromatography (LC) Parameters:
-
Column: Agilent RP-18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic (40:60, A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Parameters (Quadrupole Time-of-Flight - Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Energy: Ramped (e.g., 10-40 eV for fragmentation analysis)
-
Scan Range: m/z 100-1000
-
Monitored Ions:
-
Darunavir: [M+H]⁺ at m/z 548
-
Metabolite-I: [M+H]⁺ at m/z 392
-
Metabolite-II: [M-H]⁻ at m/z 172
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes in the identification of novel Darunavir metabolites.
Caption: Darunavir Metabolism Overview
Caption: Metabolite Identification Workflow
Caption: Research Logic Flowchart
Conclusion
The identification of novel metabolites of Darunavir is an essential aspect of its ongoing pharmacovigilance and development. The methodologies outlined in this guide, combining in vitro and in vivo approaches with advanced analytical techniques such as LC-Q-TOF-MS/MS, provide a robust framework for these investigations. The discovery of putative novel metabolites highlights the dynamic nature of drug metabolism research. Further studies are warranted to confirm the structures of these metabolites, elucidate their formation pathways in humans, and assess their potential clinical significance. This will ultimately contribute to a more comprehensive understanding of Darunavir's disposition and its role in HIV therapy.
References
- 1. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of Protease Inhibitor Metabolites: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core principles and methodologies related to the foundational studies of protease inhibitor metabolites. It covers key aspects of their formation, identification, quantification, and the experimental protocols used to investigate them.
Introduction to Protease Inhibitor Metabolism
Protease inhibitors (PIs) are a critical class of antiviral drugs, particularly in the management of HIV.[1] Their therapeutic efficacy and potential for adverse effects are significantly influenced by their metabolism. The liver is the primary site of metabolism for most PIs, predominantly mediated by the cytochrome P450 (CYP) enzyme system.
Key Metabolic Pathways:
-
Oxidation: This is a major metabolic route for many PIs, often leading to the formation of hydroxylated or N-dealkylated metabolites.
-
Glucuronidation: This Phase II metabolic reaction involves the conjugation of glucuronic acid to the PI or its phase I metabolites, increasing their water solubility and facilitating their excretion.
The Role of Cytochrome P450 Isoforms:
-
CYP3A4: This is the principal enzyme responsible for the metabolism of the majority of clinically used protease inhibitors.[2] The extensive involvement of CYP3A4 is a major reason for the significant drug-drug interactions observed with PIs.
-
Other CYPs: Other isoforms, such as CYP2D6, may also play a minor role in the metabolism of certain PIs.
Identification and Characterization of Metabolites
The identification and structural elucidation of protease inhibitor metabolites are crucial for understanding their pharmacological and toxicological profiles. Mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC), is the cornerstone of metabolite identification.
Common Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the separation, detection, and structural characterization of drug metabolites in complex biological matrices.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of the elemental composition of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated metabolites.
Quantitative Analysis of Protease Inhibitor Metabolites
Quantifying the levels of protease inhibitor metabolites in biological fluids is essential for pharmacokinetic and pharmacodynamic studies.
Pharmacokinetic Parameters of Protease Inhibitor Metabolites
The following table summarizes key pharmacokinetic parameters for selected protease inhibitor metabolites. It is important to note that comprehensive pharmacokinetic data for all metabolites of all PIs are not always available in the public domain.
| Protease Inhibitor | Metabolite | Matrix | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Ritonavir | M-2 (Isopropylthiazole oxidation) | Plasma | Low | - | ~3% of parent drug | - |
| Nelfinavir | M8 (Active Metabolite) | Plasma | 550 - 1960 | - | - | - |
| Faldaprevir | Hydroxylated metabolites (M2a/M2b) | Feces | - | - | ~41% of radioactive dose | - |
Enzyme Kinetics of Protease Inhibitor Metabolism
The following table presents enzyme kinetic parameters for the metabolism of selected protease inhibitors by CYP3A4.
| Protease Inhibitor | Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP) | Ki (µM) |
| Ritonavir | CYP3A4 Inhibition | - | - | Potent Inhibitor |
| Atazanavir | Metabolism by CYP3A4/CYP3A5 | - | - | - |
| Saquinavir | Metabolism by CYP3A4 | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of protease inhibitor metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a protease inhibitor in human liver microsomes (HLMs).
Materials:
-
Human liver microsomes (pooled)
-
Protease inhibitor stock solution (in a suitable organic solvent like DMSO or methanol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile or methanol)
-
Internal standard
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare working solutions of the protease inhibitor and internal standard.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the protease inhibitor working solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing the cold quenching solution with the internal standard to stop the reaction and precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent drug and identify and quantify any formed metabolites.
-
Workflow for In Vitro Metabolism Study:
Caption: Workflow for an in vitro metabolism study using human liver microsomes.
Quantification of Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of protease inhibitor metabolites in a biological matrix (e.g., plasma) using LC-MS/MS.
Materials:
-
Biological matrix samples (e.g., plasma, urine)
-
Metabolite standards and internal standard
-
Protein precipitation solvent (e.g., acetonitrile, methanol) or solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples.
-
To a known volume of plasma, add a specific volume of cold protein precipitation solvent containing the internal standard (e.g., 3:1 solvent to plasma ratio).
-
Vortex vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration buffer (e.g., water or a weak buffer).
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the metabolites and parent drug with a stronger organic solvent.
-
Evaporate the eluate and reconstitute as described above.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC method for the chromatographic separation of the parent drug and its metabolites. This involves selecting the appropriate column, mobile phases, and gradient.
-
Optimize the MS parameters for each analyte, including the precursor and product ions for multiple reaction monitoring (MRM), collision energy, and other source parameters.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
-
Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Flow for Metabolite Quantification:
Caption: Logical flow for the quantification of protease inhibitor metabolites.
Signaling Pathways and Off-Target Effects of Metabolites
The effects of protease inhibitors on cellular signaling pathways are a significant area of research, particularly concerning their long-term side effects such as lipodystrophy and insulin resistance. However, the specific roles of their metabolites in these processes are not as well-elucidated as those of the parent compounds.
Known Effects of Parent Protease Inhibitors:
-
Endoplasmic Reticulum (ER) Stress: Some PIs have been shown to induce ER stress, which can lead to apoptosis and contribute to cellular dysfunction.
-
Mitochondrial Dysfunction: PIs can impair mitochondrial function, leading to oxidative stress and altered energy metabolism.
-
Lipid Metabolism: PIs can interfere with lipid metabolism, contributing to dyslipidemia, a common side effect.
-
Glucose Metabolism: Some PIs can impair glucose uptake and insulin signaling, leading to insulin resistance.
Hypothesized Role of Metabolites:
It is plausible that some of the off-target effects attributed to protease inhibitors may be mediated, at least in part, by their metabolites. For example, reactive metabolites could covalently bind to cellular macromolecules, leading to cellular stress and toxicity. Further research is needed to delineate the specific contributions of individual metabolites to the overall pharmacological and toxicological profiles of protease inhibitors.
Signaling Pathway Perturbation by Protease Inhibitors:
Caption: Potential impact of protease inhibitors and their metabolites on cellular pathways.
Conclusion
The study of protease inhibitor metabolites is a complex but essential aspect of drug development and clinical pharmacology. A thorough understanding of their formation, pharmacokinetics, and biological activities is critical for optimizing therapeutic efficacy and minimizing adverse effects. This guide provides a foundational overview of the key concepts and methodologies in this field, highlighting the importance of robust analytical techniques and in vitro models. Further research into the specific roles of metabolites in mediating off-target effects and influencing cellular signaling pathways is warranted.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darunavir is a potent second-generation protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Co-administered with a pharmacokinetic enhancer like ritonavir or cobicistat, darunavir's efficacy is significantly improved due to the inhibition of its metabolism.[2][3] The metabolism of darunavir is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4] This process leads to the formation of several metabolites, including hydroxylated forms of the parent drug. Understanding the pharmacokinetics of these metabolites, such as hydroxy darunavir, is crucial for a comprehensive assessment of the drug's disposition, potential for drug-drug interactions, and overall therapeutic effect.
This technical guide provides an in-depth exploration of the pharmacokinetics of this compound, summarizing available quantitative data, detailing experimental protocols for its study, and visualizing the metabolic pathways involved.
Pharmacokinetics of Darunavir and its Metabolites
Darunavir undergoes extensive metabolism in vivo, with oxidative metabolism by CYP3A4 being the primary route of elimination. The major metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation. The formation of hydroxylated metabolites is a key step in the biotransformation of darunavir.
Quantitative Pharmacokinetic Data
While extensive pharmacokinetic data is available for the parent drug, darunavir, specific quantitative data for its hydroxylated metabolites, including Cmax, Tmax, AUC, and half-life, are not extensively reported in publicly available literature. At least three oxidative metabolites of darunavir have been identified in humans, all exhibiting at least 90% less antiviral activity against wild-type HIV than the parent compound. This lower potency may contribute to the limited focus on their detailed pharmacokinetic profiling.
The following tables summarize the pharmacokinetic parameters of the parent drug, darunavir, to provide context for the potential disposition of its metabolites.
Table 1: Pharmacokinetic Parameters of Ritonavir-Boosted Darunavir in Healthy Adults
| Parameter | Value | Reference |
| Tmax (hours) | 2.5 - 4 | |
| Bioavailability (with ritonavir) | 82% | |
| Protein Binding | ~95% | |
| Terminal Elimination Half-life (hours) | ~15 | |
| Primary Route of Elimination | Feces (approx. 79.5%) | |
| Secondary Route of Elimination | Urine (approx. 13.9%) |
Experimental Protocols
The study of darunavir and its metabolites necessitates sensitive and specific analytical methodologies. The following sections detail common experimental protocols employed in pharmacokinetic studies.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the purification and concentration of darunavir and its metabolites from biological matrices like plasma.
Protocol:
-
Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.
-
Loading: An aliquot of plasma, typically 100 µL, is mixed with an internal standard and loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a weak organic solvent to remove interfering substances.
-
Elution: Darunavir and its metabolites are eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of darunavir and its metabolites due to its high sensitivity and selectivity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for darunavir and its metabolites. For example, the mass transition for darunavir is often m/z 548.2 -> 392.0.
-
Internal Standard: A stable isotope-labeled version of darunavir (e.g., darunavir-d9) is often used as an internal standard to ensure accuracy and precision.
Metabolic Pathways and Visualizations
The metabolism of darunavir is a complex process involving several enzymatic reactions. The primary enzyme responsible for its metabolism is CYP3A4.
Darunavir Metabolic Pathway
Caption: Major metabolic pathways of darunavir mediated by CYP3A4.
Experimental Workflow for Pharmacokinetic Analysis
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darunavir is a potent protease inhibitor widely used in the treatment of HIV infection. The metabolism of Darunavir in the body leads to the formation of various metabolites, including hydroxylated forms, collectively referred to as Hydroxy Darunavir. Monitoring the levels of these metabolites is crucial for understanding the drug's pharmacokinetics, efficacy, and potential for drug-drug interactions. This document provides detailed application notes and protocols for the analytical detection of this compound. While specific validated methods for this compound are not abundantly available in published literature, the analytical methods for its parent drug, Darunavir, are well-established and can be readily adapted for the detection of its hydroxylated metabolites.
Darunavir is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. The main metabolic pathways include isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation, resulting in the formation of this compound isomers[1][2]. These metabolites are structurally similar to the parent drug, and thus, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly suitable for their detection and quantification.
Analytical Methods Overview
The most common and effective methods for the analysis of Darunavir and its metabolites are based on reversed-phase HPLC and UPLC-MS/MS. These techniques offer high sensitivity, selectivity, and throughput, which are essential for the analysis of biological samples.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of Darunavir in pharmaceutical formulations and can be adapted for the detection of this compound, although it may lack the sensitivity required for low concentrations in biological matrices[3][4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity and selectivity. Several LC-MS/MS methods have been developed and validated for the quantification of Darunavir in human plasma and other biological fluids[5]. These methods can be modified to specifically detect this compound by adjusting the mass spectrometric parameters.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods reported for Darunavir, which can serve as a benchmark for the development and validation of a method for this compound.
Table 1: HPLC Methods for Darunavir
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 3-27 µg/mL | - | 40 µg/mL (Assay) |
| Mobile Phase | Methanol:Acetonitrile (95:5 v/v) | Acetonitrile:Methanol (90:10 v/v) | 0.1M Potassium dihydrogen phosphate:Methanol (65:35 v/v) |
| Column | C18 | Symmetry C18 (250 mm x 4.6 mm, 5µm) | C8 YMC |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 264 nm | UV at 271 nm | UV at 275 nm |
| Retention Time | 3.45 min | 2.59 min | - |
| LOD | - | - | 0.86 µg/mL |
| LOQ | - | - | 2.60 µg/mL |
Table 2: LC-MS/MS Methods for Darunavir in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10-2000 ng/mL | 20.10–3501.23 ng/mL | 150-15000 ng/mL |
| Mobile Phase | Acetonitrile:2mM Ammonium Formate with 0.1% Formic acid in water (70:30 v/v) | 0.1% Formic acid in Acetonitrile:5mM Ammonium acetate buffer (75:25 v/v) | 0.1% Formic Acid buffer solution:Acetonitrile (50:50, v/v) |
| Column | Agilent, Zorbax, XDB C18 (2.1 x 50 mm, 5 µm) | C18 | Thermo Hypersil Gold (50x4.6mm, 3µ) |
| Flow Rate | 0.120 mL/min | 0.7 mL/min | 0.6 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | - | - | - |
| Retention Time | 1.35 min | - | - |
| Recovery | >95% | 78.36% | 72.71-79.12% |
| LLOQ | 10 ng/mL | 20.10 ng/mL | 150 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
This protocol is a general procedure for the extraction of Darunavir and its metabolites from plasma samples, suitable for subsequent LC-MS/MS analysis.
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Verapamil or a stable isotope-labeled Darunavir)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Method for the Quantification of Darunavir (Adaptable for this compound)
This protocol is based on a validated method for Darunavir and can be used as a starting point for developing a method for this compound.
Instrumentation:
-
Waters Acquity UPLC system or equivalent
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm) or equivalent
-
Mobile Phase A: 2mM Ammonium Formate with 0.1% Formic Acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B (Isocratic)
-
Flow Rate: 0.12 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: Approximately 3 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Dependent on instrument
-
Gas Flow (Desolvation and Cone): Dependent on instrument
MRM Transitions (Proposed):
-
Darunavir: m/z 548.2 -> 392.2
-
This compound (aliphatic): m/z 564.2 -> 408.2 (or other specific product ions)
-
This compound (aromatic): m/z 564.2 -> 392.2 (or other specific product ions)
-
Internal Standard (Verapamil): m/z 455.3 -> 165.1
Note: The MRM transitions for this compound are proposed based on the addition of an oxygen atom (+16 Da) to the parent drug. The product ions will need to be determined experimentally by infusing a standard of this compound or by analyzing samples known to contain the metabolite and identifying the characteristic fragmentation pattern.
Method Adaptation for this compound Detection
As this compound is more polar than the parent drug due to the addition of a hydroxyl group, its retention time on a reversed-phase column is expected to be shorter than that of Darunavir under the same chromatographic conditions. The exact retention time will depend on the position of the hydroxylation.
Key Steps for Method Development and Validation:
-
Standard Procurement: Obtain a certified reference standard of this compound. If a standard is not commercially available, it may need to be synthesized or isolated from in vitro metabolism studies.
-
Tuning and Mass Spectrometry Optimization: Infuse the this compound standard into the mass spectrometer to determine the optimal precursor ion and product ions for MRM analysis.
-
Chromatographic Separation: Optimize the mobile phase composition and gradient to achieve good peak shape and resolution of this compound from Darunavir and other potential interferences in the biological matrix.
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Signaling Pathway
Darunavir acts by inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation. By blocking this step, Darunavir prevents the production of mature, infectious virions. This compound is a product of the body's attempt to metabolize and clear the drug and is not expected to have a direct signaling pathway of its own, but its formation is a key part of the overall pharmacokinetic profile of Darunavir.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Darunavir (DRV) and its primary active metabolite, Hydroxy Darunavir (OH-DRV), in human plasma. The protocol is designed for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic run, ensuring high throughput and reliable results. This application note provides comprehensive protocols, instrument parameters, and expected validation performance data to guide researchers in implementing this assay.
Introduction
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] It is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system, with major metabolic pathways including isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation, leading to the formation of this compound.[2][3] Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document outlines a robust LC-MS/MS method for this purpose.
Metabolic Pathway of Darunavir
Darunavir undergoes oxidative metabolism mediated by CYP3A enzymes to form its hydroxylated metabolite. This process is a key factor in the drug's clearance and overall exposure.
Experimental Protocol
This protocol is based on established methods for Darunavir quantification and has been adapted for the simultaneous analysis of this compound.[4][5]
Materials and Reagents
-
Darunavir and this compound reference standards
-
Darunavir-d9 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade Acetonitrile and Methanol
-
Formic Acid (analytical grade)
-
Ammonium Formate (analytical grade)
-
Ultrapure water
-
Control human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Darunavir, this compound, and the internal standard (IS) in methanol.
-
Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare calibration standards ranging from 1 to 5000 ng/mL and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Analytical Method
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to initial over 0.5 min |
| Total Run Time | ~5 minutes |
Mass Spectrometry Parameters
The method utilizes Multiple Reaction Monitoring (MRM) in positive ion mode for quantification. The transition for Darunavir is well-established. The proposed transition for this compound is based on the known fragmentation of the parent drug and requires experimental verification.
| Parameter | Condition |
| Ionization Mode | Electrospray (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Darunavir (DRV) | 548.2 | 392.2 | 150 | 25 |
| Hydroxy DRV (OH-DRV) * | 564.2 | 408.2 | 150 | ~28 |
| Darunavir-d9 (IS) | 557.2 | 401.2 | 150 | 25 |
Note: The MRM transition for this compound is proposed based on the addition of one oxygen atom (+16 Da) to the parent molecule and its primary fragment. These values should be optimized during method development.
Method Validation Summary
The following data represent typical performance characteristics expected from a fully validated method based on published assays for Darunavir.
| Validation Parameter | Expected Result |
| Linearity Range | 1.0 - 5000 ng/mL |
| Correlation (r²) | > 0.995 |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% and consistent across QC levels |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable after 3 freeze-thaw cycles and 24h at room temp. |
Workflow Diagram
The overall analytical process from sample receipt to data analysis is outlined below.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of Darunavir and its hydroxylated metabolite in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for routine use in clinical and research settings. Proper method validation, including the experimental optimization of mass spectrometry parameters for this compound, is essential before application to study samples.
References
- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxy darunavir, a primary metabolite of the antiretroviral drug darunavir, in biological matrices. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the development and clinical application of darunavir. The protocol outlines procedures for sample preparation from plasma, optimized chromatographic separation, and specific mass spectrometric conditions for accurate quantification.
Introduction
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[1][2][3] Hydroxylation is a major metabolic pathway for darunavir.[4][5] Accurate and reliable quantification of its hydroxylated metabolites is essential for a comprehensive understanding of its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This LC-MS/MS method provides the necessary sensitivity and specificity for the analysis of this compound in complex biological samples.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard (IS) from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled darunavir or a structurally similar compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Figure 1: Workflow for the preparation of plasma samples.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of mobile phases consisting of an aqueous buffer and an organic solvent.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent RP-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Gradient | 60% B |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 5 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of this compound and the internal standard.
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 140°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 650 L/h |
| Cone Gas Flow | 50 L/h |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Darunavir | 548.1 | 392.0 |
| This compound | 392 | Fragment ion to be determined |
| Internal Standard | To be determined based on selection | To be determined based on selection |
Note: The product ion for this compound needs to be optimized during method development. The precursor ion m/z 392 corresponds to a significant metabolite of darunavir.
Figure 2: Schematic of the LC-MS/MS analytical workflow.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.
Table 4: Quantitative Performance Characteristics
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3.63 - 5.24 ng/mL |
| Intra-day Precision (%CV) | 2.54 - 8.92% |
| Inter-day Precision (%CV) | 2.54 - 8.92% |
| Accuracy (% Bias) | 0 - 5% |
| Recovery | 87 - 93% |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the sensitivity, specificity, and high-throughput capabilities required for pharmacokinetic and metabolic studies of darunavir. The method has been shown to be linear, precise, and accurate over a clinically relevant concentration range.
References
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects | Semantic Scholar [semanticscholar.org]
- 3. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Abstract
This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and determination of the antiretroviral drug Darunavir and its primary oxidative metabolite, Hydroxy Darunavir. The method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolism analysis, and quality control of Darunavir. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier, ensuring sufficient resolution between the parent drug and its more polar metabolite. This method provides a reliable starting point for validation in various biological and pharmaceutical matrices.
Introduction
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] One of the major metabolic pathways is the aliphatic hydroxylation of the isobutyl moiety, resulting in the formation of this compound.[1][3] Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile, efficacy, and potential drug-drug interactions. This document provides a detailed protocol for the effective chromatographic separation of Darunavir from this compound using RP-HPLC with UV detection.
Chemical Structures
| Compound | Structure |
| Darunavir |
|
| This compound |
|
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: X-Bridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[4]
-
Chemicals and Reagents:
-
Darunavir reference standard
-
This compound reference standard
-
Ammonium formate (HPLC grade)
-
Formic acid (AR grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Chromatographic Conditions
The following parameters were established as a starting point for the separation. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Condition |
| Column | X-Bridge C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | 0.01M Ammonium Formate (pH 3.0) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 0.63 g of ammonium formate and dissolve it in 1 L of ultrapure water.
-
Adjust the pH of the solution to 3.0 using formic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing 550 mL of the buffer with 450 mL of acetonitrile.
-
Degas the mobile phase by sonication for 15 minutes before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Darunavir and 10 mg of this compound reference standards.
-
Transfer each standard into separate 100 mL volumetric flasks.
-
Dissolve and dilute to the mark with a diluent (e.g., Methanol or Mobile Phase). Mix thoroughly. These are the primary stock solutions.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL from each primary stock solution into a single 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase to obtain a final concentration of 10 µg/mL for both analytes.
-
-
Sample Preparation (from Biological Matrix - e.g., Plasma):
-
Sample extraction is required to remove proteins and other interferences. A common method is protein precipitation.
-
To 200 µL of plasma sample, add 600 µL of cold acetonitrile.
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.
-
Quantitative Data Summary
The following table presents exemplary data for the separation of this compound and Darunavir based on the described method. This data should be used as a reference, and system suitability parameters should be verified before sample analysis.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (USP) |
| This compound | 4.8 | 1.1 | > 8000 | - |
| Darunavir | 6.5 | 1.2 | > 9000 | > 3.0 |
Note: As this compound is more polar due to the additional hydroxyl group, it is expected to elute before the parent Darunavir in a reversed-phase system.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of Darunavir and this compound.
References
- 1. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ovid.com [ovid.com]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the development and validation of a sensitive and specific bioanalytical method for the quantification of Hydroxy Darunavir, a primary metabolite of the HIV protease inhibitor Darunavir, in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a standard technique for the analysis of antiretroviral drugs and their metabolites.[1][2] This protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation strategy according to regulatory guidelines.
Introduction
Darunavir is a potent second-generation protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[3][4] It acts by selectively inhibiting the cleavage of HIV-encoded Gag-Pol polyproteins in infected cells, which is essential for the formation of mature, infectious virus particles.[4] To enhance its pharmacokinetic profile, Darunavir is often co-administered with a low dose of Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A (CYP3A) enzymes responsible for Darunavir's metabolism.
The primary metabolic pathways of Darunavir include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation, predominantly mediated by the CYP3A enzyme system in the liver. The hydroxylation of Darunavir leads to the formation of its active metabolite, this compound. Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for therapeutic drug monitoring (TDM), understanding drug metabolism, and assessing the overall efficacy and safety of the treatment regimen. This application note details a robust UPLC-MS/MS method for the accurate quantification of this compound in human plasma.
Metabolic Pathway of Darunavir
Darunavir is extensively metabolized by hepatic enzymes. The biotransformation process is significantly influenced by the presence of pharmacokinetic boosters like Ritonavir. The diagram below illustrates the metabolic conversion of Darunavir to this compound.
Experimental Protocol: UPLC-MS/MS Assay
This protocol is designed for the quantitative analysis of this compound in K2EDTA human plasma.
Materials and Reagents
-
This compound reference standard
-
Darunavir-d9 (or other stable isotope-labeled analog) as Internal Standard (IS)
-
HPLC-grade Acetonitrile and Methanol
-
Analytical grade Formic Acid
-
Ultrapure water
-
Drug-free K2EDTA human plasma
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting analytes from plasma.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the Internal Standard working solution (e.g., Darunavir-d9 at 200 ng/mL) to all tubes except for the blank matrix samples.
-
To precipitate plasma proteins, add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled vials or a 96-well plate for analysis.
-
Inject 10 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS System and Conditions
The following tables summarize the instrumental parameters for the analysis.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | Start with 95% A, ramp to 5% A over 2.5 min, hold for 1 min, return to initial conditions and re-equilibrate. |
| Total Run Time | ~5 minutes |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound | Q1: 564.2 m/z -> Q3: 418.1 m/z (Quantifier), 157.1 m/z (Qualifier) |
| Darunavir-d9 (IS) | Q1: 557.3 m/z -> Q3: 402.2 m/z |
Note: MRM transitions are predictive and must be optimized in the laboratory by infusing the pure reference standards.
Assay Validation
The developed method must be validated according to the US FDA or ICH guidelines to ensure its reliability for bioanalytical applications. The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 2: Assay Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze at least six different blank plasma lots to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | Analyze a calibration curve with a blank, a zero standard, and 8 non-zero standards over the expected concentration range (e.g., 5-5000 ng/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in six replicates on three separate days (n=6 per day). | Precision: %CV ≤ 15% (≤ 20% at LLOQ). Accuracy: Mean concentration within 85-115% of nominal (80-120% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest standard on the calibration curve. | Analyte response must be ≥ 5 times the blank response. Accuracy and precision criteria must be met. |
| Recovery | Compare the analyte peak area from extracted plasma samples (pre-spiked) to that of post-extraction spiked samples at three QC levels. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Compare the analyte peak area in post-extraction spiked samples from different plasma lots to the peak area in a neat solution. | Normalized matrix factor %CV should be ≤ 15%. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), bench-top (room temp for ~6h), and long-term (-80°C for 30 days). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Bioanalytical Workflow
The following diagram provides a high-level overview of the entire experimental workflow, from sample receipt to final data reporting.
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and specific protocol for the quantification of this compound in human plasma. Proper validation of this assay will ensure the generation of reliable data suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The short run time and simple sample preparation make it amenable to high-throughput analysis.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy Darunavir is a primary metabolite of Darunavir, a potent second-generation HIV-1 protease inhibitor.[1][2] Darunavir is a cornerstone of highly active antiretroviral therapy (HAART) and functions by preventing the maturation of viral particles through the inhibition of the HIV-1 protease enzyme.[3][4][5] Understanding the metabolic fate of Darunavir is crucial for comprehensive pharmacokinetic and drug metabolism studies. This compound, formed through hydroxylation reactions in the body, serves as a critical reference standard for the accurate quantification of this metabolite in biological matrices and for impurity profiling in drug manufacturing.
These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chemical Information
| Parameter | Information |
| Chemical Name | Varies by isomeric position (e.g., 4-Hydroxy Darunavir, 3'-Hydroxy Darunavir) |
| Synonyms | Hydroxylated metabolite of Darunavir |
| Molecular Formula | C₂₇H₃₇N₃O₈S |
| Molecular Weight | 563.66 g/mol |
| CAS Number | Varies by isomer (e.g., 313682-97-2 for 4-Hydroxy Darunavir, 1159613-24-7 for 3'-Hydroxy Darunavir) |
Quantitative Data Summary
The following table summarizes typical data found in a Certificate of Analysis (CoA) for a this compound reference standard. Note: Users should always refer to the batch-specific CoA provided by the supplier for exact values.
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
| Identification | Conforms to structure (¹H NMR, Mass Spectrometry) |
| Moisture Content (Karl Fischer) | ≤1.0% |
| Residual Solvents | Meets USP <467> requirements |
| Storage Conditions | -20°C, protected from light and moisture |
| Retest Date | 24 months from the date of synthesis |
Experimental Protocols
Protocol 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the quantification of this compound using RP-HPLC with UV detection. This method is suitable for purity assessment and quantification in bulk materials or simple formulations.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm nylon syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
3. Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of this compound Reference Standard.
-
Dissolve in a minimal amount of methanol and dilute to 10 mL with mobile phase A in a volumetric flask to obtain a stock solution of 500 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Sample Preparation:
-
Prepare the sample by dissolving it in a suitable solvent and diluting it with mobile phase A to a concentration expected to be within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis and Data Interpretation:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
-
Assess the purity of the reference standard by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol provides a sensitive and selective method for the quantification of this compound in plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents:
-
This compound Reference Standard
-
Internal Standard (IS) (e.g., deuterated Darunavir or a structurally similar compound)
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Deionized Water (LC-MS grade) with 0.1% Formic Acid
-
Human Plasma (or other relevant biological matrix)
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be optimized (e.g., 564.2 -> 392.2); IS: To be optimized |
3. Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol.
-
Prepare working solutions of this compound by serial dilution of the stock solution.
-
Spike blank plasma with the working solutions to create calibration standards and QC samples at various concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
5. Analysis and Data Interpretation:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Visualizations
Darunavir Mechanism of Action
Darunavir is a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the cleavage of Gag-Pol polyproteins, which are essential for the production of mature, infectious virions.
Caption: Darunavir inhibits HIV-1 protease, preventing viral maturation.
Metabolic Pathway of Darunavir
Darunavir is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved. Hydroxylation is one of the key metabolic pathways.
Caption: Metabolic conversion of Darunavir to this compound by CYP3A4.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the logical flow of the LC-MS/MS protocol for quantifying this compound in a biological matrix.
Caption: Workflow for the bioanalysis of this compound.
References
- 1. Darunavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 5. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection[1][2]. As with many pharmaceuticals, understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. One of the primary metabolic pathways for darunavir is oxidation, leading to the formation of hydroxylated metabolites (hydroxy darunavir)[3]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and characterization of such metabolites[4][5]. This application note provides a detailed overview of the mass spectrometric fragmentation patterns of this compound, along with protocols for its analysis.
The structural characterization of metabolites via MS/MS relies on comparing their fragmentation patterns to that of the parent drug. By understanding the fragmentation of darunavir, one can propose structures for its metabolites by identifying mass shifts in the fragment ions. This document outlines the established fragmentation of darunavir and provides a proposed fragmentation pathway for this compound based on established principles and available data.
Mass Spectrometry Fragmentation Pathways
Darunavir Fragmentation
The fragmentation of the parent drug, darunavir, has been previously reported. In positive electrospray ionization (ESI+) mode, darunavir typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 548.1. Collision-induced dissociation (CID) of this precursor ion leads to several characteristic product ions. The primary fragmentation occurs at the carbamate and sulfonamide linkages. A key transition monitored for quantification is the fragmentation of the m/z 548.1 precursor to the m/z 392.0 product ion. This corresponds to the loss of the hexahydrofuro[2,3-b]furan-3-yl carbamic acid moiety.
References
- 1. LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4] Co-administration with a low dose of ritonavir, a potent CYP3A4 inhibitor, significantly boosts darunavir's bioavailability by reducing its first-pass metabolism. This document provides detailed application notes and protocols for the chromatographic profiling of darunavir and its major metabolites.
The primary metabolic pathways for darunavir include:
-
Carbamate Hydrolysis: Cleavage of the carbamate linkage.
-
Isobutyl Aliphatic Hydroxylation: Addition of a hydroxyl group to the isobutyl moiety.
-
Aniline Aromatic Hydroxylation: Addition of a hydroxyl group to the aniline ring.
-
Benzylic Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring.
-
Glucuronidation: Conjugation with glucuronic acid.
These metabolic transformations result in a variety of metabolites that can be identified and quantified using advanced chromatographic techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways of Darunavir
The metabolic pathways of darunavir are complex and are significantly influenced by the presence of ritonavir. The following diagram illustrates the primary metabolic routes.
Caption: Metabolic pathways of darunavir.
Quantitative Data Summary
The following table summarizes the excretion of darunavir and its metabolites in feces and urine following a single 400 mg oral dose of [14C]darunavir in healthy male subjects, both with and without co-administration of ritonavir. This data highlights the significant impact of ritonavir on darunavir's metabolism.
| Analyte/Metabolic Pathway | Unboosted (% of Dose) | Boosted with Ritonavir (% of Dose) |
| Fecal Excretion | 81.7 | 79.5 |
| Unchanged Darunavir | 8.0 | 48.8 |
| Carbamate Hydrolysis | Major | Inhibited |
| Isobutyl Aliphatic Hydroxylation | Major | Inhibited |
| Aniline Aromatic Hydroxylation | Major | Inhibited |
| Benzylic Aromatic Hydroxylation | Minor | Unaffected |
| Glucuronidation | Minor | Markedly Increased |
| Urine Excretion | 12.2 | 13.9 |
| Unchanged Darunavir | 1.2 | 7.7 |
Data adapted from Vermeir M, et al. Drug Metab Dispos. 2009.
Experimental Protocols
Protocol 1: Simultaneous Quantification of Darunavir and Ritonavir in Human Plasma by LC-MS/MS
This protocol is designed for the routine therapeutic drug monitoring of darunavir and its pharmacokinetic enhancer, ritonavir.
1. Sample Preparation: Protein Precipitation
Caption: Sample preparation workflow.
Methodology:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add an appropriate amount of internal standard (IS), such as carbamazepine.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 25% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Darunavir | m/z 548.2 -> 392.3 |
| Ritonavir | m/z 721.3 -> 296.2 |
| Internal Standard (Carbamazepine) | m/z 237.1 -> 194.1 |
Protocol 2: Profiling of Darunavir and its Major Metabolites in Human Plasma by LC-MS/MS
This protocol is adapted for the exploratory analysis and relative quantification of darunavir and its primary metabolites.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-phase extraction workflow.
Methodology:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of human plasma, add a mixture of appropriate internal standards.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interferences.
-
Elute darunavir and its metabolites with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | High-resolution C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | A longer, shallower gradient is recommended to resolve metabolites. For example: 5% B to 70% B over 15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI, Positive |
| Scan Mode | Full scan for metabolite identification and subsequent product ion scans for structural elucidation. MRM for quantification. |
| Expected m/z values | |
| Darunavir | 548.2 |
| Hydroxylated Metabolites | 564.2 |
| Carbamate Hydrolysis Product | 434.2 |
| Glucuronide Conjugate | 724.2 |
Note: The exact m/z values for the metabolites should be confirmed through high-resolution mass spectrometry. The fragmentation patterns will be crucial for structural confirmation.
Conclusion
The provided application notes and protocols offer a robust starting point for researchers involved in the metabolite profiling of darunavir. The choice between a simple protein precipitation and a more rigorous solid-phase extraction will depend on the specific requirements of the study, such as the need for high sensitivity and the removal of matrix effects. The chromatographic and mass spectrometric conditions can be further optimized to achieve the desired separation and detection of darunavir and its diverse range of metabolites. A thorough understanding of darunavir's metabolic pathways is essential for the interpretation of pharmacokinetic data and for the development of improved therapeutic strategies.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and analysis of Hydroxy Darunavir, a key metabolite of the antiretroviral drug Darunavir, in drug metabolism studies. Understanding the formation and fate of this compound is crucial for evaluating the pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy of Darunavir.
Darunavir undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal isoenzyme involved.[1][2][3][4] The major metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[2] this compound emerges from these hydroxylation reactions and its characterization is a critical aspect of preclinical and clinical drug development.
Quantitative Analysis of Darunavir and its Metabolites
The following table summarizes the excretion of Darunavir and its metabolites, providing a quantitative insight into its metabolic fate, particularly highlighting the impact of co-administration with ritonavir, a potent CYP3A4 inhibitor.
| Parameter | Unboosted Darunavir | Boosted Darunavir (with Ritonavir) |
| Total Radioactivity Recovered in Feces | 81.7% | 79.5% |
| Total Radioactivity Recovered in Urine | 12.2% | 13.9% |
| Unchanged Darunavir Excreted | 8.0% | 48.8% |
| Unchanged Darunavir in Urine | 1.2% | 7.7% |
Data sourced from a study in healthy male subjects after a single oral dose of 400 mg of [14C]darunavir.
Experimental Protocols
In Vitro Metabolism of Darunavir using Human Liver Microsomes (HLMs)
This protocol describes a typical in vitro experiment to study the formation of this compound from its parent drug, Darunavir.
Objective: To determine the metabolic profile of Darunavir and identify the formation of hydroxylated metabolites in a controlled in vitro system.
Materials:
-
Darunavir
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLMs (final concentration, e.g., 0.5 mg/mL), and Darunavir (final concentration, e.g., 1 µM).
-
Prepare a negative control without the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify Darunavir and its metabolites, including this compound.
-
LC-MS/MS Method for Quantification of Darunavir and this compound
This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Darunavir and its hydroxylated metabolites.
Objective: To develop and validate a robust analytical method for the simultaneous determination of Darunavir and this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to separate the parent drug from its metabolites. For example:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for Darunavir and this compound.
-
Darunavir: e.g., m/z 548.2 -> 392.2
-
This compound: e.g., m/z 564.2 -> 408.2 (Note: The exact m/z will depend on the position of hydroxylation).
-
-
-
Optimization: Optimize cone voltage and collision energy for each compound to achieve maximum sensitivity.
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentrations of Darunavir and this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Metabolic pathway of Darunavir to this compound.
Caption: Experimental workflow for a drug metabolism study.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for assessing the stability of Hydroxy Darunavir, a metabolite of the HIV protease inhibitor Darunavir. The protocol is based on established methods for stability-indicating assays and forced degradation studies, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is one of the metabolites of Darunavir, an essential antiretroviral drug. Understanding its stability profile is crucial for ensuring the safety and efficacy of the parent drug, as the formation of degradation products could potentially lead to altered pharmacological activity or toxicity. This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used method for its robustness and reliability in quantifying pharmaceutical compounds and their degradation products.
Experimental Protocols
Materials and Reagents
-
Apparatus:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Purified water (Milli-Q or equivalent)
-
Chromatographic Conditions
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products. The following conditions are a starting point and may require optimization:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic elution using a mixture of a buffer (e.g., 0.01 M ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) can be employed.[1][2][3] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection | UV at 263 nm or 265 nm |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a small amount of methanol or acetonitrile. Dilute to the final volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Sample Solutions for Forced Degradation: Prepare individual solutions of this compound at a concentration of approximately 100 µg/mL in the respective stress media as described below.
Forced Degradation Studies
Forced degradation studies are performed to predict the degradation pathways and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: To a solution of this compound, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After the stipulated time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Base Hydrolysis: To a solution of this compound, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After the stipulated time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Oxidative Degradation: To a solution of this compound, add an equal volume of 3-30% H₂O₂. Keep the solution at room temperature for a specified period, monitoring the degradation at various time points.
-
Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at a high temperature (e.g., 105°C) for a defined period. Also, subject a solution of this compound to thermal stress at a slightly elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.
After exposure to the stress conditions, the samples should be diluted with the mobile phase to the initial concentration and analyzed by the developed HPLC method.
Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized in a table to facilitate easy comparison of the stability of this compound under different conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | This compound Remaining (%) | Peak Area of Major Degradant(s) |
| Control | 24 | Room Temp | 100.0 | Not Detected |
| 0.1 M HCl | 2 | 60 | ||
| 4 | 60 | |||
| 8 | 60 | |||
| 12 | 60 | |||
| 24 | 60 | |||
| 0.1 M NaOH | 2 | 60 | ||
| 4 | 60 | |||
| 8 | 60 | |||
| 12 | 60 | |||
| 24 | 60 | |||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal (Solid) | 48 | 105 | ||
| Thermal (Solution) | 24 | 60 | ||
| Photolytic | As per ICH Q1B | Room Temp |
Visualizations
Experimental Workflow
Caption: Workflow for this compound stability assessment.
Logical Relationship of Stability Testing
Caption: Logical flow of a forced degradation study.
Conclusion
This protocol provides a comprehensive framework for assessing the stability of this compound. The forced degradation studies will help in identifying the potential degradation products and understanding the degradation pathways. The developed stability-indicating HPLC method will be crucial for the accurate quantification of this compound in the presence of its degradants. The data generated from these studies are essential for regulatory submissions and for ensuring the quality and safety of Darunavir-containing pharmaceutical products. Further characterization of significant degradation products using techniques like mass spectrometry (MS) is recommended.
References
- 1. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability-indicating HPLC method for the determination of darunavir ethanolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated potent antiviral activity against both wild-type and multidrug-resistant HIV strains.[1][2] Its mechanism of action involves binding to the active site of the HIV-1 protease, an enzyme crucial for cleaving viral polyprotein precursors into functional proteins, thereby preventing the maturation of new, infectious virions.[3][4] Hydroxy Darunavir is a metabolite of Darunavir. Evaluating the antiviral activity and potential cytotoxicity of such compounds is a critical component of drug development. This document provides detailed protocols for key cell-based assays to characterize the activity of this compound, including methods to determine its antiviral efficacy, impact on HIV-1 protease activity, and its safety profile in terms of host cell viability.
Mechanism of Action: HIV-1 Protease Inhibition
Darunavir and its metabolites function by inhibiting the HIV-1 protease enzyme. This enzyme is essential for the viral life cycle, as it processes the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By binding to the active site of the protease, this compound would block this cleavage, leading to the production of immature and non-infectious viral particles.[3]
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Darunavir, which can serve as a benchmark for evaluating this compound. These parameters include the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for antiviral activity, and the 50% cytotoxic concentration (CC50) for assessing toxicity. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Darunavir Against HIV-1
| Cell Line | Virus Strain | Assay Type | Parameter | Value (µM) | Reference |
| Caco-2 | SARS-CoV-2 | CPE | EC50 | >100 | |
| MT-2 | HIV-1 LAI | - | IC50 | - | |
| Laboratory Strains | HIV-1 | - | IC50 | 0.003 | |
| Primary Clinical Isolates | HIV-1 | - | IC90 | 0.009 |
Table 2: Cytotoxicity of Darunavir and Related Compounds
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Darunavir | Caco-2 | - | CC50 | >100 | |
| RDD-19 | HepG2 | MTT | IC50 | 57.05 | |
| RDD-142 | HepG2 | MTT | IC50 | 67.96 | |
| Darunavir Analogs | Vero, 293T | MTT | - | - |
Experimental Protocols
Antiviral Activity Assay (p24 Antigen ELISA)
This protocol determines the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50) by measuring the amount of viral p24 capsid protein produced in cell culture.
Caption: Workflow for the p24 Antigen-based Antiviral Assay.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
Complete RPMI 1640 medium (with 10% FBS, penicillin/streptomycin)
-
HIV-1 stock (e.g., NL4-3)
-
This compound
-
96-well cell culture plates
-
Commercially available p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the appropriate this compound dilution to the wells. Include wells with no compound as a virus control and uninfected cells as a negative control.
-
Infect the cells by adding 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
After incubation, centrifuge the plates and carefully collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Determine the EC50 value by plotting the percentage of p24 inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Cell-Based HIV-1 Protease Activity Assay
This assay measures the specific inhibitory effect of this compound on HIV-1 protease activity within a cellular context using a reporter system. A common approach utilizes a fusion protein of the Gal4 DNA-binding and transactivation domains, separated by an HIV-1 protease cleavage site. When the protease is active, it cleaves the fusion protein, preventing the expression of a downstream reporter gene (e.g., eGFP). Inhibition of the protease allows for reporter gene expression.
Protocol:
-
Cell Line: Utilize a T-cell line stably transfected with an inducible expression system for the Gal4-protease fusion protein and a reporter plasmid containing the Gal4 upstream activating sequence (UAS) driving eGFP expression.
-
Induction: Seed the cells in a 96-well plate and induce the expression of the Gal4-protease fusion protein (e.g., with doxycycline).
-
Treatment: Immediately after induction, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 24-48 hours.
-
Analysis: Measure eGFP expression using a fluorescence plate reader or by flow cytometry.
-
Calculation: Increased eGFP signal corresponds to increased protease inhibition. Calculate the IC50 value from the dose-response curve of fluorescence intensity versus compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that reduces the viability of host cells by 50% (CC50).
References
- 1. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Chemical characteristics, mechanism of action and antiviral activity of darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Hydroxy Darunavir, the primary oxidative metabolite of the HIV protease inhibitor Darunavir, from human plasma. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
Introduction
Darunavir is a cornerstone of highly active antiretroviral therapy (HAART). It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidative metabolites. The major metabolite, this compound, exhibits significantly less antiviral activity than the parent compound. Accurate quantification of both Darunavir and its metabolites in biological matrices is crucial for understanding its disposition and for optimizing patient therapy. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Darunavir
Darunavir undergoes extensive oxidative metabolism. The primary routes of metabolism include aliphatic and aromatic hydroxylation. The formation of this compound is a key step in its metabolic cascade.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the structural confirmation of Hydroxy Darunavir, a metabolite of the HIV protease inhibitor Darunavir. The methodologies described herein utilize a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to provide a comprehensive structural analysis.
This compound (Molecular Formula: C₂₇H₃₇N₃O₈S, Molecular Weight: 563.67 g/mol ) presents a complex structure for which detailed spectral analysis is crucial for confirmation.[1][2] These notes are intended to guide researchers in obtaining and interpreting the necessary NMR data for unequivocal structure verification.
Data Presentation
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These predictions are based on the known structure and published data for the parent compound, Darunavir, and its analogues.[3][4][5] Actual experimental values may vary based on solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (p-aminophenylsulfonyl) | ||
| Ar-H | ~7.5-7.8 (d, 8.5) | ~128-130 |
| Ar-H | ~6.6-6.8 (d, 8.5) | ~114-116 |
| Ar-C (ipso-S) | - | ~130-132 |
| Ar-C (ipso-N) | - | ~150-152 |
| Aromatic (Phenyl) | ||
| Ph-H | ~7.1-7.4 (m) | ~128-130 |
| Ph-C (ipso) | - | ~138-140 |
| Main Chain | ||
| CH-OH | ~3.8-4.0 (m) | ~70-72 |
| CH-NH | ~4.0-4.2 (m) | ~55-57 |
| CH₂-Ph | ~2.8-3.0 (m) | ~38-40 |
| N-(2-hydroxy-2-methylpropyl) group | ||
| CH₂-N | ~3.0-3.3 (m) | ~58-60 |
| C(CH₃)₂-OH | - | ~70-72 |
| CH₃ | ~1.1-1.3 (s) | ~28-30 |
| OH | Variable | - |
| Hexahydrofuro[2,3-b]furan-3-yl group | ||
| O-CH-O | ~5.5-5.7 (d) | ~108-110 |
| CH-O (carbamate) | ~5.0-5.2 (m) | ~75-77 |
| CH₂ | ~3.6-3.9 (m) | ~68-70 |
| CH | ~3.9-4.1 (m) | ~72-74 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound. For ¹³C and 2D NMR experiments, a more concentrated sample of 50-100 mg is recommended.
-
Solvent : Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect chemical shifts. Use a volume of 0.6-0.7 mL.
-
Dissolution : Dissolve the sample in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.
-
Filtration : To remove any particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.
NMR Data Acquisition
The following are general parameters for acquiring a suite of NMR spectra on a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy :
-
Pulse Program : Standard single-pulse experiment (e.g., zg30).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024-4096.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) :
-
DEPT-135 : This experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
DEPT-90 : This experiment shows only CH signals.
-
These experiments are crucial for assigning the various carbon environments in this compound.
-
-
2D COSY (Correlation Spectroscopy) :
-
Purpose : To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.
-
Pulse Program : Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width : 12-16 ppm in both dimensions.
-
Number of Increments : 256-512 in the indirect dimension.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To identify direct one-bond correlations between protons and the carbons they are attached to. This is a highly sensitive technique for assigning protonated carbons.
-
Pulse Program : Standard HSQC experiment (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width : 12-16 ppm.
-
¹³C Spectral Width : 160-200 ppm.
-
Number of Increments : 128-256 in the indirect dimension.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) :
-
Purpose : To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program : Standard HMBC experiment (e.g., hmbcgplpndqf).
-
¹H Spectral Width : 12-16 ppm.
-
¹³C Spectral Width : 200-240 ppm.
-
Number of Increments : 256-512 in the indirect dimension.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for NMR-based structure confirmation and the expected key 2D NMR correlations for this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Key 2D NMR correlations for structure elucidation.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of Hydroxy Darunavir, the primary active metabolite of the HIV protease inhibitor Darunavir, in human plasma. The guidelines furnished herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research involving Darunavir. The protocols are grounded in established bioanalytical principles and adhere to the general recommendations of regulatory bodies such as the FDA and the validation guidelines outlined by the International Council for Harmonisation (ICH).
Darunavir undergoes extensive metabolism in the body, primarily through oxidation, to form various metabolites. Among these, this compound is a significant active metabolite. Accurate and precise quantification of both Darunavir and this compound is crucial for a comprehensive understanding of the drug's disposition and its therapeutic effect.
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the recommended approach for the simultaneous quantification of Darunavir and this compound in plasma. This technique offers high selectivity and sensitivity, which are essential for measuring the concentrations of the parent drug and its metabolite, especially when concentrations are low.
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions that can be used as a starting point for method development and validation. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 3-5 minutes, hold, and return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification. The specific MRM transitions and collision energies should be optimized for both analytes and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Darunavir | 548.2 | 392.2 | Optimize for specific instrument |
| This compound | 564.2 | 408.2 | Optimize for specific instrument |
| Internal Standard (IS) | Select appropriate IS | Optimize | Optimize |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is crucial to determine the optimal collision energy for each transition on the specific mass spectrometer being used.
II. Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Darunavir, this compound, and the internal standard (e.g., a stable isotope-labeled analog) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Darunavir and this compound stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Spiking Solutions: Prepare separate spiking solutions for calibration standards and quality control samples from the working standard solutions.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate spiking solutions to prepare a calibration curve (typically 8-10 non-zero standards) and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC).
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and widely used method for extracting Darunavir and its metabolites from plasma.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase composition.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
III. Method Validation
The analytical method must be validated according to ICH M10 Bioanalytical Method Validation guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma. The CV of the matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analytes and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. Analyte concentrations should be within ±15% of the nominal concentration. |
IV. Data Presentation
All quantitative data from the method validation and sample analysis should be summarized in clearly structured tables to facilitate review and comparison.
Table 1: Example Calibration Curve Summary
| Analyte | Concentration (ng/mL) | Mean Response (Area Ratio) | Accuracy (%) | Precision (%CV) |
| Darunavir | 1.0 | 0.012 | 102.5 | 4.8 |
| ... | ... | ... | ... | |
| This compound | 1.0 | 0.015 | 98.7 | 5.2 |
| ... | ... | ... | ... |
Table 2: Example Accuracy and Precision Data for QC Samples
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Darunavir | LLOQ | 1.0 | 1.03 | 3.0 | 6.5 | 8.1 |
| Low QC | 3.0 | 2.95 | -1.7 | 4.2 | 5.6 | |
| Mid QC | 100 | 101.2 | 1.2 | 3.1 | 4.5 | |
| High QC | 800 | 795.4 | -0.6 | 2.8 | 3.9 | |
| This compound | LLOQ | 1.0 | 0.97 | -3.0 | 7.1 | 9.2 |
| Low QC | 3.0 | 3.05 | 1.7 | 5.1 | 6.3 | |
| Mid QC | 100 | 98.9 | -1.1 | 3.8 | 4.9 | |
| High QC | 800 | 805.1 | 0.6 | 3.2 | 4.1 |
V. Visualizations
Metabolic Pathway of Darunavir
The following diagram illustrates the metabolic conversion of Darunavir to this compound.
Figure 1: Metabolic conversion of Darunavir to this compound.
Bioanalytical Workflow
The diagram below outlines the key steps in the bioanalytical workflow for the quantification of this compound in plasma samples.
Figure 2: Workflow for this compound bioanalysis in plasma.
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of the Hydroxy Darunavir standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound standard?
A1: The main challenges in synthesizing this compound include achieving the correct stereochemistry, the selective introduction of the hydroxyl group, and the purification of the final product from structurally similar impurities. The multi-step nature of the synthesis also requires careful optimization of each reaction to ensure a good overall yield.
Q2: Which analytical techniques are recommended for monitoring the synthesis and characterizing the final product?
A2: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) is crucial for monitoring reaction progress and assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and stereochemistry of intermediates and the final product. Mass Spectrometry (MS) is used to confirm the molecular weight.
Q3: What are the critical starting materials for the synthesis of this compound?
A3: A key starting material is often a protected form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which forms the core of the molecule. The synthesis also typically involves coupling this core with a sulfonamide side chain and a substituted aniline moiety.
Troubleshooting Guide
Issue 1: Low yield in the coupling reaction between the bis-THF core and the sulfonamide side-chain.
-
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Solution: Ensure that the coupling reagents (e.g., HATU, HOBt) are fresh and used in the correct stoichiometric ratio. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated species.
-
-
Possible Cause 2: Steric hindrance.
-
Solution: Consider using a less sterically hindered activating agent or optimizing the reaction temperature and time to facilitate the coupling.
-
Issue 2: Formation of multiple products during the hydroxylation step.
-
Possible Cause 1: Lack of regioselectivity.
-
Solution: The choice of the hydroxylating agent and reaction conditions is critical. If using an enzymatic hydroxylation, ensure the correct enzyme and co-factors are used. For chemical hydroxylation, carefully control the temperature and addition rate of the reagent.
-
-
Possible Cause 2: Over-oxidation.
-
Solution: Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. Reducing the amount of the oxidizing agent or lowering the reaction temperature can also prevent the formation of over-oxidized byproducts.
-
Issue 3: Difficulty in purifying the final this compound product.
-
Possible Cause 1: Co-elution of impurities in chromatography.
-
Solution: Optimize the HPLC or column chromatography conditions. This may involve screening different solvent systems, using a different stationary phase, or employing gradient elution. Preparative HPLC is often required for obtaining a high-purity standard.
-
-
Possible Cause 2: Presence of diastereomers.
-
Solution: If diastereomers are present, it indicates incomplete stereocontrol in an earlier step. It may be necessary to revisit and optimize the stereoselective reactions. Chiral chromatography may be required to separate the diastereomers.
-
Key Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate via Azide-Alkyne Cycloaddition
-
Dissolve the azide-containing precursor (1.0 eq) in a mixture of tert-butanol and water (1:1).
-
Add the alkyne precursor (1.1 eq) to the solution.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Overall Yield | 15 - 25% | Over a multi-step synthesis. |
| Purity (by HPLC) | >98% | For a reference standard. |
| Key Coupling Reaction Yield | 60 - 80% | Highly dependent on conditions. |
| Hydroxylation Step Yield | 40 - 60% | Often the lowest yielding step. |
| HPLC Method Parameters | |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
Visualizations
Caption: Synthetic pathway for this compound.
Welcome to the technical support center for optimizing the in vitro production of Hydroxy Darunavir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you maximize your experimental yield.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro incubations for generating this compound.
Low or No Yield of this compound
Q1: I am not seeing any or very low formation of this compound in my incubation with human liver microsomes (HLM). What are the potential causes and how can I troubleshoot this?
A1: Low or no yield of this compound can stem from several factors related to your experimental setup. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Inactive Microsomes | Ensure proper storage of human liver microsomes at -80°C. Avoid repeated freeze-thaw cycles.[1] Verify the activity of your HLM batch using a standard substrate for CYP3A4 (e.g., testosterone or midazolam). | Using active microsomes is critical for enzymatic activity. |
| Insufficient Cofactor (NADPH) | Prepare NADPH solutions fresh just before use and keep them on ice. Ensure the final concentration in your incubation is within the optimal range (typically 1-10 mM).[1] | Adequate NADPH is essential for the catalytic activity of cytochrome P450 enzymes. |
| Suboptimal Incubation Time | Optimize your incubation time. For initial experiments, a time course study (e.g., 0, 5, 15, 30, 60 minutes) is recommended to determine the linear range of metabolite formation.[1][2] | An optimal incubation time ensures that the reaction is stopped within the linear phase of metabolite formation, avoiding underestimation of the reaction rate. |
| Incorrect Protein Concentration | The microsomal protein concentration should be optimized. A typical starting range is 0.2-1.0 mg/mL.[2] High concentrations can lead to substrate depletion and product inhibition, while very low concentrations may result in yields below the limit of detection. | Optimizing protein concentration ensures a sufficient amount of enzyme is present without causing substrate limitation or inhibition. |
| Substrate Concentration Too Low | Ensure the concentration of Darunavir is appropriate. If the concentration is too far below the Michaelis-Menten constant (Km), the reaction rate will be very low. | Using an adequate substrate concentration ensures the enzyme has sufficient material to act upon. |
| Inhibition by Organic Solvent | If Darunavir is dissolved in an organic solvent (e.g., DMSO, acetonitrile), ensure the final concentration in the incubation mixture is low, typically less than 1%. Higher concentrations can inhibit CYP450 enzyme activity. | Minimizing organic solvent concentration prevents inhibition of the metabolic enzymes. |
| Degradation of Darunavir or Metabolite | Darunavir can degrade under certain stress conditions like acidic or basic hydrolysis. Ensure your incubation buffer and sample handling procedures maintain a stable pH. | Maintaining stable conditions prevents the loss of your substrate and product to degradation. |
Variability in this compound Yield
Q2: I am observing significant variability in the yield of this compound between experiments. What could be the cause?
A2: Inter-experiment variability can be frustrating. The following table details common sources of variability and how to address them.
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the microsomal suspension and NADPH solution. | Precise and accurate pipetting is fundamental to reproducible results. |
| Temperature Fluctuations | Ensure your incubator maintains a stable temperature of 37°C. Pre-warm all solutions (except NADPH and microsomes on ice) to 37°C before starting the reaction. | Consistent temperature control is crucial for maintaining optimal enzyme activity. |
| Batch-to-Batch Variation in Microsomes | If you are using different lots of HLM, be aware that there can be significant inter-individual variability in CYP3A4 expression and activity. It is advisable to use a large pooled batch of microsomes for a series of related experiments. | Using a single, large batch of pooled microsomes will minimize variability arising from genetic differences in enzyme expression. |
| Inconsistent Quenching of the Reaction | Ensure the reaction is stopped effectively and consistently at the designated time point. Adding ice-cold acetonitrile or methanol is a common and effective method. | Consistent quenching ensures that the measured metabolite level accurately reflects the reaction at the intended time point. |
| Issues with Analytical Quantification | See the "Analytical and Quantification Issues" section below for detailed troubleshooting of the LC-MS/MS method. | A robust and validated analytical method is essential for reliable and reproducible quantification. |
Analytical and Quantification Issues
Q3: I am facing challenges with the quantification of this compound using LC-MS/MS. What are some common pitfalls?
A3: Accurate quantification is key to assessing your yield. Here are some common issues and solutions for LC-MS/MS analysis.
| Potential Issue | Troubleshooting Steps & Recommendations | Expected Outcome |
| Poor Peak Shape or Low Signal | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the ionization of this compound. Check for and clean any contamination in the MS source. | A well-optimized LC-MS/MS method will provide sharp, symmetrical peaks and a strong signal, leading to better sensitivity and accuracy. |
| Matrix Effects | Matrix components from the incubation mixture can suppress or enhance the ionization of your analyte. Perform a post-extraction addition study to assess matrix effects. If significant effects are observed, consider a more rigorous sample clean-up method (e.g., solid-phase extraction) or use a stable isotope-labeled internal standard. | Minimizing matrix effects is crucial for accurate and precise quantification. |
| Inaccurate Standard Curve | Prepare your calibration standards in a matrix that closely matches your samples. Ensure the concentration range of your standard curve brackets the expected concentrations of this compound in your samples. | An accurate and appropriate standard curve is the foundation of reliable quantitative results. |
| Metabolite Instability | This compound may be unstable in the processed sample matrix. Perform stability assessments (e.g., autosampler stability, freeze-thaw stability) to ensure the integrity of your analyte. | Ensuring analyte stability throughout the analytical process prevents underestimation of the yield. |
Frequently Asked Questions (FAQs)
Q4: What is the primary enzyme responsible for the hydroxylation of Darunavir?
A4: The hydroxylation of Darunavir is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.
Q5: What are the typical incubation conditions for generating this compound in vitro?
A5: A general protocol for a small-scale incubation is provided in the "Experimental Protocols" section below. Key parameters include:
-
Enzyme Source: Human Liver Microsomes (HLM)
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Darunavir Concentration: Typically in the low micromolar range.
-
Microsomal Protein Concentration: 0.2-1.0 mg/mL
-
Cofactor: NADPH (1-10 mM)
-
Incubation Temperature: 37°C
-
Incubation Time: Optimized based on preliminary time-course experiments (e.g., 15-60 minutes).
Q6: How can I quantify the amount of this compound produced?
A6: The most common and sensitive method for quantifying this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique allows for the selective and sensitive detection of the metabolite in a complex biological matrix.
Q7: Where can I obtain a standard for this compound for quantification?
A7: Reference standards for drug metabolites can often be purchased from specialized chemical suppliers. If a commercial standard is not available, it may need to be biosynthesized in a larger scale incubation and purified, or chemically synthesized.
Experimental Protocols
Protocol 1: In Vitro Incubation of Darunavir with Human Liver Microsomes
This protocol outlines a general procedure for the in vitro metabolism of Darunavir to form this compound using human liver microsomes.
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Darunavir Stock Solution: Prepare a stock solution of Darunavir in a minimal amount of organic solvent (e.g., acetonitrile or DMSO). The final solvent concentration in the incubation should be kept below 1%.
-
NADPH Regenerating System (or NADPH stock): Prepare a 20 mM NADPH solution in phosphate buffer immediately before use and keep on ice.
-
Human Liver Microsomes: Thaw a vial of pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
Darunavir stock solution (to achieve the desired final concentration)
-
Diluted human liver microsome suspension
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate at 37°C for the desired time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the sample to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
-
Protocol 2: LC-MS/MS Quantification of this compound
This is a general outline. Specific parameters will need to be optimized for your instrument.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to aid ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase is typically used to separate the metabolite from the parent drug and other matrix components.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Darunavir and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
-
Optimization: The MRM transitions, collision energy, and other source parameters should be optimized by infusing a standard solution of this compound.
-
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Hydroxy Darunavir.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting endogenous components in a biological sample.[1][2] For this compound, a polar metabolite of Darunavir, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] Common sources of matrix effects in plasma samples include phospholipids, salts, and proteins.[2]
Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent analyte-to-internal-standard ratios, and high variability between replicate injections are common indicators of significant matrix effects.[3] Since this compound is more polar than its parent drug, it may be more susceptible to ion suppression, particularly when using reversed-phase chromatography where it might elute early with other polar interferences.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The choice of sample preparation technique is critical. While simple Protein Precipitation (PPT) is fast, it is often insufficient for removing phospholipids, a major cause of matrix effects. More rigorous techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or specialized phospholipid removal plates (e.g., HybridSPE) are generally more effective at producing cleaner extracts and minimizing matrix effects. The optimal method will depend on the required sensitivity and the complexity of your sample matrix.
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A4: A SIL-IS is considered the gold standard for compensating for matrix effects. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q5: Can I use the same LC-MS/MS method for this compound that I use for Darunavir?
A5: While you can use it as a starting point, optimization is necessary. This compound is more polar than Darunavir, which will affect its chromatographic retention and potentially its susceptibility to different matrix interferences. You may need to adjust the mobile phase composition, gradient profile, or even the type of chromatographic column (e.g., considering HILIC or mixed-mode) to achieve adequate retention and separation from matrix components.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound quantification assays.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A flowchart for systematically troubleshooting ion suppression.
Step 1: Assess the Presence and Nature of Matrix Effects
Before making changes to your method, confirm that matrix effects are the root cause of your issues.
-
Post-Column Infusion: Infuse a standard solution of this compound at a constant rate into the mobile phase after the analytical column. Inject a blank, extracted matrix sample. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of analyte post-extraction. A lower response in the matrix sample indicates ion suppression, while a higher response indicates enhancement.
Step 2: Optimize Sample Preparation
A cleaner sample is the most effective way to reduce matrix effects.
Comparison of Sample Preparation Techniques
| Technique | Principle | Effectiveness in Removing Phospholipids | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile). | Low | High | Not recommended for high sensitivity assays due to significant remaining matrix components. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate to High | Low to Medium | A good option offering cleaner extracts than PPT. Optimization of pH and solvent is crucial. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, and interferences are washed away. | High | Medium | Highly effective. Mixed-mode or polymeric sorbents can be particularly useful for polar metabolites. |
| HybridSPE®-Phospholipid | Combines protein precipitation with phospholipid removal in a single device. | Very High | High | An excellent choice for high-throughput labs seeking to efficiently remove both proteins and phospholipids. |
Diagram: Sample Preparation Method Selection
Caption: Decision tree for selecting a sample preparation method.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the hydroxyl group and improve extraction efficiency into an organic solvent.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample (diluted with an acidic solution to ensure protonation of the amine group for better retention on some phases).
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Protocol 3: HybridSPE®-Phospholipid
-
Add 100 µL of plasma sample to the HybridSPE® plate or cartridge.
-
Add 300 µL of acetonitrile containing 1% formic acid (and the internal standard) to precipitate proteins.
-
Vortex for 1 minute.
-
Apply vacuum or positive pressure to force the solution through the phospholipid-retaining filter.
-
Collect the filtrate directly for injection or after evaporation and reconstitution.
Step 3: Modify Chromatographic Conditions
If matrix effects persist after optimizing sample preparation, further improvements can be made by adjusting the chromatography.
-
Improve Retention: Since this compound is polar, ensure it is sufficiently retained on the column to separate it from the void volume where many matrix components elute. This can be achieved by:
-
Using a lower percentage of organic solvent at the beginning of the gradient.
-
Employing a column with a more retentive stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl phase).
-
Considering Hydrophilic Interaction Liquid Chromatography (HILIC) if reversed-phase retention is challenging.
-
-
Adjust Mobile Phase pH: Modify the pH of the aqueous mobile phase to alter the ionization state and retention of this compound, potentially shifting it away from interfering peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity and may resolve the analyte from co-eluting interferences.
By systematically applying these troubleshooting steps, you can effectively overcome matrix effects and develop a robust and reliable method for the quantification of this compound in biological matrices.
References
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the High-Performance Liquid Chromatography (HPLC) resolution between the antiretroviral drug Darunavir and its metabolites or related substances.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of Darunavir and its metabolites.
Q1: Why am I observing poor resolution or peak co-elution between Darunavir and its metabolites?
Poor resolution is typically caused by insufficient differences in the retention times of the analytes or excessive peak broadening. The primary factors to investigate are the mobile phase composition, stationary phase chemistry, and column efficiency.[1][2] The resolution (Rs) is governed by column efficiency (N), selectivity (α), and retention factor (k').[3][4] To improve resolution, you must optimize one or more of these parameters.
Q2: How can I improve resolution by modifying the mobile phase?
The mobile phase is one of the most powerful tools for manipulating resolution.[4]
-
Adjust Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention times of Darunavir and its metabolites, often leading to better separation. Start with small, incremental changes (e.g., 2-5%) to observe the effect.
-
Change Organic Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity (α) due to different solvent properties, potentially resolving co-eluting peaks.
-
Modify Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. Darunavir contains ionizable functional groups. Adjusting the pH can change the ionization state of the parent drug and its metabolites, significantly impacting their retention and selectivity. For Darunavir, methods often employ buffers with pH values ranging from 3.0 to 8.0. Experimenting with pH within the stable range of your column is highly recommended.
-
Introduce a Buffer: Using a buffer (e.g., ammonium formate, phosphate) helps maintain a constant pH and can improve peak shape for ionizable compounds.
Q3: My peaks are broad and tailing. What should I do?
Broad or tailing peaks reduce resolution and affect quantification.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Ensure Sample Solvent Compatibility: Ideally, dissolve your sample in the mobile phase. If a stronger solvent is used for dissolution, keep the injection volume small (typically 1-2% of the total column volume) to avoid peak distortion.
-
Address Secondary Interactions: Peak tailing for basic compounds like Darunavir can occur due to interactions with residual silanols on the silica-based column. Using a mobile phase with a low pH (e.g., pH 3) can suppress this interaction. Alternatively, using a base-deactivated or end-capped column is recommended.
-
System Issues: Check for leaks in the system, especially between the column and the detector, and ensure the flow rate is not too low, as these can contribute to peak broadening.
Q4: What is the impact of the HPLC column on separation?
The column is the heart of the separation process.
-
Stationary Phase Chemistry: Most methods for Darunavir utilize C18 or C8 columns. A C18 column provides higher hydrophobicity and retention, while a C8 may offer different selectivity. If resolution is poor on a C18, trying a C8 or a phenyl-hexyl column could be beneficial.
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., moving from 5 µm to 3.5 µm or 1.8 µm) or a longer column will increase column efficiency (N), resulting in sharper peaks and better resolution. However, this will also increase backpressure.
-
Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) reduces the viscosity of the mobile phase, which can improve efficiency and shorten run times. It can also change selectivity. However, be mindful of the thermal stability of your analytes.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor HPLC resolution for Darunavir analysis.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Darunavir Metabolic Pathways
Darunavir is extensively metabolized by the cytochrome P450 enzyme CYP3A4. Understanding the primary metabolic pathways is key to anticipating the polarity and potential chromatographic behavior of its metabolites relative to the parent drug. The main transformations include hydroxylation and hydrolysis.
References
Welcome to the technical support center for troubleshooting mass spectrometry (MS) ionization issues. This guide provides detailed troubleshooting steps and answers to frequently asked questions (FAQs) specifically tailored to researchers, scientists, and drug development professionals encountering poor ionization of Hydroxy Darunavir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it ionize poorly?
This compound is an oxidative degradation product or metabolite of Darunavir, a protease inhibitor used in the treatment of HIV.[1] The addition of a hydroxyl group increases the polarity of the parent molecule. While electrospray ionization (ESI) is generally suitable for polar molecules, several factors can lead to poor ionization efficiency, resulting in low signal intensity.[2][3] These factors can be broadly categorized as sample-related, chromatographic, or mass spectrometer-related issues.[4]
Q2: I am seeing a very low signal for this compound. Where should I start troubleshooting?
A systematic approach is crucial to identify the root cause of low signal intensity.[4] Begin by isolating the problem to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). A good first step is to perform a direct infusion of a this compound standard into the mass spectrometer, bypassing the LC system.
-
Strong, stable signal during infusion: The issue likely lies with your LC method or sample preparation.
-
Weak or unstable signal during infusion: The problem is likely related to the mass spectrometer settings, the mobile phase composition, or the standard itself.
Q3: Which ionization mode and polarity are best for this compound?
Electrospray ionization (ESI) is the preferred technique for moderately polar molecules like this compound. Given the presence of basic amine groups in the Darunavir structure, positive ion mode ([M+H]⁺) is typically the most effective. However, it is always recommended to test both positive and negative ion modes during method development to confirm the optimal polarity for your specific conditions. Sometimes, acidic molecules can yield a strong [M-H]⁻ signal even in acidic mobile phases, a phenomenon known as "wrong-way-round" ionization.
Q4: How does the mobile phase pH affect the ionization of this compound?
Mobile phase pH is a critical parameter for achieving good ionization. For basic compounds like this compound, an acidic mobile phase (e.g., pH 2.8-4) will promote protonation, leading to a stronger signal in positive ion mode. Common acidic modifiers include formic acid or ammonium formate. Conversely, a basic mobile phase would be used for acidic compounds to enhance signal in negative ion mode.
Q5: Could ion suppression be the cause of my poor signal?
Yes, ion suppression is a common cause of low signal intensity in LC-MS. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source. To diagnose ion suppression, you can perform a post-column infusion experiment. If you observe a dip in the baseline signal of the infused standard at the retention time of your analyte in a matrix sample, ion suppression is occurring. Mitigation strategies include improving chromatographic separation, using a more effective sample preparation method to remove matrix components, or diluting the sample.
Q6: What are the key mass spectrometer source parameters to optimize for this compound?
Optimizing the ion source parameters is essential for maximizing signal intensity. Key parameters for an ESI source include:
-
Capillary/Spray Voltage: This voltage creates the electrospray. A typical starting point is 3-4 kV for positive mode. Optimize for a stable spray and maximum signal.
-
Nebulizing and Drying Gas: These gases (usually nitrogen) help with desolvation. Higher flow rates or temperatures may be needed for highly aqueous mobile phases.
-
Source/Drying Gas Temperature: This helps evaporate the solvent from the droplets. Be cautious with thermally labile compounds, though this compound is expected to be relatively stable.
-
Sprayer Position: The position of the ESI needle relative to the MS inlet can significantly impact signal.
Refer to your instrument manual for specific guidance on optimizing these parameters.
Troubleshooting Workflows and Experimental Protocols
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor ionization of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Hydroxy Darunavir during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: Based on stability studies of the parent compound, Darunavir, which is structurally similar to this compound, the primary factors causing degradation are exposure to acidic and basic conditions.[1][2][3][4][5] Oxidative stress can also contribute to degradation, though to a lesser extent. The compound is relatively stable under thermal and photolytic stress.
Q2: What pH range should be maintained during the extraction of this compound to minimize degradation?
A2: To minimize hydrolytic degradation, it is crucial to maintain a pH close to neutral (pH 6-8) throughout the extraction process. Both strong acids (e.g., 1N HCl) and strong bases (e.g., 1N NaOH) have been shown to cause significant degradation of Darunavir. If pH adjustment is necessary, use mild buffers and avoid prolonged exposure to extreme pH values.
Q3: Are there any specific solvents that should be avoided during the extraction of this compound?
A3: While specific data for this compound is limited, studies on Darunavir show degradation in the presence of acetonitrile and methanol under acidic and basic conditions. However, these are common solvents in reversed-phase HPLC and extraction. The key is to control the pH and temperature when these solvents are present. For extraction from aqueous matrices like plasma, ethyl acetate has been used successfully in liquid-liquid extraction procedures.
Q4: How should I store my samples containing this compound before and after extraction?
A4: To ensure stability, biological samples (e.g., plasma) should be stored at low temperatures, preferably at -20°C or -80°C, until analysis. After extraction, the dried residue should be reconstituted in the mobile phase and analyzed promptly. If immediate analysis is not possible, store the reconstituted samples at 4°C for a short period (up to 24 hours), though stability tests should be performed to confirm this.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | 1. Degradation during extraction: Exposure to harsh pH conditions or high temperatures. | - Ensure all solutions are pH-neutral or mildly buffered. - Perform all extraction steps on ice or at reduced temperatures. - Minimize the time samples are exposed to extraction solvents. |
| 2. Inefficient extraction: Incorrect solvent choice or phase separation issues. | - Optimize the liquid-liquid extraction solvent. Ethyl acetate is a good starting point. - For protein precipitation, ensure complete precipitation by using a sufficient volume of cold acetonitrile or methanol. - Ensure vigorous mixing during liquid-liquid extraction to maximize analyte transfer between phases. - Centrifuge at adequate speed and time to ensure clear phase separation. | |
| 3. Adsorption to labware: The compound may adhere to glass or plastic surfaces. | - Use low-adsorption polypropylene tubes and pipette tips. - Silanize glassware if significant adsorption is suspected. | |
| Presence of unexpected peaks in the chromatogram | 1. Degradation products: Formation of new compounds due to instability. | - Review the sample handling procedure for potential exposure to extreme pH, light, or temperature. - Refer to the known degradation products of Darunavir as potential identifiers. - Use a stability-indicating HPLC method to resolve the analyte from its degradants. |
| 2. Contamination: Introduction of impurities from solvents, reagents, or labware. | - Use high-purity (HPLC-grade) solvents and reagents. - Filter all solutions before use. - Run a blank extraction (without the sample) to identify any background contamination. | |
| Poor reproducibility of results | 1. Inconsistent sample handling: Variations in extraction time, temperature, or pH between samples. | - Standardize the entire extraction protocol with strict adherence to timings, temperatures, and volumes. - Use an internal standard to correct for variations in extraction efficiency. |
| 2. Sample matrix effects: Interference from endogenous components in the biological sample. | - Optimize the sample clean-up procedure. Consider solid-phase extraction (SPE) for cleaner extracts. - Evaluate different ionization sources and parameters in mass spectrometry to minimize matrix suppression or enhancement. |
Data Presentation
The following table summarizes the degradation of Darunavir under various stress conditions, which can be used as a proxy for predicting the stability of this compound.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 48 hours | Room Temperature | ~15-20% | |
| Base Hydrolysis | 1 N NaOH | 36 hours | Room Temperature | ~15-20% | |
| Oxidation | 30% H₂O₂ | 15 days | Room Temperature | Significant | |
| Thermal | - | - | - | Stable | |
| Photolytic | - | - | - | Stable |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is a general procedure that should be optimized for your specific experimental conditions.
Materials:
-
Human plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
0.1 M Zinc sulfate solution
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
HPLC or UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature and vortex briefly to ensure homogeneity.
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution and vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 200 µL of 0.1 M zinc sulfate solution to the plasma sample. Vortex for 30 seconds.
-
Add 800 µL of methanol. Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for your HPLC/UPLC analysis. Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume into the HPLC or UPLC-MS/MS system for analysis.
-
Mandatory Visualizations
Caption: Workflow for the extraction of this compound from plasma.
Caption: Major degradation pathways for this compound.
References
- 1. ijper.org [ijper.org]
- 2. diabeticstudies.org [diabeticstudies.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for the sensitive detection of Hydroxy Darunavir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions (FAQs) related to the bioanalysis of this key metabolite of Darunavir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a primary metabolite of Darunavir, an HIV-1 protease inhibitor. It is formed through the hydroxylation of the isobutyl group of the parent drug. Monitoring its concentration in biological matrices is crucial for comprehensive pharmacokinetic studies, understanding the drug's metabolism, and assessing the overall exposure to drug-related compounds in patients.
Q2: What is the most common analytical technique for the sensitive detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of this compound in biological samples such as plasma.[1][2][3][4][5] This method offers high sensitivity and specificity, which is essential for detecting the low concentrations typical of metabolites.
Q3: What are the main challenges in developing a sensitive method for this compound?
A3: The main challenges include:
-
Low endogenous concentrations: As a metabolite, this compound is often present at much lower concentrations than the parent drug, Darunavir.
-
Matrix effects: Biological matrices like plasma contain numerous endogenous compounds that can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy and precision.
-
Chromatographic separation: Achieving good chromatographic separation from the parent drug and other metabolites or endogenous interferences is critical to prevent ion suppression and ensure accurate quantification.
-
Analyte stability: The stability of this compound in the biological matrix during sample collection, processing, and storage must be established to ensure accurate results.
Q4: How can I assess the stability of this compound in plasma samples?
A4: The stability of this compound should be evaluated under various conditions that mimic the sample lifecycle. This includes:
-
Freeze-thaw stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-term (bench-top) stability: Evaluate the stability at room temperature for a period that reflects the sample processing time.
-
Long-term stability: Determine the stability at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-preparative stability: Assess the stability of the extracted samples in the autosampler.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal for this compound | Inefficient ionization. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization mode (ESI positive is common for similar compounds). |
| Poor extraction recovery. | Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Ensure the pH of the extraction solvent is optimal for this compound. | |
| Analyte instability. | Ensure proper sample handling and storage conditions. Prepare fresh stock and working solutions. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column degradation or contamination. | Use a guard column and implement a column wash step between injections. If the problem persists, replace the analytical column. |
| Inappropriate injection solvent. | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. | |
| Co-elution with interfering compounds. | Optimize the chromatographic gradient to improve separation. | |
| High Background Noise or Interferences | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the biological sample. | Improve sample clean-up to remove interfering matrix components like phospholipids. | |
| Carryover from previous injections. | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Inconsistent Results (Poor Precision and Accuracy) | Variable matrix effects between samples. | Develop a more robust sample preparation method. Use a stable isotope-labeled internal standard for this compound if available. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if possible. | |
| Instrument variability. | Perform regular system suitability tests to monitor instrument performance. |
Experimental Protocols
While a specific validated method for this compound is not widely published, the following protocol is a refined approach based on established methods for Darunavir and its degradation products. Researchers should validate this method according to regulatory guidelines.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add an appropriate volume of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of this compound.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B). |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound (Proposed): Precursor Ion (m/z): 564.2, Product Ions (m/z): 408.2, 390.2, 343.2. Darunavir (for reference): Precursor Ion (m/z): 548.2, Product Ion (m/z): 392.2 |
| Ion Source Parameters | Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C, Cone Gas Flow: 50 L/hr, Desolvation Gas Flow: 800 L/hr |
Note: The proposed MRM transitions for this compound are based on the addition of an oxygen atom (+16 Da) to the parent Darunavir molecule and fragmentation patterns observed for similar structures. These should be confirmed by direct infusion of a this compound standard if available.
Quantitative Data Summary
The following tables provide typical validation parameters for the analysis of Darunavir, which can serve as a benchmark when developing a method for this compound.
Table 1: Calibration Curve and Sensitivity Data for Darunavir
| Parameter | Value | Reference |
| Linearity Range | 10 - 2000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 2: Precision and Accuracy Data for Darunavir
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low QC (25 ng/mL) | < 5% | < 5% | 98 - 102% | |
| Medium QC (800 ng/mL) | < 5% | < 5% | 98 - 102% | |
| High QC (1200 ng/mL) | < 5% | < 5% | 98 - 102% |
Visualizations
Metabolic Pathway of Darunavir to this compound
Caption: Metabolic conversion of Darunavir to this compound.
Experimental Workflow for this compound Detection
Caption: Workflow for this compound analysis in plasma.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Hydroxy Darunavir from various biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent extraction techniques for antiretroviral drugs like Darunavir and its metabolites, including this compound, are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the specific biological matrix, the required level of sample cleanup, and the analytical technique to be used.
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery of this compound can stem from several factors:
-
Suboptimal pH: The pH of the sample and extraction solvent is critical for efficient extraction, especially for a molecule with ionizable groups.
-
Inappropriate Solvent Selection: The polarity of the extraction solvent in LLE or the elution solvent in SPE must be optimized to match the polarity of this compound, which is expected to be more polar than the parent drug, Darunavir.
-
Incomplete Protein Precipitation: If using PPT, incomplete removal of proteins can lead to the analyte being trapped in the protein pellet.
-
Analyte Instability: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.[1][2]
-
Strong Protein Binding: Incomplete disruption of binding between this compound and plasma proteins can result in poor recovery.
Q3: How does the polarity of this compound compare to Darunavir, and how does this affect extraction?
A3: The addition of a hydroxyl group makes this compound more polar than Darunavir. This increased polarity means that extraction conditions may need to be adjusted. For instance, in reverse-phase SPE, a weaker (more polar) elution solvent might be sufficient, or in LLE, a more polar extraction solvent may be required for optimal recovery.
Q4: Can I use an existing method for Darunavir to extract this compound?
A4: Yes, a method validated for Darunavir is a good starting point. However, optimization will likely be necessary. Due to the increased polarity of this compound, you may need to adjust the solvent strength, pH, or the type of SPE sorbent to ensure efficient extraction and recovery of the metabolite.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Suboptimal pH of the aqueous phase. The ionization state of this compound affects its partitioning. | Adjust the pH of the sample to suppress the ionization of the hydroxyl and amine groups. For basic compounds, a higher pH is generally better. Experiment with a range of pH values (e.g., 8-10). |
| Inappropriate extraction solvent. The solvent may not have the optimal polarity to efficiently extract the more polar this compound. | Test a range of solvents with varying polarities. Consider mixtures of solvents, such as ethyl acetate/isopropanol or methyl tert-butyl ether (MTBE)/ethyl acetate, to fine-tune the polarity. | |
| Insufficient mixing or extraction time. Inadequate contact between the aqueous and organic phases. | Increase the vortexing time and/or use a mechanical shaker to ensure thorough mixing. | |
| Emulsion formation. This is common with plasma samples and can trap the analyte. | Centrifuge at a higher speed or for a longer duration. The addition of salt (salting out) can also help to break emulsions. |
Low Recovery in Solid-Phase Extraction (SPE)
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Inappropriate sorbent selection. The sorbent may not be retaining this compound effectively. | For a more polar metabolite, a mixed-mode or a polar-functionalized sorbent (e.g., C8, CN, Diol) might be more effective than a highly nonpolar one (e.g., C18). |
| Breakthrough during sample loading. The analyte is not retained on the sorbent and is lost in the load effluent. | Ensure the sample is loaded at an appropriate pH to maximize retention. Decrease the flow rate during sample loading. Pre-treat the sample to reduce interfering substances. | |
| Incomplete elution. The elution solvent is not strong enough to desorb this compound from the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier). Consider adding a small amount of acid or base to the elution solvent to modify the ionization state of the analyte and facilitate elution. | |
| Drying step is too harsh. Excessive drying can lead to analyte loss, especially for volatile compounds or if the analyte adsorbs irreversibly to the plasticware. | Optimize the drying time and temperature. Use a gentle stream of nitrogen for evaporation. |
Low Recovery in Protein Precipitation (PPT)
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Incomplete protein precipitation. Proteins are not fully removed, leading to analyte entrapment. | Increase the ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample. A 3:1 or 4:1 ratio is commonly used. Ensure thorough vortexing after adding the solvent. |
| Analyte co-precipitation. this compound may be adsorbing to the precipitated proteins. | Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can help to disrupt protein binding and reduce co-precipitation. | |
| Suboptimal precipitation solvent. The chosen solvent may not be the most effective for your matrix. | While acetonitrile is widely used, methanol can also be effective. Compare the recovery using different solvents. | |
| Insufficient centrifugation. The protein pellet is not firmly packed, leading to contamination of the supernatant. | Increase the centrifugation speed and/or time. Ensure the centrifuge is properly balanced. |
Quantitative Data Summary
The following table summarizes recovery data for Darunavir from various studies, which can serve as a benchmark when developing methods for this compound. Note that specific recovery data for this compound is not widely available in the literature.
| Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Human Plasma | > 85% | Not specified in search results |
| Solid-Phase Extraction | Human Plasma | ~90% | Not specified in search results |
| Protein Precipitation | Human Plasma | 78.36 ± 2.59% | [3] |
Experimental Protocols
Detailed Methodology: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of plasma sample, add an appropriate internal standard.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium carbonate, pH 9.0) and vortex briefly.
-
Extraction: Add 1 mL of the extraction solvent (e.g., ethyl acetate or a mixture of MTBE and hexane).
-
Mixing: Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
Detailed Methodology: Solid-Phase Extraction (SPE)
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with a weak buffer) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase.
Detailed Methodology: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
Visualizations
Caption: Workflow for this compound extraction using LLE.
Caption: Workflow for this compound extraction using SPE.
Caption: Decision tree for troubleshooting low recovery issues.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression for Hydroxy Darunavir in liquid chromatography-mass spectrometry (LC-MS) experiments.
Troubleshooting Guide: Reducing Ion Suppression
Ion suppression is a common challenge in LC-MS analysis of biological samples, leading to reduced analyte signal and compromising data quality. The following troubleshooting guide provides strategies to mitigate ion suppression when analyzing this compound.
Q: I am observing significant ion suppression for this compound in my plasma/serum samples. What are the likely causes?
A: Ion suppression for this compound in biological matrices is often caused by co-eluting endogenous components from the sample, such as phospholipids, proteins, and salts. These matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal. Exogenous contaminants introduced during sample preparation can also contribute to this effect.
Q: What sample preparation techniques can I use to minimize ion suppression for this compound?
A: Effective sample preparation is crucial for removing interfering matrix components. Here are three common techniques that have been successfully used in the analysis of Darunavir and its metabolites:
-
Protein Precipitation (PP): This is a rapid and simple method for removing proteins from plasma or serum samples. Acetonitrile is a common precipitation solvent. While effective at removing proteins, this method may not remove other interfering substances like phospholipids, so further optimization may be needed.
-
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that can effectively remove many interfering components. It involves extracting the analyte of interest from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample cleanup method that can provide very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a different solvent.
The choice of method will depend on the required sensitivity, sample throughput, and the specific matrix being used. For complex matrices, SPE is often the most effective at reducing ion suppression.
Q: How can I optimize my chromatographic conditions to reduce ion suppression?
A: Chromatographic separation plays a key role in separating this compound from co-eluting matrix components. Consider the following optimizations:
-
Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile, methanol) and aqueous phase (e.g., ammonium formate, formic acid in water) composition can alter the retention times of this compound and interfering compounds, improving their separation.
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can effectively separate a wide range of compounds with different polarities, moving this compound away from interfering peaks.
-
Column Chemistry: Using a different stationary phase (e.g., C18, phenyl-hexyl) can change the selectivity of the separation and improve the resolution between this compound and matrix components.
Q: What mass spectrometry parameters can I adjust to mitigate ion suppression?
A: Optimizing the ion source parameters can enhance the signal of this compound and reduce the impact of interfering compounds. Key parameters to consider include:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for the analysis of Darunavir and its metabolites. Ensure you are using the appropriate polarity (positive or negative ion mode) for optimal signal.
-
Source Parameters: Fine-tuning parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature can significantly impact ionization efficiency. These parameters should be optimized specifically for this compound.
-
Alternative Ionization Techniques: If significant ion suppression persists with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Frequently Asked Questions (FAQs)
Q: How can I determine if I have an ion suppression problem?
A: A common method is the post-column infusion experiment. In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.
Q: Are there any validated methods available for the analysis of Darunavir and its metabolites that show minimal ion suppression?
A: Yes, several published studies have developed and validated LC-MS/MS methods for the quantification of Darunavir in human plasma with negligible matrix effects.[1][2][3] These methods often employ protein precipitation or solid-phase extraction for sample cleanup and utilize optimized chromatographic and mass spectrometric conditions.
Q: Can the use of an internal standard help with ion suppression?
A: Yes, using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS will co-elute with the analyte and experience similar ion suppression effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.
Experimental Protocols and Data
Below are tables summarizing experimental conditions from validated LC-MS/MS methods for Darunavir, which have demonstrated minimal matrix effects. These can serve as a starting point for developing a robust method for this compound.
Table 1: Sample Preparation Methods
| Method Type | Details | Recovery (%) | Reference |
| Protein Precipitation | Acetonitrile was used to precipitate proteins from human plasma. | >95% | [2] |
| Liquid-Liquid Extraction | Details not specified. | Not Reported | [4] |
| Solid-Phase Extraction | Oasis HLB cartridges were used. | Not Reported |
Table 2: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm) | Thermo Hypersil Gold (50x4.6mm, 3µ) | Waters Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 2mM Ammonium Formate with 0.1% formic acid in water | 0.1% Formic Acid buffer solution | 10 mM ammonium formate, pH 4.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic (70:30 A:B) | Isocratic (50:50 A:B) | Gradient |
| Flow Rate | 0.12 mL/min | 0.6 mL/min | Not Specified |
| Reference |
Table 3: Mass Spectrometry Parameters
| Parameter | Method 1 | Method 2 |
| Ionization Mode | ESI Positive | ESI Positive |
| Monitored Transition (m/z) | 548.50 → 392.10 (for Darunavir) | Not Specified |
| Internal Standard | Verapamil | Darunavir-d9 |
| Reference |
Visualizations
Experimental Workflow for Sample Analysis
References
Welcome to the technical support center for resolving challenges in Hydroxy Darunavir chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, such as co-eluting peaks, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and why is it a problem in this compound analysis?
A1: Peak co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1][2] This is a significant issue in the analysis of this compound, a metabolite of Darunavir, as it can co-elute with the parent drug or other related impurities. Co-elution compromises the accuracy of quantification and the purity assessment of the active pharmaceutical ingredient (API).[1]
Q2: How can I detect if I have a co-elution problem with my this compound peak?
A2: Visual inspection of the chromatogram is the first step. Signs of co-elution include peak fronting, tailing, shoulders on the peak, or broader-than-expected peaks.[1] For more definitive analysis, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be used for peak purity analysis.[3] If the UV spectra taken across the peak are not identical, it indicates the presence of more than one compound. Mass Spectrometry (MS) is also a powerful tool; if the mass spectra change across the eluting peak, co-elution is likely occurring.
Q3: My this compound peak is co-eluting with Darunavir. What is the quickest parameter to change to try and achieve separation?
A3: Modifying the mobile phase composition is often the fastest and most effective initial step. You can try altering the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A slight adjustment, such as changing from 50:50 to 55:45 Acetonitrile:Buffer, can significantly impact selectivity and resolve the peaks. If using an isocratic method, weakening the mobile phase (decreasing the percentage of organic solvent) will increase retention time and may improve separation.
Q4: Can changing the column temperature help resolve co-eluting peaks?
A4: Yes, adjusting the column temperature can be a useful tool. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper, more efficient peaks. More importantly, temperature can alter the selectivity of the separation for certain compounds, potentially resolving co-eluting peaks. It is advisable to explore a range, for example, from 30°C to 50°C, to see the effect on your separation.
Q5: Are there specific column chemistries that are better suited for separating Darunavir and its hydroxylated metabolites?
A5: While standard C18 and C8 columns are commonly used and can be effective, sometimes a different stationary phase is required to provide alternative selectivity. If you are struggling with resolution on a C18 column, consider trying a Phenyl or Cyano-bonded phase. These phases offer different retention mechanisms (e.g., pi-pi interactions with a Phenyl column) that can be advantageous for separating structurally similar molecules like Darunavir and its metabolites.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks of this compound and other closely eluting impurities.
Problem: My chromatogram shows a single, broad, or shouldered peak where I expect to see separate peaks for this compound and Darunavir.
Step 1: Initial Assessment & Mobile Phase Optimization
Q: Have you confirmed co-elution using peak purity analysis? A: If not, use a DAD/PDA detector to assess spectral homogeneity across the peak. If co-elution is confirmed, proceed with method adjustments. The first and most impactful adjustments are typically made to the mobile phase.
Q: How can I systematically optimize the mobile phase? A:
-
Adjust Organic Modifier Percentage: In reverse-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time and may provide better resolution. Try decreasing the organic content in 2-5% increments.
-
Change Organic Modifier Type: If adjusting the percentage is not effective, switch the organic modifier. The selectivity between methanol and acetonitrile is different. If you are using acetonitrile, try replacing it with methanol, and vice-versa.
-
Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH. This compound and Darunavir have ionizable groups. Adjusting the pH of the aqueous buffer by ±0.5 pH units can significantly alter selectivity. Ensure the chosen pH is within the stable range for your column.
-
Incorporate a Buffer: If you are using a simple water/organic mobile phase, introducing a buffer (e.g., 10-20 mM ammonium formate or phosphate buffer) can improve peak shape and provide more reproducible retention times.
Step 2: Modifying Stationary Phase and Temperature
Q: I have optimized my mobile phase, but the peaks are still not fully resolved. What should I try next? A: If mobile phase optimization is insufficient, the next steps involve changing the stationary phase or adjusting the temperature.
-
Change Column Selectivity: The choice of column is critical for separation. If a standard C18 column does not provide adequate resolution, try a column with a different stationary phase to introduce alternative separation mechanisms (e.g., C8, Phenyl, or Cyano).
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates (N), leading to sharper peaks and better resolution.
-
Adjust Column Temperature: Systematically evaluate the effect of temperature. Test temperatures at 5-10°C intervals (e.g., 30°C, 40°C, 50°C). Higher temperatures can improve efficiency, but the primary goal is to find a temperature that maximizes selectivity between the co-eluting peaks.
Step 3: Advanced Troubleshooting
Q: I've tried multiple columns and mobile phases with limited success. Are there any other options? A: At this stage, consider more fundamental changes to your methodology.
-
Switch to a Gradient Method: If you are using an isocratic method, switching to a gradient can help resolve peaks with different retention behaviors. A shallow gradient is often effective at separating closely eluting compounds.
-
Check for Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening that masks separation. Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.
-
Consider an Alternative Chromatographic Mode: If reverse-phase HPLC is not working, another technique like Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) could provide the necessary selectivity, although this represents a more significant development effort.
Experimental Protocols & Data
Protocol 1: Isocratic RP-HPLC Method for Separation of Darunavir and its Oxidative Degradation Product
This protocol was successful in separating Darunavir from a closely eluting oxidative degradation product, which can serve as a starting point for separating this compound.
-
Methodology:
-
Column: Hibar Purospher C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.01 M Ammonium formate buffer (pH adjusted to 3.0 with formic acid) and acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 263 nm.
-
Column Temperature: Not specified, but starting at ambient or 30°C is recommended.
-
Run Time: 15 minutes.
-
Protocol 2: Gradient UPLC Method for Separation of Darunavir and its Degradation Products
This UPLC method was optimized to separate Darunavir from five different degradation products.
-
Methodology:
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Detection: PDA detector.
-
Injection Volume: 0.5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 0.5 20 3.0 40 4.5 40 6.0 90 | 7.0 | 90 |
-
Table 1: Summary of Chromatographic Conditions from Literature
| Parameter | Method 1 (Isocratic HPLC) | Method 2 (Gradient UPLC) | Method 3 (Gradient HPLC) |
| Column | Hibar Purospher C18 (250x4.6mm, 5µm) | Acquity UPLC BEH C18 (100x2.1mm, 1.7µm) | Zorbax SB-C8 (250x4.6mm, 5µm) |
| Mobile Phase A | 0.01 M Ammonium Formate, pH 3.0 | 0.05% Formic Acid in Water | Buffer pH 4.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (50:50, A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min |
| Temperature | Not Specified | 35°C | Not Specified |
| Detection | 263 nm | PDA | Not Specified |
Table 2: System Suitability Parameters for a Validated Darunavir Method
This table shows typical acceptance criteria for a robust HPLC method, which you should aim for after resolving your co-elution issue.
| Parameter | Acceptance Criteria | Reference |
| Resolution | > 2.0 between critical peaks | |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates (N) | > 3000 | |
| % RSD for Peak Area (n=6) | ≤ 10.0% at LOQ, ≤ 2.0% at higher conc. |
Visual Workflow Guides
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Caption: Factors that can be adjusted to improve chromatographic resolution.
References
Welcome to the technical support center for the optimization of Mass Spectrometry (MS) parameters for the detection of Hydroxy Darunavir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound?
A1: While specific transitions should always be optimized empirically, theoretical MRM transitions for this compound can be predicted based on the structure of Darunavir. Darunavir has a molecular weight of 547.66 g/mol and its protonated molecule [M+H]⁺ is observed at m/z 548.2.[1][2] Hydroxylation adds an oxygen atom (+16 Da), so the precursor ion for this compound [M+H]⁺ is expected to be m/z 564.2.
Common product ions for Darunavir result from the fragmentation of the carbamate and sulfonamide linkages. A prominent product ion for Darunavir is m/z 392.0, corresponding to the cleavage of the carbamate bond.[2][3] For this compound, a similar fragmentation would be expected, potentially leading to a product ion of m/z 408.0 (392.0 + 16). Another potential fragmentation could involve the loss of the hydroxylated side chain.
The following table summarizes the suggested starting MRM transitions for optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 564.2 | 408.2 | Positive |
| This compound | 564.2 | 157.1 | Positive |
| Darunavir (Control) | 548.2 | 392.2 | Positive |
| Darunavir-d9 (IS) | 557.1 | 401.0 | Positive |
Q2: Which ionization mode is best for this compound detection?
A2: Electrospray Ionization (ESI) in positive mode is the most commonly reported and effective ionization technique for Darunavir and its metabolites.[1] The presence of multiple basic nitrogen atoms in the this compound structure makes it readily protonated, leading to a strong signal for the [M+H]⁺ ion.
Q3: I am observing a weak signal for this compound. What are the potential causes and solutions?
A3: A weak signal can be due to several factors. Here is a troubleshooting guide:
-
Suboptimal MS Parameters:
-
Solution: Systematically optimize source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and fragmentor/collision energy. Use a tuning solution of this compound to maximize the signal intensity for your specific instrument.
-
-
Poor Sample Preparation:
-
Solution: Ensure your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) provides good recovery for this compound. Consider potential degradation of the analyte during sample processing.
-
-
Matrix Effects:
-
Solution: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound. To mitigate this, improve chromatographic separation to move the this compound peak away from regions of significant ion suppression. A stable isotope-labeled internal standard can also help to compensate for matrix effects.
-
-
Analyte Instability:
-
Solution: this compound may be unstable in certain solvents or at specific pH values. Investigate the stability of your analyte in the final sample solvent and during storage.
-
Troubleshooting Guides
Issue 1: High Background Noise or Interfering Peaks
-
Symptom: The chromatogram shows high background noise or multiple interfering peaks around the expected retention time of this compound.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.
-
Matrix Interference: Optimize the sample clean-up procedure to remove more of the matrix components.
-
Poor Chromatographic Resolution: Adjust the gradient profile or try a different column chemistry to better separate the analyte from interferences.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The chromatographic peak for this compound is asymmetrical.
-
Possible Causes & Solutions:
-
Column Overload: Reduce the injection volume or the concentration of the sample.
-
Secondary Interactions: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an organic modifier or an acidic additive like formic acid can improve peak shape.
-
Column Degradation: Replace the analytical column if it has been used extensively.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Darunavir-d9).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameter Optimization
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
Mass Spectrometry (MS) Conditions:
The following table provides a starting point for MS parameter optimization on a triple quadrupole instrument.
| Parameter | Typical Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N₂) Pressure | 40 - 60 psi |
| Drying Gas (N₂) Flow | 5 - 10 L/min |
| Drying Gas Temperature | 300 - 350°C |
| Fragmentor Voltage | 100 - 150 V |
| Collision Energy (CE) | Optimize for each MRM transition (typically 10-40 eV) |
Visualizations
Caption: A typical bioanalytical workflow for this compound quantification.
Caption: Troubleshooting logic for a weak MS signal.
References
- 1. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Welcome to the technical support center for the bioanalysis of Hydroxy Darunavir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for dealing with the challenges associated with the low abundance of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a primary oxidative metabolite of Darunavir, a protease inhibitor used in the treatment of HIV. Its quantification is challenging due to its expected low plasma concentrations, particularly when Darunavir is co-administered with a pharmacokinetic booster like ritonavir, which significantly inhibits Darunavir's metabolism. The inherent polarity of the hydroxyl group can also pose challenges during sample extraction and chromatographic separation.
Q2: What are the expected plasma concentrations of this compound?
While specific quantitative data for this compound in human plasma is not extensively published, it is expected to be present at significantly lower concentrations than the parent drug, Darunavir. In clinical studies with ritonavir-boosted Darunavir, the trough plasma concentrations of Darunavir are typically in the range of 1800-2200 ng/mL.[1][2] Given that ritonavir inhibits the metabolism of Darunavir, the concentration of its metabolites, including this compound, would be considerably lower. In the absence of a booster, Darunavir is extensively metabolized, which would lead to higher, though still relatively low, concentrations of its metabolites.[3] A sensitive analytical method with a low limit of quantification (LLOQ) is therefore crucial.
Q3: What is the most suitable analytical technique for quantifying low levels of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of low-abundance analytes like this compound in complex biological matrices.[4][5] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides high specificity and allows for the detection of analytes at very low concentrations.
Q4: How can I improve the recovery of this compound during sample preparation?
Due to its polarity, a well-optimized sample preparation method is critical. Here are some strategies:
-
Protein Precipitation (PPT): This is a simple and common first step to remove the bulk of proteins from the plasma sample. Acetonitrile is a frequently used precipitation solvent.
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be used to further clean up the sample and concentrate the analyte. A combination of organic solvents should be tested to find the optimal system for extracting the polar this compound.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and higher concentration factor compared to LLE. For a polar metabolite, a mixed-mode or a polar-functionalized sorbent could be effective.
Q5: Are there any known LC-MS/MS methods for Darunavir and its metabolites?
Yes, a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS/MS) method has been developed for the simultaneous determination of Darunavir and its metabolites in rat serum and urine. This method provides a good starting point for developing a method for this compound in human plasma.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for this compound | 1. Inefficient extraction. 2. Ion suppression from matrix components. 3. Suboptimal MS/MS parameters. 4. Analyte instability. | 1. Optimize the sample preparation method (see Q4 in FAQs and the detailed protocol below). Consider alternative LLE solvents or SPE sorbents. 2. Improve chromatographic separation to move the this compound peak away from co-eluting matrix components. Dilute the sample extract if sensitivity allows. Use a stable isotope-labeled internal standard to compensate for matrix effects. 3. Optimize cone voltage and collision energy for the specific MRM transitions of this compound. Infuse a standard solution to maximize the signal. 4. Ensure proper sample handling and storage conditions. Perform stability studies at each stage of the analytical process. |
| Poor peak shape | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Incompatibility between injection solvent and mobile phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Reduce the injection volume or the concentration of the sample. 3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. |
| High background noise | 1. Contaminated mobile phase or LC system. 2. Matrix interference. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Enhance the sample clean-up procedure to remove more interfering substances. |
| Inconsistent results (poor precision) | 1. Variability in sample preparation. 2. Inconsistent instrument performance. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use an automated liquid handler if available. 2. Perform regular system suitability tests and calibrations. Check for leaks and ensure stable spray in the MS source. |
Experimental Protocols
Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the organic (upper) layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters (Starting Point)
These parameters are based on a published method for Darunavir and its metabolites and should be optimized for this compound.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, then wash and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for this compound (expected [M+H]+) |
| Product Ion (m/z) | To be determined by optimizing fragmentation |
| Cone Voltage | To be optimized (typically 20-50 V) |
| Collision Energy | To be optimized (typically 10-40 eV) |
Note: The precursor ion for Darunavir is m/z 548.1. For this compound, the precursor ion will be m/z 564.1 (addition of one oxygen atom). The product ions will need to be determined by fragmentation experiments. A reported metabolite of Darunavir has a precursor ion of m/z 392.
Quantitative Data Summary
The following table summarizes the reported performance of an LC-Q-TOF-MS/MS method for Darunavir and its metabolites in rat serum, which can serve as a benchmark for a method for this compound in human plasma.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%) |
| Darunavir | 5 - 5000 | 3.63 - 5.24 | 87 - 93 | 2.54 - 8.92 | 95 - 105 |
| Metabolite I (m/z 392) | 5 - 5000 | 3.63 - 5.24 | 87 - 93 | 2.54 - 8.92 | 95 - 105 |
| Metabolite II (m/z 172) | 5 - 5000 | 3.63 - 5.24 | 87 - 93 | 2.54 - 8.92 | 95 - 105 |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Risk factors contributing to a low darunavir plasma concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma trough concentrations of darunavir/ritonavir and raltegravir in older patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the robustness of analytical methods for Hydroxy Darunavir.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for this compound in my HPLC analysis?
Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Mobile Phase pH:
-
Solution: The pH of the mobile phase can significantly impact the ionization state of this compound. Adjust the pH to ensure the analyte is in a single ionic form. Buffers such as ammonium formate or phosphate are often used.[1]
-
-
Sample Overload:
-
Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
-
-
Contamination:
-
Solution: Flush the column and HPLC system to remove any potential contaminants.
-
Question: I am seeing unexpected peaks or impurities in my chromatogram. How can I identify their source?
Answer: The appearance of unexpected peaks can be due to degradation of the analyte, impurities in the sample or reagents, or carryover from previous injections.
-
Forced Degradation Studies: To determine if the peaks are degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[3][4] Darunavir is known to be susceptible to degradation, particularly under acidic and basic conditions.
-
Blank Injections: Inject a blank (diluent) to check for carryover or contamination from the system or solvent.
-
Mass Spectrometry (MS): Utilize LC-MS/MS to identify the mass of the unknown peaks, which can help in their structural elucidation.
Question: My results for this compound concentration are not reproducible. What are the likely causes?
Answer: Lack of reproducibility, often indicated by a high relative standard deviation (RSD), can stem from inconsistencies in sample preparation, instrument performance, or method parameters.
-
Sample Preparation: Ensure precise and consistent sample preparation, including accurate weighing, dilution, and filtration. Use a validated sample preparation procedure.
-
Instrument Precision: Verify the performance of the HPLC system, including the pump (flow rate consistency) and autosampler (injection volume precision). System suitability tests should be performed before each run.
-
Method Robustness: Small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature can affect results. A robust method should be insensitive to such minor changes.
Question: How can I improve the sensitivity of my method to detect low levels of this compound or its impurities?
Answer: Achieving low limits of detection (LOD) and quantitation (LOQ) is crucial for impurity profiling.
-
Detector Selection: Use a more sensitive detector. A mass spectrometer (MS) offers significantly higher sensitivity and selectivity compared to a UV detector. For UV detection, ensure the wavelength is set to the absorption maximum of this compound. A common wavelength used for Darunavir is around 260-270 nm.
-
Sample Concentration: If possible, concentrate the sample before injection.
-
Injection Volume: Increase the injection volume, but be mindful of potential peak distortion due to overloading.
-
Mobile Phase Optimization: Optimize the mobile phase to minimize baseline noise.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Darunavir and its metabolites like this compound?
A1: Studies have shown that Darunavir is particularly susceptible to degradation under hydrolytic conditions, specifically in acidic and basic environments. It is relatively more stable under oxidative, thermal, and photolytic stress. The degradation can lead to the formation of several degradation products.
Q2: What are typical validation parameters to assess the robustness of an analytical method for this compound?
A2: According to ICH guidelines, robustness should be evaluated by deliberately varying method parameters and observing the effect on the results. Key parameters to investigate include:
-
pH of the mobile phase
-
Mobile phase composition
-
Flow rate
-
Column temperature
-
Different columns and/or instruments
The method is considered robust if the system suitability parameters and assay results remain within acceptable limits despite these variations.
Q3: What are acceptable limits for system suitability parameters in an HPLC method for this compound?
A3: While specific limits can vary depending on the method and regulatory requirements, typical system suitability test (SST) parameters and their acceptance criteria include:
-
Tailing factor (or symmetry factor): Not more than 2.0.
-
Theoretical plates (N): Typically greater than 2000.
-
Relative Standard Deviation (RSD) of replicate injections: Not more than 2.0% for the peak area and retention time.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Darunavir analytical methods, which can serve as a reference for developing robust methods for this compound.
Table 1: HPLC Method Parameters for Darunavir Analysis
| Parameter | Study 1 | Study 2 | Study 3 |
| Column | Zorbax Bonus C18 (150x2.1 mm, 1.8 µm) | Thermosil ODS C-18 (250x4.6mm, 5 µm) | Symmetry C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | A: 0.02 M Ammonium acetate and Methanol (55:45 v/v) B: Acetonitrile and Methanol (30:70 v/v) | Phosphate buffer pH 7.0 and acetonitrile (45:55) | Acetonitrile: Methanol (90:10 v/v) |
| Flow Rate | 0.22 mL/min | 1 mL/min | 1.0ml/min |
| Detection | 240 nm | 253 nm | 271nm |
| Retention Time | 11.4 min (Darunavir) | 2.3 min (Darunavir) | 2.59 min (Darunavir) |
Table 2: Method Validation Data for Darunavir Analysis
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range | 0.20-12.0 µg/mL | 160-480 mcg/ml | 0.38 to 1.9 ppm |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but linear | Good linearity reported |
| Accuracy (% Recovery) | 90.1 to 106.3% | 80-120% | 91.8-105.2% |
| Precision (% RSD) | < 10.0% | < 2% | < 5.2% |
| LOD | 0.02% of test concentration | 19.07 mcg/ml | 0.127 ppm |
| LOQ | 0.05% of test concentration | 57.78 mcg/ml | 0.38 ppm |
Experimental Protocols
Below are detailed methodologies for key experiments related to improving the robustness of this compound analytical methods.
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffer (e.g., phosphate or acetate)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3-30% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
Protocol 2: HPLC Method for this compound
Objective: To provide a starting point for developing a robust HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Column: Zorbax Bonus C18 (150 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.02 M Ammonium acetate and Methanol (55:45, v/v)
-
Mobile Phase B: Acetonitrile and Methanol (30:70, v/v)
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: 50% A, 50% B
-
20-22 min: Linear gradient to 90% A, 10% B
-
22-30 min: 90% A, 10% B
-
-
Flow Rate: 0.22 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
System Suitability:
-
Inject the standard solution five times.
-
The %RSD for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of improving the robustness of this compound analytical methods.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
Caption: Workflow for assessing analytical method robustness.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Hydroxy Darunavir
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the quantification of this compound, a metabolite of the antiretroviral drug Darunavir. The primary analytical technique addressed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most common and reliable method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for bioanalysis.[1][2][3]
Q2: What are the typical biological matrices used for this compound quantification?
A2: this compound is typically quantified in human plasma and serum.[1][4] Urine can also be used as a matrix for pharmacokinetic studies.
Q3: What are the common challenges in the bioanalysis of this compound?
A3: Common challenges include managing matrix effects from complex biological samples, ensuring analyte stability during sample preparation and storage, achieving adequate chromatographic separation from other metabolites and endogenous compounds, and preventing carryover in the LC system.
Q4: Why is an internal standard (IS) necessary for quantification?
A4: An internal standard is crucial to correct for variability during sample preparation and analysis. A stable isotope-labeled version of the analyte is the ideal IS as it behaves similarly to the analyte during extraction, chromatography, and ionization, thus improving the accuracy and precision of the quantification.
Q5: How can I minimize matrix effects?
A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can be minimized through several strategies. These include efficient sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), optimization of chromatographic conditions to separate the analyte from interfering compounds, and the use of a suitable internal standard.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the quantification of this compound.
Chromatographic Issues
Q: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks)?
A: Poor peak shape can be caused by several factors. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for this compound. For basic compounds, a slightly acidic mobile phase can improve peak shape. |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | The sample should be dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition. |
| Secondary Interactions with the Column | Some peaks may tail due to secondary interactions with the stationary phase. Consider using a different column chemistry or adding a competing agent to the mobile phase. |
| High Sample Load | Reduce the injection volume or the concentration of the sample. |
Q: My retention time is shifting. What should I do?
A: Retention time shifts can indicate a problem with the LC system or the column.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Column Aging | The column may be nearing the end of its lifespan. Replace the column. |
| Leak in the LC System | Check for leaks in the pump, injector, and fittings. |
Mass Spectrometry Issues
Q: I am experiencing low signal intensity or no signal for this compound. What could be the cause?
A: Low or no signal can be a complex issue. The following workflow can help diagnose the problem.
References
- 1. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activity of the HIV-1 protease inhibitor Darunavir and its hydroxylated metabolite, Hydroxy Darunavir. The information presented herein is intended to support research and development efforts in the field of antiretroviral therapy.
Executive Summary
Darunavir is a potent second-generation HIV-1 protease inhibitor widely used in the treatment of HIV infection.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidative metabolites, including this compound.[2][3] This guide focuses on the comparative antiviral efficacy of the parent drug, Darunavir, and its hydroxylated metabolite. Experimental data indicates that while Darunavir exhibits potent anti-HIV activity, its oxidative metabolites, including this compound, are substantially less active.
Data Presentation: Antiviral Activity
The following table summarizes the known antiviral activity of Darunavir and the relative activity of its hydroxylated metabolites against wild-type HIV-1.
| Compound | Target | Assay | EC50 (nM) | Potency Relative to Darunavir | Reference |
| Darunavir | HIV-1 Protease | Cell-based antiviral assay | 1-5 | - | [4] |
| This compound (and other oxidative metabolites) | HIV-1 Protease | Cell-based antiviral assay | >10-fold higher than Darunavir | At least 10-fold less active | [5] |
Mechanism of Action: HIV-1 Protease Inhibition
Darunavir exerts its antiviral effect by potently inhibiting the HIV-1 protease enzyme. This enzyme is critical for the viral life cycle as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, Darunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Darunavir and its metabolites.
In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol is a standard method for determining the 50% effective concentration (EC50) of a compound against HIV-1 in a cell-based assay.
Objective: To quantify the concentration of a compound required to inhibit 50% of viral replication in vitro.
Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
HIV-1 laboratory strain (e.g., IIIB)
-
Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
Test compounds (Darunavir, this compound) dissolved in DMSO
-
96-well microtiter plates
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MT-4 cells into 96-well plates at a density of 1 x 10^5 cells/mL.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the wells containing the cells.
-
Infect the cells with a predetermined amount of HIV-1 stock. Include uninfected control wells and infected, untreated control wells.
-
Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential use of hydroxy darunavir as a biomarker for darunavir metabolism against the current standard of therapeutic drug monitoring (TDM) of the parent drug, darunavir. Darunavir is a potent protease inhibitor used in the treatment of HIV-1 infection, and its metabolism is a critical factor in its therapeutic efficacy and potential for drug-drug interactions.
Introduction to Darunavir Metabolism
Darunavir is extensively metabolized in the liver, almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] To counteract its rapid metabolism and improve pharmacokinetic exposure, darunavir is co-administered with a low dose of ritonavir, a potent inhibitor of CYP3A4.[1][2] This "boosting" strategy significantly increases the bioavailability and prolongs the half-life of darunavir.
The primary metabolic pathways of darunavir include:
-
Carbamate hydrolysis
-
Isobutyl aliphatic hydroxylation
-
Aniline aromatic hydroxylation
Hydroxylation, an oxidative process, leads to the formation of hydroxylated metabolites, collectively referred to as this compound. While the existence of these metabolites is known, their validation and utility as clinical biomarkers of darunavir metabolism are not well-established in the current scientific literature. This guide will explore the theoretical basis for using this compound as a biomarker and compare it to the established practice of monitoring darunavir concentrations.
Comparison of Biomarker Strategies: this compound vs. Darunavir
The current standard for assessing darunavir exposure is the measurement of the parent drug concentration in plasma. This approach has been validated and is used in clinical practice for therapeutic drug monitoring. The potential use of this compound as a biomarker presents a different approach, focusing on the direct product of metabolism.
| Feature | Darunavir (Parent Drug) | This compound (Metabolite) |
| Direct Measure of | Systemic drug exposure and bioavailability. | Rate and extent of CYP3A4-mediated metabolism. |
| Clinical Validation | Well-established correlation with virological response and toxicity. | Not currently validated; relationship with clinical outcomes is unknown. |
| Impact of Ritonavir | Concentrations are significantly increased due to CYP3A4 inhibition. | Formation is significantly inhibited by ritonavir. |
| Analytical Methods | Numerous validated HPLC and LC-MS/MS methods are available for quantification in plasma. | No standardized, validated methods for routine clinical use are described in the literature. |
| Potential Utility | Therapeutic drug monitoring to optimize dosing and minimize toxicity. | Potentially could provide a more direct assessment of CYP3A4 activity and drug-drug interaction potential. |
| Limitations | Does not directly reflect the metabolic activity of an individual. | Lack of data on its pharmacokinetic variability, and its correlation with darunavir exposure and clinical efficacy. |
Experimental Protocols
Quantification of Darunavir in Human Plasma by HPLC-UV
This section details a validated method for the quantification of darunavir in human plasma, which is a common approach for therapeutic drug monitoring.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add an internal standard (e.g., methylclonazepam).
-
Perform solid-phase extraction using a C18 Bond Elut column.
-
Elute the analytes and evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C8 column.
-
Mobile Phase: Acetonitrile and ultrapure water mixture (40:60, v/v).
-
Detection: UV detection at a wavelength of 266 nm.
3. Validation Parameters
-
Linearity: The method is typically linear over a concentration range of 0.25–20 mg/L.
-
Precision: Within-day precision has been reported to be between 3.0% and 7.9%.
-
Accuracy: Within-day accuracy has been reported to be between -11.4% and 0.5%.
-
Recovery: Mean recovery for darunavir is approximately 75.7%.
Simultaneous Quantification of Darunavir and Ritonavir by LC-MS/MS
This method allows for the simultaneous measurement of darunavir and its pharmacokinetic booster, ritonavir.
1. Sample Preparation
-
Utilize a protein precipitation method for sample clean-up.
2. Chromatographic Conditions
-
Column: Thermo Hypersil Gold (50×4.6mm, 3μ).
-
Mobile Phase: Isocratic elution with 0.1% Formic Acid buffer solution/Acetonitrile (50:50, v/v).
-
Flow Rate: 0.6 mL/min.
3. Mass Spectrometry Detection
-
Use a tandem mass spectrometer with electrospray ionization in positive mode.
4. Validation Parameters
-
Linearity: The method demonstrates linearity over a range of 150.000 ng/mL to 15000.000 ng/mL for darunavir and 10.000 ng/mL to 3000.00 ng/mL for ritonavir.
-
Recovery: The absolute recovery for darunavir ranges from 72.71% to 79.12%.
-
Precision: Intra-day and inter-day precision are typically less than 5.0% (% CV).
Visualizing Darunavir Metabolism
The following diagrams illustrate the metabolic pathway of darunavir and a conceptual workflow for biomarker validation.
Caption: Darunavir metabolism via CYP3A4 and its inhibition by ritonavir.
Caption: Conceptual workflow for validating a new biomarker.
Conclusion
The monitoring of parent darunavir concentrations remains the gold standard for assessing drug exposure and guiding therapeutic decisions. While this compound is a known product of darunavir's metabolism, there is currently insufficient evidence to support its use as a validated biomarker. Future research is needed to quantify the levels of this compound in patients, develop and validate robust analytical methods for its measurement, and, most importantly, establish a clear correlation between its concentrations and darunavir exposure, efficacy, and safety. Should such evidence emerge, this compound could potentially offer a more direct measure of CYP3A4-mediated metabolism, providing valuable insights for personalized medicine and the management of drug-drug interactions. However, based on the available data, its role as a biomarker remains theoretical.
References
For Researchers, Scientists, and Drug Development Professionals
Darunavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. Therapeutic drug monitoring (TDM) of darunavir is crucial for optimizing treatment efficacy and minimizing toxicity. While immunoassays offer a high-throughput and cost-effective method for TDM, a critical aspect often overlooked in publicly available literature is the cross-reactivity of its metabolites, particularly hydroxy-darunavir. This guide provides a comparative framework on this topic, highlighting the current knowledge gap and outlining the necessary experimental protocols to address it.
The Significance of Metabolite Cross-Reactivity
Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process generates several metabolites, including hydroxylated forms such as hydroxy-darunavir. Due to the structural similarity between the parent drug and its metabolites, antibodies used in immunoassays for darunavir may also recognize and bind to hydroxy-darunavir. This cross-reactivity can lead to an overestimation of the true darunavir concentration, potentially impacting clinical decision-making.
Below are the chemical structures of darunavir and its hydroxylated metabolite, hydroxy-darunavir. The addition of a hydroxyl group (-OH) in hydroxy-darunavir is the primary structural difference that could influence antibody recognition in an immunoassay.
Chemical Structures:
-
Darunavir: C₂₇H₃₇N₃O₇S
-
Hydroxy-Darunavir: C₂₇H₃₇N₃O₈S
Quantitative Data on Cross-Reactivity: A Notable Absence
A comprehensive review of scientific literature, including publications on the development of darunavir immunoassays and manufacturer's package inserts, reveals a significant lack of publicly available quantitative data on the cross-reactivity of hydroxy-darunavir in darunavir immunoassays. While studies have been published on the development of polyclonal antibodies and ELISAs for darunavir, they have not reported cross-reactivity data for its metabolites[1]. The primary methods reported for the accurate quantification of darunavir, which can distinguish it from its metabolites, are chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The absence of this data prevents a direct comparison of the performance of different darunavir immunoassays in terms of their specificity for the parent drug.
Experimental Protocol for Determining Cross-Reactivity
To address the gap in knowledge, the following is a detailed, generalized experimental protocol for determining the cross-reactivity of hydroxy-darunavir in a competitive immunoassay for darunavir.
Objective: To quantify the percentage of cross-reactivity of hydroxy-darunavir in a darunavir immunoassay.
Materials:
-
Darunavir standard of known concentration
-
Hydroxy-darunavir standard of known concentration
-
Darunavir immunoassay kit (e.g., ELISA)
-
Drug-free (blank) plasma or serum
-
Appropriate buffers and reagents as per the immunoassay kit instructions
-
Microplate reader
Procedure:
-
Preparation of Standard Curves:
-
Prepare a series of dilutions of the darunavir standard in drug-free plasma to create a standard curve. Typical concentration ranges for darunavir in clinical samples should be covered.
-
Prepare a separate series of dilutions of the hydroxy-darunavir standard in drug-free plasma.
-
-
Immunoassay Procedure (Competitive ELISA as an example):
-
Coat a microplate with antibodies specific to darunavir.
-
Add the prepared standards (both darunavir and hydroxy-darunavir) and quality control samples to the wells.
-
Add a fixed amount of enzyme-labeled darunavir (conjugate) to each well. This will compete with the unlabeled darunavir (from the standards or samples) for binding to the coated antibodies.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove any unbound components.
-
Add a substrate that reacts with the enzyme on the conjugate to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the signal is inversely proportional to the concentration of unlabeled darunavir in the sample.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Plot the absorbance values against the concentration for the darunavir standard curve.
-
Determine the concentration of darunavir that causes 50% inhibition of the maximum signal (IC50).
-
Using the darunavir standard curve, determine the apparent concentrations of the hydroxy-darunavir dilutions.
-
Plot the apparent concentration of hydroxy-darunavir against its actual concentration.
-
Determine the concentration of hydroxy-darunavir that produces the same response as the IC50 of darunavir.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Darunavir / IC50 of Hydroxy-Darunavir) x 100
-
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Conceptual diagram of antibody binding in a darunavir immunoassay.
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
The potential for hydroxy-darunavir to cross-react in darunavir immunoassays remains an important and unaddressed issue in the available scientific literature. This knowledge gap makes it challenging to compare the performance of different immunoassays and may have implications for the interpretation of TDM results.
For researchers and clinicians, the following recommendations are crucial:
-
Acknowledge the Limitation: Be aware of the potential for metabolite interference when using immunoassays for darunavir TDM.
-
Consider Alternative Methods: For clinical situations requiring high specificity and accuracy, such as in patients with altered metabolism or when unexpected TDM results are obtained, the use of reference methods like LC-MS/MS is recommended.
-
Advocate for Transparency: Encourage manufacturers of darunavir immunoassays to provide comprehensive data on the cross-reactivity with major metabolites, including hydroxy-darunavir.
Further research is imperative to characterize the cross-reactivity of hydroxy-darunavir in existing and future darunavir immunoassays. Such studies will be invaluable for improving the accuracy and reliability of darunavir TDM, ultimately contributing to better patient care.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction to Darunavir Metabolism
Darunavir is a cornerstone of antiretroviral therapy, but its efficacy is intrinsically linked to its metabolic fate. The drug is extensively metabolized, almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver[1][2]. When administered without a pharmacokinetic booster, Darunavir undergoes significant first-pass metabolism, leading to low bioavailability.
The primary metabolic pathways for unboosted Darunavir are oxidative and hydrolytic, including:
-
Carbamate hydrolysis [3]
-
Isobutyl aliphatic hydroxylation [3]
-
Aniline aromatic hydroxylation [3]
-
Benzylic aromatic hydroxylation (to a lesser extent)
-
Glucuronidation (to a lesser extent)
The formation of hydroxylated metabolites is a key step in the biotransformation of Darunavir. Given that these hydroxylated forms are intermediates in a metabolic cascade, it is highly probable that they are less metabolically stable than the parent compound, being readily susceptible to further metabolism, such as glucuronidation, and subsequent elimination.
Comparative Metabolic Stability Data
Due to the lack of direct experimental data comparing the metabolic stability of Darunavir and its specific hydroxylated metabolites, the following table presents the known in vitro metabolic stability parameters for Darunavir. The columns for "Hydroxy Darunavir" are included to illustrate how such comparative data would be presented. It is hypothesized that the half-life of this compound would be shorter and its intrinsic clearance would be higher than that of the parent drug.
| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Darunavir | Human Liver Microsomes | Data not explicitly found in searches; however, extensive metabolism suggests a relatively short half-life without a booster. | Data not explicitly found in searches; however, extensive metabolism suggests a high intrinsic clearance without a booster. |
| This compound (Hypothetical) | Human Liver Microsomes | Expected to be ≤ Darunavir | Expected to be ≥ Darunavir |
Metabolic Pathway of Darunavir
The metabolic conversion of Darunavir is a multi-step process predominantly mediated by CYP3A4. The initial oxidative transformations, including hydroxylations, are critical for the subsequent clearance of the drug.
Caption: Metabolic pathway of Darunavir.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes a standard procedure to determine and compare the metabolic stability of Darunavir and its hydroxylated metabolites using human liver microsomes.
1. Materials and Reagents
-
Test compounds (Darunavir, this compound)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (ACN) with an internal standard (for reaction termination and sample processing)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Experimental Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in 0.1 M phosphate buffer.
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compounds and control compounds to their respective wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer only).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells.
-
-
Sample Processing:
-
Seal the plate and centrifuge at a high speed (e.g., 4000 rpm) for 15 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
3. Data Analysis
-
Quantification:
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Calculation of Metabolic Stability Parameters:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Experimental Workflow Diagram
Caption: Workflow for Microsomal Stability Assay.
Conclusion
While direct comparative data on the metabolic stability of Darunavir and this compound is currently unavailable, an understanding of Darunavir's metabolic pathways allows for the informed hypothesis that its hydroxylated metabolites are likely less stable. The provided experimental protocol offers a robust framework for researchers to generate the necessary data to confirm this hypothesis and to further characterize the pharmacokinetic properties of these metabolites. Such data is crucial for a comprehensive understanding of Darunavir's disposition and for the development of future antiretroviral agents with optimized metabolic profiles.
References
- 1. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of darunavir and its hydroxylated metabolite, hydroxy darunavir, with a focus on their clinical relevance in the context of HIV-1 treatment. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in drug development and clinical pharmacology.
Executive Summary
Darunavir is a potent protease inhibitor (PI) widely used in the treatment of HIV-1 infection. It is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4), leading to the formation of several hydroxylated metabolites, collectively referred to as this compound. This guide demonstrates that while darunavir is a cornerstone of antiretroviral therapy, its hydroxylated metabolites exhibit significantly reduced antiviral activity, rendering their direct clinical relevance minimal. The focus of therapeutic drug monitoring should therefore remain on the parent drug, darunavir.
Data Presentation: Darunavir vs. This compound
The following table summarizes the key comparative data between darunavir and its hydroxylated metabolites.
| Parameter | Darunavir | This compound | References |
| Antiviral Activity (against wild-type HIV-1) | Highly potent | At least 90% less active than darunavir | [1] |
| Mechanism of Action | Inhibition of HIV-1 Protease | Presumed to be the same as darunavir, but with significantly lower affinity | [2][3] |
| Primary Metabolic Pathway | N/A (Parent Drug) | Oxidation (hydroxylation) via CYP3A4 | [1][4] |
| Plasma Protein Binding | ~95% | Not well-characterized, but likely high | |
| Typical Plasma Concentrations (Trough) | Variable, but therapeutic ranges established (e.g., >55 ng/mL for wild-type virus) | Not well-documented in publicly available literature, but expected to be significantly lower than darunavir, especially with ritonavir boosting. | |
| Clinical Relevance | High; primary driver of antiviral effect | Low; unlikely to contribute significantly to antiviral efficacy |
Signaling Pathway: Darunavir's Mechanism of Action
Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the virus as it cleaves newly synthesized polyproteins into functional viral proteins. By binding to the active site of the protease, darunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
Caption: Darunavir inhibits HIV-1 protease, preventing the cleavage of the Gag-Pol polyprotein and leading to the formation of immature, non-infectious virions.
Experimental Protocols
Quantification of Darunavir and this compound in Human Plasma
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of darunavir and its metabolites in plasma. The following is a generalized protocol based on established methods.
a. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of darunavir).
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
b. HPLC-MS/MS Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for darunavir, this compound, and the internal standard. For darunavir, a common transition is m/z 548.3 -> 392.2. The transition for this compound would be m/z 564.3 -> 408.2 (assuming the addition of one oxygen atom).
-
c. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma samples.
-
The concentration of the analytes in the study samples is then determined from this calibration curve.
In Vitro Antiviral Activity Assay
Methodology: The antiviral activity of darunavir and this compound can be assessed using a cell-based assay that measures the inhibition of HIV-1 replication.
a. Cell Culture:
-
Use a susceptible human T-lymphocyte cell line (e.g., MT-4 cells).
-
Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
b. Antiviral Assay:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compounds (darunavir and this compound) to the wells.
-
Infect the cells with a known amount of a laboratory-adapted strain of HIV-1.
-
Incubate the plate for a period of 4-7 days.
c. Measurement of Viral Replication:
-
Viral replication can be quantified by measuring the activity of reverse transcriptase in the cell culture supernatant or by using a reporter gene assay (e.g., measuring luciferase or beta-galactosidase activity in cells infected with a recombinant virus).
-
The 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, is then calculated.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the clinical relevance of a drug metabolite like this compound.
Caption: A typical workflow for evaluating the clinical relevance of a drug metabolite.
Conclusion
The available evidence strongly indicates that the hydroxylated metabolites of darunavir, referred to as this compound, have minimal clinical relevance. Their significantly reduced antiviral activity compared to the parent compound suggests that they do not contribute meaningfully to the overall therapeutic effect of darunavir. Therefore, for clinical and research purposes, the focus of pharmacokinetic and pharmacodynamic assessments should remain on the concentration of darunavir itself. While the plasma concentrations of this compound are not well-established, their low intrinsic potency makes their contribution to antiviral efficacy negligible, even if present at detectable levels. Future research could focus on fully characterizing the pharmacokinetic profile of these metabolites to definitively confirm their low systemic exposure.
References
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 3. Darunavir - Wikipedia [en.wikipedia.org]
- 4. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro formation of hydroxy-darunavir, a primary metabolite of the HIV protease inhibitor darunavir. The following sections present supporting experimental data, detailed methodologies, and visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding of the correlation between in vivo and in vitro findings.
Executive Summary
Darunavir is extensively metabolized in humans, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidized metabolites, including hydroxy-darunavir. Understanding the correlation between the formation of this metabolite in living organisms (in vivo) and in controlled laboratory settings (in vitro) is crucial for drug development, enabling accurate prediction of human pharmacokinetics and potential drug-drug interactions. This guide synthesizes available data to provide a clear comparison of hydroxy-darunavir formation under both conditions.
Quantitative Data Comparison
The following tables summarize the quantitative data on darunavir metabolism from both in vivo and in vitro studies.
Table 1: In Vivo Metabolism of Darunavir in Healthy Male Subjects
This table is based on a study investigating the excretion of [14C]darunavir and its metabolites in healthy male subjects following a single 400 mg oral dose.
| Parameter | Unboosted Darunavir | Ritonavir-Boosted Darunavir |
| Route of Excretion | ||
| Feces (% of dose) | 81.7% | 79.5% |
| Urine (% of dose) | 12.2% | 13.9% |
| Metabolite Profile (% of dose) | ||
| Unchanged Darunavir | 8.0% | 48.8% |
| Oxidative Metabolites (including hydroxy-darunavir) | Major fraction of metabolized drug | Significantly inhibited |
| Carbamate Hydrolysis Products | Major metabolic pathway | Significantly inhibited |
| Glucuronide Metabolites | Minor pathway | Markedly increased, but still minor |
Data adapted from a study on the absorption, metabolism, and excretion of darunavir.
Table 2: In Vitro Kinetic Parameters for Darunavir Metabolism
This table presents the Michaelis-Menten kinetic constants for the metabolism of darunavir in human liver microsomes (HLMs), a common in vitro model.
| In Vitro System | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | CYP3A4 | 1.1 (0.3–1.8) | 180 (150–210) |
| Baculosomes with recombinant CYP3A4 | CYP3A4 | 0.80 (0.17–1.43) | 2.25 (as CLint,met in µL/min/pmol CYP3A4) |
Data from Greupink et al. The values in parentheses represent the 95% confidence interval. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum reaction rate) represents the maximum rate of metabolism.[1]
Experimental Protocols
In Vivo Metabolism Study Protocol
The in vivo data was obtained from a clinical study with the following design:
-
Subjects: Eight healthy male volunteers.
-
Drug Administration: A single oral dose of 400 mg of [14C]darunavir was administered. One group received darunavir alone (unboosted), and another group received darunavir boosted with 100 mg of ritonavir twice daily.
-
Sample Collection: Urine and feces were collected for 7 to 8 days after dosing.
-
Analysis: Radioactivity in the collected samples was measured. Metabolite profiling was conducted using high-performance liquid chromatography (HPLC) with radiometric detection to identify and quantify darunavir and its metabolites.
In Vitro Metabolism Study Protocol
The in vitro kinetic data was generated using the following experimental setup[1]:
-
System: Pooled human liver microsomes (HLMs) and baculosomes overexpressing human recombinant CYP3A4.[1]
-
Incubation: Darunavir (at various concentrations) was incubated with the microsomal protein (0.25 mg/mL) in the presence of a NADPH-regenerating system at 37°C for 30 minutes.[1]
-
Analysis: The reaction was terminated, and the samples were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the depletion of the parent drug (darunavir) over time.
-
Data Analysis: The rate of darunavir metabolism at each concentration was determined, and the Michaelis-Menten kinetic parameters (Km and Vmax) were calculated by fitting the data to the Michaelis-Menten equation.[1]
Visualizing the Pathways and Processes
Metabolic Pathway of Darunavir
The following diagram illustrates the primary metabolic pathway of darunavir, highlighting the formation of hydroxy-darunavir through oxidation, which is primarily catalyzed by the CYP3A4 enzyme.
Caption: Metabolic pathway of darunavir to hydroxy-darunavir.
Experimental Workflow for In Vitro-In Vivo Correlation
This flowchart outlines the typical experimental workflow for establishing a correlation between in vitro metabolism data and in vivo pharmacokinetic outcomes.
Caption: Experimental workflow for IVIVC of darunavir metabolism.
Correlation and Conclusion
The in vivo data demonstrates that darunavir is extensively metabolized, with oxidative metabolites, including hydroxy-darunavir, being major contributors to its elimination in the absence of a booster. The administration of ritonavir, a potent CYP3A4 inhibitor, significantly reduces the formation of these oxidative metabolites, leading to a much higher proportion of unchanged darunavir being excreted.
The in vitro data from human liver microsomes provides the kinetic parameters that govern the rate of this metabolism. The Michaelis-Menten constants (Km and Vmax) quantify the affinity of CYP3A4 for darunavir and the maximum rate at which the enzyme can metabolize the drug. These in vitro derived parameters are fundamental inputs for physiologically based pharmacokinetic (PBPK) models, which can then be used to simulate the in vivo pharmacokinetics of darunavir and predict the impact of factors such as drug-drug interactions and genetic polymorphisms in CYP3A4.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the HIV-1 protease inhibitor Darunavir and its primary oxidative metabolite, Hydroxy Darunavir. While direct comparative cytotoxic studies are not extensively available in the current literature, this document synthesizes existing data on Darunavir's cytotoxicity and offers insights into the potential toxicity of its hydroxylated metabolite based on metabolic and activity data.
Executive Summary
Darunavir is a cornerstone of antiretroviral therapy, and understanding its cellular toxicity, as well as that of its metabolites, is crucial for drug safety and development. Darunavir is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system, leading to the formation of several oxidative metabolites, including this compound.[1][2][3] Available data indicates that Darunavir itself exhibits a generally favorable cytotoxicity profile at therapeutic concentrations.[4] A key finding from metabolic studies is that the oxidative metabolites of Darunavir, including presumably this compound, show significantly reduced antiviral activity—at least 90% less than the parent compound against wild-type HIV.[5] This substantial decrease in biological activity suggests a likely reduction in cytotoxic potential, although direct experimental evidence is lacking.
Quantitative Data on Darunavir Cytotoxicity
The following table summarizes the available quantitative data on the in vitro cytotoxicity of Darunavir from various studies. No direct quantitative data for this compound's cytotoxicity was found in the reviewed literature.
| Cell Line | Assay | Endpoint | Result | Reference |
| Hep3B (human liver carcinoma) | Not specified | Mitochondrial function, cell viability | No toxic effects observed | |
| Primary rat neurons | Not specified | Mitochondrial function, cell viability | No toxic effects observed | |
| CEM (human T-lymphoblastoid) | MTT | CC50 | > 100 µM | |
| CEMVBL (vinblastine-resistant CEM) | MTT | CC50 | > 100 µM |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population. A higher CC50 value indicates lower cytotoxicity.
Metabolic Pathway of Darunavir
Darunavir undergoes extensive oxidative metabolism primarily mediated by CYP3A enzymes in the liver. This process results in the formation of hydroxylated metabolites. The simplified metabolic pathway is illustrated below.
Caption: Simplified metabolic pathway of Darunavir to this compound.
Discussion on the Cytotoxicity of this compound
While direct experimental data on the cytotoxicity of this compound is not available, several lines of indirect evidence allow for an informed discussion:
-
Reduced Biological Activity: The oxidative metabolites of Darunavir exhibit at least a 90% reduction in antiviral activity compared to the parent drug. In pharmacology and toxicology, a significant decrease in the primary biological activity of a metabolite often correlates with a reduction in its off-target effects, including cytotoxicity.
-
Metabolism as a Detoxification Pathway: In many cases, the metabolism of drugs is a detoxification process, converting a more active and potentially toxic compound into a less active and more easily excretable form. While metabolism can sometimes lead to the formation of reactive, toxic intermediates, the available information on Darunavir's metabolites points towards deactivation.
-
Darunavir's Safety Profile: Darunavir itself is associated with some level of hepatotoxicity, and it is known that toxic intermediates can be formed during its metabolism. However, clinical and in vitro studies have generally shown it to be well-tolerated at therapeutic concentrations. It is plausible that the observed toxicity is related to the parent drug or transient reactive intermediates rather than the stable, less active hydroxylated end-products.
Based on this, it is reasonable to hypothesize that This compound is likely to be less cytotoxic than Darunavir . However, this remains a hypothesis that requires direct experimental verification through in vitro cytotoxicity assays.
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxicity of compounds like Darunavir and this compound, based on the methodologies cited in the reviewed literature.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells (e.g., CEM, HepG2) are seeded into a 96-well microtiter plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compound (Darunavir or this compound) is serially diluted in culture medium and added to the wells. A control group receives only the vehicle.
-
Incubation: The plate is incubated for a period that allows for the assessment of cytotoxicity, typically 24 to 72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the CC50 value is determined.
Conclusion
References
- 1. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darunavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of mitochondrial toxicity of darunavir, raltegravir and rilpivirine in neurons and hepatocytes: a comparison with efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of Hydroxy Darunavir, a related substance of the antiretroviral drug Darunavir. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the data. This document is intended to assist researchers and drug development professionals in selecting the appropriate analytical methodology for their specific needs.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] According to ICH Q2(R1) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3] These parameters ensure that the analytical method is suitable for its intended purpose, which in this context is the quantitative determination of this compound, often as a related substance in the presence of Darunavir.
Comparison of Analytical Methods
This guide compares two widely used techniques for the analysis of pharmaceutical compounds and their related substances: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the separation and quantification of drug substances and their impurities. The method's ability to separate compounds based on their hydrophobicity makes it well-suited for the analysis of Darunavir and its metabolites.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS combines the high separation power of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of compounds at very low concentrations, such as metabolites or impurities in biological matrices.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the validation parameters for the two analytical methods for the determination of this compound as a related substance of Darunavir, in accordance with ICH guidelines.
| Validation Parameter | RP-HPLC Method | UPLC-MS/MS Method | ICH Guideline Requirement |
| Specificity | Demonstrated by separating the analyte from the main compound and other potential impurities.[4] | Confirmed by unique mass transitions (MRM) for the analyte and internal standard, ensuring no interference from endogenous components. | The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity Range | Typically in the µg/mL range (e.g., LOQ to 150% of the specification limit for the impurity).[4] | Typically in the ng/mL range (e.g., 10-2000 ng/mL). | A linear relationship should be established across the range of the analytical procedure. |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | A correlation coefficient of > 0.99 is generally considered acceptable. |
| Accuracy (% Recovery) | Typically within 98-102%. | Typically within 85-115% for bioanalytical methods. | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | Intra-day and Inter-day precision < 2%. | Intra-day and Inter-day precision < 15%. | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Limit of Detection (LOD) | In the ng/mL range. | In the pg/mL to low ng/mL range. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Typically around 0.05% of the active pharmaceutical ingredient (API) concentration. | In the low ng/mL range (e.g., 10 ng/mL). | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocols
Method 1: RP-HPLC Method for the Determination of Darunavir and its Related Substances
This method is designed for the quantification of related substances of Darunavir in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax SB-C8, 250 x 4.6mm, 5µm.
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., pH 4.0 buffer) and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 265 nm).
-
Sample Preparation: A solution of the Darunavir drug product is prepared in a suitable diluent and spiked with known impurities at the specification limit to demonstrate specificity and accuracy.
Method 2: UPLC-MS/MS Method for the Determination of Darunavir in Biological Matrices
This bioanalytical method is suitable for the quantification of Darunavir and its metabolites in plasma samples.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 2mM ammonium formate with 0.1% formic acid in water.
-
Flow Rate: 0.12 mL/min.
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: Protein precipitation of the plasma sample followed by centrifugation and injection of the supernatant.
Mandatory Visualization
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of the antiretroviral drug Darunavir and its active metabolite, Hydroxy-Darunavir, in biological matrices. Accurate and precise measurement of these compounds is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal treatment efficacy and patient safety in the management of HIV-1 infection. While inter-laboratory comparison data for Darunavir is available through proficiency testing programs, similar comprehensive data for its metabolite, Hydroxy-Darunavir, is not as readily accessible in published literature. This guide summarizes the performance of various validated methods for Darunavir and discusses the analytical considerations for its hydroxylated metabolite.
Darunavir and the Significance of its Hydroxylated Metabolite
Darunavir is a potent protease inhibitor that is a cornerstone of highly active antiretroviral therapy (HAART). It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolism leads to the formation of several metabolites, with hydroxylated forms, such as Hydroxy-Darunavir, being among the most significant. These metabolites can also possess antiretroviral activity and their concentrations can contribute to the overall therapeutic and toxicological profile of the drug. Therefore, the simultaneous quantification of both the parent drug and its active metabolites is often desirable for a comprehensive understanding of its disposition in the body.
Inter-laboratory Performance in Antiretroviral Quantification
Formal inter-laboratory comparison and proficiency testing (PT) programs are essential for ensuring the accuracy, reliability, and comparability of analytical results between different laboratories. Organizations such as the Clinical Pharmacology Quality Assurance (CPQA) program and other international quality assessment schemes play a crucial role in the external quality assessment for a wide range of antiretroviral drugs, including Darunavir.[1] These programs distribute standardized samples to participating laboratories and evaluate their performance, thereby helping to identify and mitigate analytical variability. While these programs provide a framework for assessing the quantification of parent drugs like Darunavir, specific and detailed public data from such programs on the inter-laboratory performance for its metabolites, including Hydroxy-Darunavir, are limited.
Comparison of Validated Bioanalytical Methods for Darunavir
The following tables summarize the performance characteristics of various validated bioanalytical methods for the quantification of Darunavir in human plasma. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is favored for its high sensitivity and selectivity.
Table 1: Performance Characteristics of LC-MS/MS Methods for Darunavir Quantification
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Method A | 10 - 2000 | 10 | 0.5 - 3.5 | 0.9 - 3.3 | 99.7 - 100.6 |
| Method B | 5.0 - 5000 | 5.0 | < 7.3 | < 7.3 | 91.3 - 104.4 |
| Method C | 50.14 - 2007.43 | 50.14 | < 6.7 | < 6.7 | 100.7 - 105.6 |
| Method D | 150 - 15000 | 150 | < 5.0 | < 5.0 | Within ±15% of nominal |
Table 2: Sample Preparation and Chromatographic Conditions for Darunavir Quantification
| Method Reference | Sample Preparation | Chromatographic Column | Mobile Phase |
| Method A | Liquid-Liquid Extraction | Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm) | Acetonitrile and 2mM ammonium formate with 0.1% formic acid in water (70:30 v/v) |
| Method B | Solid Phase Extraction | Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm) | Gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile |
| Method C | Solid Phase Extraction | Thermo Hypurity, advance column (50 X 4.6mm, 5μ) | 5mM ammonium acetate: acetonitrile (15:85% v/v) |
| Method D | Not specified | Thermo Hypersil Gold (50×4.6mm, 3μ) | 0.1% Formic Acid buffer solution/Acetonitrile (50:50, v/v) |
Experimental Protocols
Below are generalized experimental protocols based on commonly used LC-MS/MS methods for the quantification of Darunavir, which can be adapted for the analysis of Hydroxy-Darunavir.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add an internal standard solution.
-
Pre-condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Darunavir, Hydroxy-Darunavir, and the internal standard are monitored.
-
Visualizing the Bioanalytical Workflow and Metabolic Pathway
The following diagrams illustrate the metabolic pathway of Darunavir and a typical experimental workflow for its quantification.
Caption: Metabolic conversion of Darunavir to Hydroxy-Darunavir via CYP3A4.
Caption: General workflow for Hydroxy-Darunavir quantification.
References
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Metabolic Pathways of Darunavir in Humans and Key Preclinical Species
Darunavir, a potent protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV infection. Understanding its metabolic fate across different species is paramount for the preclinical assessment of its efficacy and safety, and for the accurate extrapolation of animal data to humans. This guide provides a comparative analysis of Darunavir metabolism in humans, monkeys, dogs, rats, and mice, supported by experimental data and detailed methodologies.
Executive Summary
Darunavir is extensively metabolized, primarily by the cytochrome P450 (CYP) 3A4 enzyme in humans. The major metabolic pathways involve oxidation and hydrolysis. While the fundamental routes of metabolism are generally conserved across species, significant quantitative differences exist. These interspecies variations in metabolic profiles underscore the importance of selecting appropriate animal models in preclinical drug development.
Comparative Metabolic Pathways
The primary metabolic pathways of Darunavir in humans are carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[1]. In preclinical species, while these pathways are also observed, the extent of each biotransformation can vary.
Table 1: Major Metabolites of Darunavir Identified in Liver Microsomes of Different Species
| Metabolite | Metabolic Pathway | Human | Monkey | Dog | Rat | Mouse |
| M1 (m/z 392) | Carbamate Hydrolysis | Major | N/A | N/A | Major[2] | N/A |
| M2 (m/z 172) | Further degradation of M1 | Minor | N/A | N/A | Minor[2] | N/A |
| Oxidative Metabolites | Hydroxylation | Major | N/A | N/A | N/A | N/A |
The metabolic landscape of Darunavir is dominated by CYP3A-mediated reactions across species. However, the specific isoforms and their relative contributions can differ, leading to the observed variations in metabolite profiles.
Experimental Protocols
A comprehensive understanding of drug metabolism relies on robust experimental designs. The following are detailed methodologies for key experiments cited in the study of Darunavir metabolism.
In Vitro Metabolism using Liver Microsomes
This assay is crucial for identifying metabolic pathways and the enzymes involved.
Objective: To determine the metabolic profile of Darunavir in liver microsomes from different species.
Materials:
-
Darunavir
-
Pooled liver microsomes (human, monkey, dog, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO).
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and Darunavir solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the parent drug and metabolites using a validated LC-MS/MS method.
Metabolite Identification using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and structural elucidation of drug metabolites.
Objective: To identify and characterize the metabolites of Darunavir from in vitro or in vivo samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A reverse-phase C18 column is commonly used for separation.
-
Tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole).
Chromatographic Conditions (Example for Rat Serum and Urine Analysis)[2]:
-
Column: Agilent RP-18 (250×4.6mm, 5μm)
-
Mobile Phase: 20mM ammonium acetate and methanol (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Scan Type: Full scan for metabolite profiling and product ion scan for structural elucidation.
-
Data Analysis: Metabolites are identified by comparing their mass spectra and retention times with those of the parent drug and potential biotransformation products.
Discussion of Interspecies Differences
The available data, primarily from human and rat studies, indicates that while the main metabolic pathways are qualitatively similar, quantitative differences are significant. The predominance of CYP3A-mediated metabolism is a consistent theme. However, the expression and activity of CYP3A enzymes can vary considerably between species, influencing the rate and extent of Darunavir metabolism. For instance, differences in the expression of CYP3A isoforms in the liver and intestine of dogs and monkeys compared to humans can lead to altered clearance and oral bioavailability.
The lack of comprehensive, publicly available data on Darunavir metabolism in monkeys, dogs, and mice highlights a critical gap. Such data is essential for accurately predicting human pharmacokinetics from preclinical studies and for understanding potential species-specific toxicity. Further research employing in vitro systems with liver microsomes and hepatocytes from these species is warranted to build a more complete comparative picture.
Conclusion
This guide provides a foundational comparative analysis of Darunavir metabolism, emphasizing the central role of CYP3A enzymes and the key metabolic pathways in humans. While data in common preclinical species is limited, the provided experimental protocols offer a clear framework for conducting further research to fill these knowledge gaps. A thorough understanding of the species-specific metabolism of Darunavir is indispensable for its continued development and safe and effective use in the clinic.
References
- 1. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways of the HIV protease inhibitor Darunavir, with a focus on the formation of its hydroxylated metabolite, Hydroxy Darunavir. The co-administration of drugs that modulate the activity of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for Darunavir metabolism, can significantly alter its pharmacokinetic profile and, consequently, the formation of its metabolites. While specific quantitative data on this compound levels with a wide range of co-administered drugs is limited in publicly available literature, this guide will use Darunavir's pharmacokinetic data as a surrogate to illustrate the principles of these drug-drug interactions.
Impact of CYP3A4 Modulation on Darunavir Metabolism
The following table summarizes the pharmacokinetic interactions of Darunavir when co-administered with a potent CYP3A4 inhibitor (ketoconazole) and a potent CYP3A4 inducer (rifampicin). These interactions with the parent drug serve as an indicator of the potential impact on the formation of its metabolites.
| Co-administered Drug | Mechanism of Interaction | Impact on Darunavir Pharmacokinetics | Inferred Impact on this compound Formation |
| Ketoconazole | Potent CYP3A4 Inhibitor | ↑ Darunavir AUC by 42%↑ Darunavir Cmax by 21%↑ Darunavir Cmin by 73% | ↓ Decreased formation of this compound due to inhibition of CYP3A4-mediated metabolism. |
| Rifampicin | Potent CYP3A4 Inducer | ↓ Darunavir Ctrough reduced by 70% (simulated data) | ↑ Increased formation of this compound due to induction of CYP3A4-mediated metabolism. |
Note: The data for rifampicin is based on a simulation study, as the co-administration is generally contraindicated due to the significant reduction in darunavir levels.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the metabolic processes and the experimental approaches to study them, the following diagrams are provided.
Experimental Protocols
In Vitro Metabolism of Darunavir in Human Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of Darunavir.
1. Materials:
-
Darunavir
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (IS) for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Darunavir (final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed microsome suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Quantification of Darunavir and this compound in Human Plasma by LC-MS/MS
This protocol outlines a representative method for the simultaneous quantification of Darunavir and its hydroxylated metabolite in plasma samples.
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions (Representative):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Darunavir, this compound, and the internal standard would be monitored for quantification.
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentrations of Darunavir and this compound in the plasma samples are then determined from this calibration curve.
This guide provides a foundational understanding of the impact of co-administered drugs on the formation of this compound. Further dedicated clinical studies quantifying the levels of this metabolite during drug-drug interactions are warranted to provide a more complete picture for dose adjustments and clinical management.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darunavir is a cornerstone of antiretroviral therapy, and its efficacy is often enhanced by co-administration with a pharmacokinetic booster like ritonavir, a potent CYP3A4 inhibitor.[1][2] Darunavir itself is both a substrate and an inhibitor of CYP3A4 and a substrate of the efflux transporter P-glycoprotein.[1][3][4] This profile necessitates careful management of co-administered medications to avoid clinically significant drug interactions.
Darunavir is extensively metabolized by CYP3A4 into several oxidized metabolites. While these metabolites are known to be significantly less active against HIV than the parent compound, their capacity to perpetrate drug-drug interactions has not been quantitatively detailed in publicly available literature. This guide aims to bridge this knowledge gap by outlining the necessary experimental frameworks to evaluate the inhibitory or inducing potential of hydroxy darunavir and other metabolites on key drug-metabolizing enzymes and transporters.
Darunavir Metabolism and Known Drug-Drug Interactions
Darunavir undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 isoenzyme. The metabolism results in the formation of at least three major oxidative metabolites. When administered with ritonavir, the metabolism of darunavir is significantly inhibited, leading to increased plasma concentrations and a longer half-life, which is the basis for its boosted regimen.
The drug-drug interaction profile of darunavir is well-characterized and is primarily driven by its interactions with CYP3A4. As an inhibitor of CYP3A4, darunavir can increase the plasma concentrations of co-administered drugs that are substrates of this enzyme. Conversely, strong inducers of CYP3A4 can decrease darunavir concentrations, potentially leading to a loss of therapeutic effect. Darunavir is also a substrate for the P-glycoprotein transporter, and its absorption and distribution can be influenced by P-gp inhibitors and inducers.
Comparative Data on DDI Potential
A critical aspect of validating the role of this compound in DDIs is the direct comparison of its inhibitory or inducing potential against that of the parent drug and other relevant compounds. However, a comprehensive search of scientific literature and regulatory documents did not yield specific IC50 or Ki values for the inhibitory effects of this compound or other darunavir metabolites on CYP enzymes or P-glycoprotein.
To facilitate future research in this area, the following tables are structured to present such comparative data once it becomes available.
Table 1: Comparative Inhibition of Cytochrome P450 Enzymes
| Compound | CYP Isozyme | Inhibition Potency (IC50, µM) | Inhibition Constant (Ki, µM) | Notes |
| This compound | CYP3A4 | Data not available | Data not available | |
| CYP2D6 | Data not available | Data not available | ||
| CYP2C9 | Data not available | Data not available | ||
| Darunavir | CYP3A4 | Data not available | Data not available | Known inhibitor |
| Ritonavir (Reference) | CYP3A4 | Potent Inhibitor | Data not available | Used as a pharmacokinetic booster |
| Ketoconazole (Reference) | CYP3A4 | Potent Inhibitor | Data not available | Known potent inhibitor |
Table 2: Comparative Inhibition of P-glycoprotein (P-gp)
| Compound | Assay System | Inhibition Potency (IC50, µM) | Notes |
| This compound | e.g., Caco-2 cells | Data not available | |
| Darunavir | e.g., Caco-2 cells | Data not available | Known substrate |
| Verapamil (Reference) | e.g., Caco-2 cells | Data not available | Known P-gp inhibitor |
Experimental Protocols
To generate the data required for the tables above, the following detailed experimental methodologies are recommended.
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on the activity of major human CYP isoforms using human liver microsomes.
1. Materials:
-
Test compound (this compound)
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare stock solutions of the test compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction mixture containing human liver microsomes and the probe substrate in potassium phosphate buffer.
-
Add varying concentrations of the test compound or positive control to the reaction mixture. A vehicle control (solvent only) should also be included.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro P-glycoprotein (P-gp) Inhibition Assay
This protocol describes the use of Caco-2 cell monolayers, a human colon adenocarcinoma cell line that endogenously expresses P-gp, to assess the inhibitory potential of a test compound on P-gp-mediated efflux.
1. Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Test compound (this compound)
-
P-gp probe substrate (e.g., digoxin, rhodamine 123)
-
Positive control P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Scintillation counter or fluorescence plate reader for analysis
2. Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with functional tight junctions and P-gp expression.
-
Verify the integrity of the cell monolayers by measuring the transepithelial electrical resistance (TEER).
-
Prepare transport buffer containing the P-gp probe substrate with and without various concentrations of the test compound or positive control inhibitor.
-
To measure basolateral-to-apical (B-to-A) efflux, add the transport buffer with the probe substrate and test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
To measure apical-to-basolateral (A-to-B) influx, add the transport buffer with the probe substrate and test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the amount of the probe substrate in the samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates, fluorescence for fluorescent substrates).
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B). An ER significantly greater than 2 is indicative of active efflux.
-
Determine the percent inhibition of the probe substrate's efflux by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of darunavir and the workflows for the in vitro DDI assays.
Conclusion
The potential for drug-drug interactions is a critical consideration in the development and clinical use of any new chemical entity. While the DDI profile of darunavir is well-established and managed through co-administration with ritonavir and careful consideration of concomitant medications, the contribution of its metabolites, such as this compound, remains an area with limited public data. The experimental protocols provided in this guide offer a clear pathway for researchers to generate the necessary in vitro data to fully characterize the DDI potential of darunavir's metabolites. Such data will be invaluable for a more complete understanding of darunavir's overall interaction profile and for ensuring the continued safe and effective use of this important antiretroviral agent.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the plasma protein binding characteristics of the antiretroviral drug Darunavir and its hydroxylated metabolite, Hydroxy Darunavir. Understanding the extent to which these compounds bind to plasma proteins is crucial for predicting their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions.
Executive Summary
Quantitative Data on Protein Binding
While specific quantitative data for this compound is not available, the protein binding of Darunavir is well-documented.
| Compound | Plasma Protein Binding (%) | Primary Binding Protein | Citation |
| Darunavir | ~95% | Alpha-1-acid glycoprotein (AAG) | [1][2] |
| This compound | Data not available | Not applicable |
The Impact of Hydroxylation on Protein Binding
The introduction of a hydroxyl group to a drug molecule, as in the metabolic conversion of Darunavir to this compound, can alter its physicochemical properties and, consequently, its affinity for plasma proteins. Generally, hydroxylation increases the polarity of a compound. This increased polarity can lead to several potential changes in protein binding:
-
Decreased Binding Affinity: The addition of a polar hydroxyl group may disrupt the hydrophobic interactions that are often critical for binding to proteins like albumin and AAG. This could result in a lower percentage of protein binding for this compound compared to Darunavir.
-
Altered Binding Site Interaction: The hydroxyl group could form new hydrogen bonds with amino acid residues at the binding site, potentially increasing or decreasing the overall binding affinity depending on the specific interactions.
-
No Significant Change: In some cases, the addition of a hydroxyl group at a position not critical for protein interaction may result in a negligible change in binding affinity.
Without experimental data for this compound, these remain theoretical considerations.
Experimental Protocols
To determine and compare the plasma protein binding of Darunavir and this compound, the following experimental protocol, based on the equilibrium dialysis method, is recommended. This method is considered a gold standard for in vitro protein binding studies.
Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis
1. Objective: To determine the percentage of Darunavir and this compound bound to plasma proteins in vitro.
2. Materials:
- Darunavir and this compound reference standards
- Human plasma (pooled, drug-free)
- Phosphate buffered saline (PBS), pH 7.4
- Equilibrium dialysis apparatus (e.g., 96-well RED device)
- Dialysis membrane with a suitable molecular weight cutoff (e.g., 8-10 kDa)
- Incubator shaker capable of maintaining 37°C
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
3. Procedure:
- Preparation of Solutions:
- Prepare stock solutions of Darunavir and this compound in a suitable solvent (e.g., DMSO).
- Spike the human plasma with the test compounds to achieve the desired final concentrations.
- Equilibrium Dialysis:
- Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the dialysis membrane is properly installed.
- Add the spiked plasma to one chamber of the dialysis cell (the plasma chamber).
- Add an equal volume of PBS to the other chamber (the buffer chamber).
- Seal the dialysis cells and place them in an incubator shaker.
- Incubate at 37°C with gentle agitation for a sufficient period to reach equilibrium (typically 4-24 hours, to be optimized).
- Sample Collection:
- After incubation, carefully collect aliquots from both the plasma and buffer chambers.
- Sample Analysis:
- Determine the concentrations of Darunavir and this compound in the aliquots from both chambers using a validated LC-MS/MS method.
- Data Analysis:
- The fraction unbound (fu) is calculated using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
- The percentage of protein binding is then calculated as: % Protein Binding = (1 - fu) * 100
4. Quality Control:
- Run control samples with known protein binding characteristics (e.g., warfarin for high binding, metoprolol for low binding) to validate the assay performance.
- Assess the stability of the compounds in plasma under the experimental conditions.
- Ensure that non-specific binding of the compounds to the dialysis apparatus is minimal.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated.
Caption: Drug-Protein Binding Equilibrium in Plasma.
Caption: Workflow for Equilibrium Dialysis Experiment.
References
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of drug metabolism is a cornerstone of modern drug development, enabling early identification of potential drug-drug interactions and informing dosing strategies. Darunavir, a critical protease inhibitor in HIV therapy, undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of hydroxylated metabolites such as Hydroxy Darunavir. This guide provides a comparative overview of in silico models used to predict this metabolic pathway, supported by experimental data and detailed protocols for validation.
In Silico Approaches to Predicting Darunavir Metabolism
A variety of computational models are employed to forecast the metabolic fate of xenobiotics like Darunavir. These models range from holistic physiological simulations to specific molecular interaction predictions.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are multi-compartment models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. For Darunavir, PBPK models have been developed to predict its pharmacokinetics, incorporating its metabolism by CYP3A4.[1][2][3][4][5] These models are validated by comparing their predictions of key pharmacokinetic parameters (e.g., AUC, Cmax) against clinical data.
-
Machine Learning (ML): Machine learning models, particularly those for predicting ADME properties, are increasingly used in drug discovery. While specific ML models dedicated to predicting the rate of this compound formation are not widely published, ML has been instrumental in the design of Darunavir analogs, which includes the prediction of their metabolic properties.
-
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor, in this case, the active site of CYP3A4. Molecular docking can provide insights into the binding affinity and potential sites of metabolism on the Darunavir molecule, including those susceptible to hydroxylation.
Experimental Validation: Bridging the Gap Between Prediction and Reality
The predictive power of any in silico model is ultimately determined by its correlation with experimental results. The validation of models for Darunavir metabolism often involves in vitro studies using human liver microsomes (HLMs), which are rich in CYP enzymes.
One key approach to validating the metabolic component of a PBPK model is the experimental determination of the Michaelis-Menten constants (Km) and the maximum rate of metabolite formation (Vmax) for the CYP3A4-mediated biotransformation of Darunavir. These experimentally derived kinetic parameters can then be used to refine the PBPK model, improving the accuracy of its predictions.
Data Presentation: A Comparative Look at Model Performance
| Parameter | In Silico Prediction (PBPK Model) | Experimental Observation (Clinical Study) | Fold Difference |
| Darunavir AUC (Area Under the Curve) | Simulated values | Observed patient data | < 2-fold |
| Darunavir Cmax (Maximum Concentration) | Simulated values | Observed patient data | < 2-fold |
This table illustrates the typical validation process for a PBPK model, where the predicted pharmacokinetic parameters for the parent drug (Darunavir) are compared against observed clinical data. The goal is generally to have the predictions fall within a 2-fold margin of error of the observed values.
Experimental Protocols
In Vitro Metabolism of Darunavir using Human Liver Microsomes
This protocol outlines the general procedure for assessing the in vitro metabolism of Darunavir to form hydroxylated metabolites.
Materials:
-
Darunavir
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
This compound analytical standard (requires synthesis, as it is not commercially available)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add Darunavir (dissolved in a small amount of organic solvent like DMSO, then diluted in buffer) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting the enzymes.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
This protocol describes a general method for the quantification of this compound in the supernatant from the in vitro metabolism assay.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate Darunavir from this compound and other components.
-
Flow Rate: e.g., 0.3 mL/min.
-
Column Temperature: e.g., 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard. The exact masses for these transitions would need to be determined by infusing the analytical standards.
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same matrix as the samples (e.g., the terminated reaction buffer).
-
Analyze the calibration standards and the samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Metabolic Pathway and Workflow
Caption: Workflow for in silico prediction and experimental validation of this compound formation.
Conclusion
The prediction of Darunavir metabolism, specifically the formation of this compound, is a multifaceted challenge that can be addressed by a range of in silico models. While PBPK models have shown considerable utility and have been validated against clinical and in vitro data for the overall metabolism of Darunavir, a direct comparative study of different model types for predicting the formation of its hydroxylated metabolites is an area for future research. The experimental protocols provided in this guide offer a framework for conducting such validation studies, which are essential for refining predictive models and advancing our understanding of drug metabolism.
References
- 1. Physiologically Based Modelling of Darunavir/Ritonavir Pharmacokinetics During Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Based Modelling of Darunavir/Ritonavir Pharmacokinetics During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. penta-id.org [penta-id.org]
- 4. Physiologically Based Pharmacokinetic Modeling for Predicting the Effect of Intrinsic and Extrinsic Factors on Darunavir or Lopinavir Exposure Coadministered With Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically-Based Pharmacokinetic Modeling for Predicting the Effect of Intrinsic and Extrinsic Factors on Darunavir or Lopinavir Exposure Co-administered with Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Hydroxy Darunavir is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this metabolite are not explicitly outlined in public records, a comprehensive approach based on established guidelines for pharmaceutical waste ensures safe and compliant handling. This guide provides essential, step-by-step information for the proper disposal of this compound, adhering to best practices in laboratory safety and chemical management.
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical waste, including metabolites like this compound, is governed by a framework of federal and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that oversee pharmaceutical waste.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
Step-by-Step Disposal Procedures for this compound
Given the absence of specific guidelines for this compound, the following procedure is based on a conservative approach that prioritizes safety and regulatory compliance.
-
Hazard Assessment: Consult the Safety Data Sheet (SDS) for Darunavir to understand its potential hazards, such as skin and eye irritation.[4][5] Although this compound is a metabolite, it should be handled with similar precautions. The SDS for Darunavir indicates that it may be harmful if swallowed or in contact with skin and can cause serious eye irritation.
-
Segregation of Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a designated, properly labeled, and sealed container.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the definitive resource for guidance on the disposal of specific chemical waste. They will be familiar with local and federal regulations and can provide institution-specific procedures.
-
Waste Collection and Storage:
-
Container: Use a compatible, leak-proof container clearly labeled "this compound Waste."
-
Labeling: The label should include the chemical name, concentration (if known), and any relevant hazard warnings.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials. The SDS for Darunavir advises keeping containers tightly closed in a dry, cool, and well-ventilated place.
-
-
Disposal Method: The most common and recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste contractor. Avoid disposing of this compound down the drain, as this can lead to environmental contamination. The EPA's Subpart P rule specifically prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.
Regulatory and Safety Considerations
A summary of key regulatory and safety information is provided in the table below.
| Category | Key Considerations | Source |
| Regulatory Agencies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Environmental Agencies | |
| Governing Regulations | Resource Conservation and Recovery Act (RCRA) | |
| Primary Disposal Method | Incineration via a licensed hazardous waste facility | |
| Prohibited Disposal | Flushing down the drain or disposal in regular trash | |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | |
| Accidental Release | Contain spill, collect appropriately, and place in a waste container for disposal in accordance with local regulations. |
Experimental Protocols for Degradation
Studies on the degradation of the parent compound, Darunavir, indicate its relative stability under oxidative, thermal, and photolytic conditions. However, significant degradation has been observed in the presence of strong acids, bases, or potent oxidizing agents like 30% hydrogen peroxide. While these findings are informative from a chemical stability perspective, it is not recommended to attempt chemical degradation as a primary means of disposal in a standard laboratory setting. Such procedures can be hazardous and may produce byproducts of unknown toxicity. Disposal should be managed through established institutional protocols via your EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
